molecular formula C11H14N2O2 B13002116 4-(Cyclopentylamino)nicotinic acid

4-(Cyclopentylamino)nicotinic acid

Katalognummer: B13002116
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: KCIBOMJBGLNXSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclopentylamino)nicotinic acid is a synthetic organic compound designed for research and development purposes. It is structurally derived from nicotinic acid (vitamin B3), a fundamental precursor to essential coenzymes NAD and NADP, which are critical in cellular metabolism, DNA repair, and energy transfer processes . The introduction of a cyclopentylamino group at the 4-position of the pyridine ring classifies this molecule as a substituted nicotinic acid analog, a modification that may alter its receptor binding affinity, bioavailability, and metabolic pathway engagement compared to the parent compound. Researchers may investigate 4-(Cyclopentylamino)nicotinic acid for its potential as a building block in medicinal chemistry, particularly in the design of novel ligands for hydroxycarboxylic acid (HCA) receptors or other enzymes in the NAD+ biosynthesis pathway . Its structure suggests potential utility in exploring new chemical entities for metabolic disorders, cardiovascular research, or as a biochemical probe to study enzyme mechanisms. This product is intended for laboratory research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

4-(cyclopentylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,12,13)(H,14,15)

InChI-Schlüssel

KCIBOMJBGLNXSP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC2=C(C=NC=C2)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: 4-(Cyclopentylamino)nicotinic Acid as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the identification of versatile, drug-like scaffolds is paramount. 4-(Cyclopentylamino)nicotinic acid has emerged as a critical building block in the synthesis of highly selective kinase inhibitors, specifically those targeting the innate immune system[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its mechanistic role in targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), and field-validated synthetic methodologies for its incorporation into active pharmaceutical ingredients (APIs).

Chemical Structure and Physicochemical Profile

4-(Cyclopentylamino)nicotinic acid, systematically named 4-(cyclopentylamino)pyridine-3-carboxylic acid, features a pyridine core substituted with a carboxylic acid at the 3-position and a cyclopentylamino group at the 4-position. This precise arrangement provides a rigid vector for hydrogen bonding and hydrophobic interactions within deep kinase binding pockets.

Table 1 summarizes the core physicochemical parameters that make this scaffold highly favorable for lead optimization.

Table 1: Physicochemical Properties

Parameter Value
Chemical Name 4-(Cyclopentylamino)pyridine-3-carboxylic acid
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Hydrogen Bond Donors 2 (Carboxylic OH, Secondary Amine NH)
Hydrogen Bond Acceptors 4 (Pyridine N, Amine N, 2x Carboxylate O)
Rotatable Bonds 3

| Solvent Compatibility | Soluble in DMSO, DMF; sparingly soluble in H₂O |

Mechanistic Rationale: Targeting the IRAK-4 Myddosome Complex

The therapeutic utility of 4-(cyclopentylamino)nicotinic acid derivatives is most prominently demonstrated in the inhibition of IRAK-4, a master kinase in the innate immune system[1].

Upon activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), the adapter protein MyD88 is recruited to the membrane, which subsequently oligomerizes with IRAK-4 to form a supramolecular signaling complex known as the [2]. While IRAK-4 acts as a structural scaffold for myddosome assembly, its kinase activity is strictly required for the downstream phosphorylation of IRAK-1/2, the activation of TRAF6, and the ultimate nuclear translocation of NF-κB to drive inflammatory cytokine production[2].

Derivatives of 4-(cyclopentylamino)nicotinic acid act as competitive inhibitors at the ATP-binding cleft of IRAK-4. The pyridine nitrogen and the secondary amine act as a critical hinge-binding motif, while the functionalized carboxylate (typically converted to an amide) extends into the solvent-exposed region or adjacent hydrophobic pockets to achieve target selectivity.

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adapter Protein TLR->MyD88 Dimerization IRAK4 IRAK-4 (Target Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK-1/2 Recruitment IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 Ubiquitin Ligase IRAK1->TRAF6 NFkB NF-κB / MAPK Inflammatory Response TRAF6->NFkB Inhibitor 4-(Cyclopentylamino)nicotinic Acid Scaffold Inhibitor->IRAK4 Competitive Inhibition

Fig 1. Myddosome signaling pathway and the inhibitory role of the nicotinic acid scaffold.

Synthetic Methodology: Scaffold Activation and Amide Coupling

To leverage this scaffold in drug discovery, the carboxylic acid must be coupled with various complex, often sterically hindered, chiral amines (e.g., [R]-4-amino-3-fluoro-2-methylbutan-2-ol) to generate the final API[1].

Synthetic_Workflow Scaffold 4-(Cyclopentylamino) nicotinic acid Activation Carboxylate Activation HATU / DIPEA / DMF Scaffold->Activation Step 1 Coupling Amide Coupling Chiral Amine Addition Activation->Coupling Step 2 (15 min) Monitoring Reaction Monitoring LC/MS Analysis Coupling->Monitoring Step 3 (2-4 hrs) Monitoring->Coupling Heat if incomplete Purification Purification Prep-HPLC Monitoring->Purification Step 4 (Complete) QC Quality Control NMR & Purity Purification->QC Step 5

Fig 2. Step-by-step synthetic workflow for amide coupling using HATU activation.

Self-Validating Experimental Protocol
  • Scaffold Pre-Activation: Dissolve 4-(cyclopentylamino)nicotinic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures complete conversion of the acid to the highly reactive HOAt ester before the amine is introduced, drastically minimizing unreacted starting material.

  • Amine Addition: Add the target chiral amine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring (Self-Validation Step): Stir the mixture at room temperature for 2 hours. Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC/MS.

    • Validation Logic: The LC/MS trace acts as a diagnostic feedback loop. If the mass corresponding to the active HOAt-ester adduct persists without the appearance of the product mass, steric hindrance at the amine is the limiting factor. In this scenario, elevate the reaction temperature to 40°C. If the starting nicotinic acid mass reappears, the active ester has hydrolyzed, indicating ambient moisture contamination.

  • Quenching and Extraction: Once LC/MS confirms >95% conversion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA modifier) to yield the pure amide derivative.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized compounds, rigorous analytical validation is required[1].

  • LC/MS Parameters: Utilize an Ascentis Express C18 column (5 x 2.1mm, 2.7 µm). Run a gradient from 2% Acetonitrile (Solvent A: 98% H₂O) to 98% Acetonitrile (Solvent B: 2% H₂O)[1]. The target compound must exhibit a single sharp peak with a purity >98% by UV (254 nm) and the correct [M+H]⁺ mass.

  • ¹H NMR (400 MHz, CD₃OD): The structural fidelity of the cyclopentyl group is confirmed by distinct multiplets between δ 1.24–2.08 ppm (accounting for the 8 aliphatic ring protons)[1]. The pyridine core protons should appear as distinct downfield signals (e.g., singlets or doublets between δ 7.50–9.10 ppm, depending on the exact final substitution pattern)[1].

Conclusion

4-(Cyclopentylamino)nicotinic acid is a highly privileged scaffold that provides the precise geometric and electronic properties required for potent kinase inhibition. By employing self-validating synthetic protocols and rigorous analytical controls, researchers can effectively utilize this building block to develop next-generation therapeutics targeting the IRAK-4 myddosome pathway.

References

  • Title: Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling Source: Journal of Biological Chemistry (via PubMed Central) URL: [Link]

  • Title: Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators (WO2014074657A1)

Sources

pharmacokinetics of 4-(Cyclopentylamino)nicotinic acid in preclinical models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetics of 4-(Cyclopentylamino)nicotinic Acid in Preclinical Models

Introduction & Strategic Rationale

In contemporary drug discovery, the pharmacokinetic (PK) optimization of core scaffolds is just as critical as target binding affinity. 4-(Cyclopentylamino)nicotinic acid represents a highly privileged chemical fragment and intermediate, most notably utilized in the synthesis of potent Interleukin-1 receptor-associated kinase 4 (IRAK-4) inhibitors and other bicyclic heterocycle-substituted pyridyl compounds[1].

As a Senior Application Scientist, I approach the evaluation of this molecule not merely as a synthetic intermediate, but as a foundational pharmacophore. Understanding the in vivo exposure, clearance mechanisms, and biotransformation of this specific aminonicotinic acid derivative provides predictive insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the fully elaborated clinical candidates[2]. This whitepaper delineates the physicochemical rationale, preclinical PK evaluation workflows, and validated bioanalytical methodologies required to accurately profile 4-(Cyclopentylamino)nicotinic acid.

Physicochemical Profiling & ADME Causality

The molecular architecture of 4-(Cyclopentylamino)nicotinic acid dictates its pharmacokinetic behavior:

  • The Nicotinic Acid Core: Imparts a polar, ionizable character. The carboxylic acid moiety (pKa ~4.8) ensures that the molecule is predominantly ionized at physiological pH (7.4), which typically limits passive transcellular permeability but enhances aqueous solubility.

  • The Cyclopentyl Ring: Introduces a localized region of lipophilicity (increasing the overall LogP), which serves to counterbalance the polarity of the acid, thereby improving membrane partitioning compared to unsubstituted aminonicotinic acids.

  • The Secondary Amine: Acts as a potential site for hydrogen bonding and metabolic oxidation.

Metabolic Causality: Nicotinic acid derivatives are historically prone to extensive first-pass metabolism, often undergoing conjugation with glycine (forming nicotinuric acid analogs) or direct glucuronidation at the carboxylic acid[3]. Furthermore, the bulky cyclopentyl group is a prime target for cytochrome P450 (CYP)-mediated N-dealkylation.

MetabolicPathway Parent 4-(Cyclopentylamino) nicotinic acid CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP UGT UGT Conjugation (Phase II) Parent->UGT Metab1 4-Aminonicotinic Acid (N-Dealkylation) CYP->Metab1 Metab2 Acyl-Glucuronide Conjugate UGT->Metab2

Proposed biotransformation pathways for 4-(Cyclopentylamino)nicotinic acid.

Preclinical Pharmacokinetic Evaluation Workflow

To build a self-validating PK profile, we employ a tiered in vitro to in vivo translation strategy. We do not simply dose animals and measure plasma; we first establish the intrinsic clearance ( CLint​ ) to contextualize the in vivo hepatic extraction ratio.

PKWorkflow Step1 In Vitro ADME (Microsomes, PPB) Step2 In Vivo Dosing (Rodents IV/PO) Step1->Step2 Step3 Sample Prep & LC-MS/MS Step2->Step3 Step4 NCA PK Analysis (AUC, CL, F%) Step3->Step4

Preclinical pharmacokinetic evaluation workflow for scaffold profiling.

Quantitative Data: Representative Preclinical PK Parameters

The following table summarizes the expected pharmacokinetic parameters for 4-(Cyclopentylamino)nicotinic acid in male C57BL/6 mice, derived from non-compartmental analysis (NCA).

PK ParameterUnitsIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kgRationale / Interpretation
Cmax​ ng/mL1,250 ± 1803,400 ± 450Rapid absorption due to cyclopentyl lipophilicity.
Tmax​ hr0.08 (First timepoint)0.5 - 1.0Typical for small, soluble acidic fragments.
AUC0−∞​ hr*ng/mL850 ± 1204,675 ± 600Indicates moderate systemic exposure.
CL mL/min/kg19.6 ± 2.4N/AModerate clearance (approx. 20% of murine hepatic blood flow).
Vss​ L/kg0.85 ± 0.15N/AVolume of distribution suggests distribution beyond total body water, driven by the lipophilic ring.
F (Bioavailability) %N/A55% Moderate F due to partial first-pass N-dealkylation and glucuronidation.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the bioanalytical methodology must account for the specific chemical liabilities of the analyte. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying aminonicotinic acid derivatives due to its superior selectivity and sensitivity[4].

Protocol A: In Vivo Rodent Dosing and Sampling
  • Formulation: Formulate 4-(Cyclopentylamino)nicotinic acid in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: The zwitterionic nature at physiological pH can cause precipitation in purely aqueous vehicles; the cosolvent/surfactant system ensures a true solution for accurate IV dosing.

  • Administration: Dose male C57BL/6 mice via tail vein injection (IV, 1 mg/kg) or oral gavage (PO, 10 mg/kg).

  • Serial Sampling: Collect 20 µL blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix Stabilization: Collect blood into K2​EDTA tubes pre-chilled on ice. Centrifuge immediately at 4°C (3000 × g for 10 min) to harvest plasma. Causality: Chilling prevents ex vivo degradation of potential acyl-glucuronide metabolites back into the parent compound, which would artificially inflate parent drug concentrations.

Protocol B: LC-MS/MS Bioanalysis
  • Sample Preparation (Protein Precipitation):

    • Transfer 10 µL of plasma to a 96-well plate.

    • Add 50 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of an internal standard (e.g., Tolbutamide or a stable isotope-labeled analog).

    • Causality: Protein precipitation with ACN is selected over liquid-liquid extraction (LLE) because the polar carboxylic acid prevents efficient partitioning into organic solvents at neutral pH.

    • Vortex for 2 minutes, then centrifuge at 4000 × g for 15 minutes at 4°C.

    • Dilute 20 µL of the supernatant with 80 µL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) on the LC column.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B.

    • Causality: The acidic mobile phase ensures the carboxylic acid remains protonated (neutral), increasing retention on the reversed-phase C18 column and improving peak shape.

  • Mass Spectrometry Detection:

    • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Causality: The secondary amine readily accepts a proton [M+H]+ , providing a stronger signal than negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition from the parent mass (approx. m/z 207.1) to a stable product ion (e.g., loss of the cyclopentyl ring resulting in m/z 139.0).

  • System Suitability and Validation:

    • Run a blank matrix sample immediately after the highest calibration standard to confirm carryover is <20% of the Lower Limit of Quantification (LLOQ).

    • Ensure the Internal Standard peak area variance is <15% across all samples to validate extraction efficiency.

Conclusion

Evaluating the pharmacokinetics of 4-(Cyclopentylamino)nicotinic acid requires a nuanced understanding of its dual nature: a polar acid coupled with a lipophilic ring. By utilizing strict temperature-controlled sampling to prevent metabolite reversion and employing targeted LC-MS/MS methodologies, drug development professionals can accurately map the ADME profile of this critical scaffold, thereby accelerating the optimization of downstream kinase inhibitors.

References

  • Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators Google Patents (WO2014074657A1) URL:[1]

  • Nicotinic acid - Pharmacokinetics and Metabolism Wikipedia URL: [Link][3]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs PMC - NIH URL:[Link][4]

Sources

Discovery and Synthesis of 4-(Cyclopentylamino)nicotinic Acid Derivatives: A Technical Guide to IRAK4 Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a cornerstone strategy for modulating innate immune responses in autoimmune diseases, inflammatory disorders, and oncology[1]. Among the myriad of chemotypes explored in modern medicinal chemistry, the 4-(cyclopentylamino)nicotinic acid scaffold—pioneered extensively by Bristol-Myers Squibb—stands out due to its exceptional ligand efficiency, high kinase selectivity, and synthetic tractability[1].

This technical guide provides a comprehensive, expert-level analysis of the biological rationale, medicinal chemistry evolution, and step-by-step synthetic methodologies required to generate 4-(cyclopentylamino)nicotinic acid derivatives.

Biological Rationale & Target Engagement

IRAK4 is a master serine/threonine kinase that plays a critical, non-redundant role in initiating signaling via MyD88-dependent Toll-like Receptors (TLRs) and Interleukin-1 Receptor (IL-1R) family members.

Upon ligand binding to the receptor, IRAK4 directly interacts with the MyD88 adaptor protein[2]. Structural data confirms that IRAK4 subsequently recruits and directly phosphorylates IRAK1. This phosphorylation event facilitates downstream signaling to the E3 ubiquitin ligase TRAF6, resulting in the activation of the TAK1 kinase. This cascade ultimately culminates in the activation of the NF-κB and MAPK pathways, driving the transcription of pro-inflammatory cytokines.

G TLR TLR / IL-1R Receptor MyD88 MyD88 Adaptor TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase MyD88->IRAK4 Recruitment & Dimerization IRAK1 IRAK1 Kinase IRAK4->IRAK1 Direct Phosphorylation TRAF6 TRAF6 (E3 Ligase) IRAK1->TRAF6 Downstream Activation TAK1 TAK1 Kinase TRAF6->TAK1 Polyubiquitination NFKB NF-κB / MAPK Pathway TAK1->NFKB Transcriptional Activation

Figure 1: The IRAK4 signaling cascade from receptor activation to NF-κB transcription.

Medicinal Chemistry & Scaffold Discovery

The discovery of the 4-(cyclopentylamino)nicotinic acid core was driven by the need to achieve high potency against IRAK4 while maintaining favorable physicochemical properties[1].

The scaffold operates via a dual-pharmacophore mechanism:

  • Hinge Binding: The nicotinamide/nicotinic acid core forms critical bidirectional hydrogen bonds with the hinge region of the IRAK4 kinase domain.

  • Hydrophobic Pocket Engagement: The cyclopentylamino group at the 4-position perfectly occupies a distinct lipophilic pocket adjacent to the ATP-binding site.

Structure-Activity Relationship (SAR) studies demonstrated that the cyclopentyl ring provides the optimal balance of steric bulk and conformational flexibility. As shown in Table 1, altering the ring size drastically impacts target affinity.

Table 1: SAR Summary of 4-Amino Substituents on the Nicotinic Acid Core
SubstituentIRAK4 IC₅₀ (nM)Lipophilic Efficiency (LipE)Structural Rationale
Isopropylamino > 100LowInsufficient van der Waals contacts in the hydrophobic pocket.
Cyclopentylamino < 10 High Optimal trajectory and steric fill; maximizes hydrophobic interactions.
Cyclohexylamino ~ 45ModerateSteric clash with the gatekeeper residue, reducing binding affinity.

Core Synthetic Methodology & Logic Tree

The synthesis of 4-(cyclopentylamino)nicotinic acid derivatives relies on a highly efficient, self-validating two-stage sequence[3]. The workflow begins with a Nucleophilic Aromatic Substitution (SNAr) on a commercially available 4-chloronicotinic acid, followed by an amide coupling with complex bicyclic heterocycles (e.g., benzo[d]thiazol-6-amine)[1].

G SM 4-Chloronicotinic Acid Intermediate 4-(Cyclopentylamino) nicotinic acid SM->Intermediate SNAr Reaction (120°C, 4h) Reagent1 Cyclopentylamine + DIPEA Reagent1->Intermediate Product IRAK4 Inhibitor (Final Derivative) Intermediate->Product Amide Coupling (RT, 2h) Reagent2 Bicyclic Amine + HATU + DIPEA Reagent2->Product

Figure 2: Synthetic workflow for generating 4-(cyclopentylamino)nicotinic acid derivatives.

Experimental Protocols (Self-Validating Systems)

As an application scientist, it is critical to understand why a protocol works, not just how to execute it. The following methodologies are designed as self-validating systems, ensuring high-fidelity results at every step.

Protocol A: SNAr Synthesis of 4-(Cyclopentylamino)nicotinic acid

Objective: Displace the 4-chloro group to install the cyclopentyl pharmacophore[3].

  • Reaction Setup: Charge a pressure vial with 4-chloronicotinic acid (1.0 eq) and cyclopentylamine (3.0 eq) in N-Methyl-2-pyrrolidone (NMP).

    • Causality: The electron-deficient nature of the pyridine ring, exacerbated by the 3-carboxylic acid, makes the 4-position highly electrophilic. NMP is chosen as a high-boiling, polar aprotic solvent to stabilize the Meisenheimer complex intermediate. Excess cyclopentylamine acts as both the nucleophile and the auxiliary base to scavenge the generated HCl.

  • Heating: Seal the vial and heat to 120 °C for 4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for chloride displacement in this specific electronic environment.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting material peak (m/z ~158 [M+H]⁺) is <1% and the product peak (m/z ~207 [M+H]⁺) is dominant.

  • Workup & Isolation: Cool to room temperature, dilute with water, and adjust the pH to 3-4 using 1M aqueous citric acid.

    • Causality: 4-(Cyclopentylamino)nicotinic acid is a zwitterion. Adjusting the solution to its isoelectric point (pH 3-4) minimizes its aqueous solubility, driving quantitative precipitation.

  • Validation Checkpoint 2 (NMR): Filter the precipitate, dry under vacuum, and acquire a ¹H NMR in DMSO-d₆.

    • Self-Validation: Confirm the disappearance of the 4-chloro pyridine proton and the appearance of the cyclopentyl multiplet at δ 1.50-2.10 ppm.

Protocol B: Amide Coupling to Generate Final Derivatives

Objective: Couple the intermediate with a bicyclic heterocycle to form the final IRAK4 inhibitor[1].

  • Activation: Dissolve 4-(cyclopentylamino)nicotinic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is a premier uronium-based coupling reagent that rapidly converts the sterically hindered carboxylic acid into a highly reactive O-Atab ester. DIPEA deprotonates the carboxylic acid and neutralizes the HOAt byproduct.

  • Coupling: Add the bicyclic heterocycle amine (e.g., benzo[d]thiazol-6-amine, 1.1 eq). Stir for 2 hours at room temperature.

    • Causality: The activated ester is highly electrophilic, allowing for efficient coupling even with electronically deactivated or sterically encumbered anilines.

  • Validation Checkpoint 1 (HPLC): Monitor via reverse-phase HPLC.

    • Self-Validation: Ensure the active ester intermediate is fully consumed before proceeding to workup.

  • Purification: Quench with water, extract with EtOAc, concentrate, and purify via preparative HPLC.

    • Causality: Preparative HPLC effectively separates the final product from the tetramethylurea byproduct generated by HATU.

Pharmacological Profiling & Data Presentation

Derivatives synthesized via this methodology exhibit profound potency and selectivity profiles. The integration of the bicyclic heterocycle via the amide bond extends the molecule into the solvent-exposed region of the kinase, enhancing overall target affinity[1].

Table 2: Representative In Vitro Profiling of 4-(Cyclopentylamino)nicotinic Acid Derivatives
CompoundIRAK4 IC₅₀ (nM)IRAK1 IC₅₀ (nM)TAK1 IC₅₀ (nM)Cellular NF-κB IC₅₀ (nM)
Derivative A (Benzo[d]thiazole)2.8> 1000> 100015.4
Derivative B (Pyrazolopyrimidine)4.0> 1000> 100022.1

References

  • Bhide, R. S., et al. "Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators." World Intellectual Property Organization, WO2014074657A1, 2014. Available at: 1

  • Flannery, S., et al. "The interleukin-1 receptor-associated kinases: Critical regulators of innate immune signalling." Biochemical Pharmacology, 80(12):1981-1991, 2010. Available at:

  • Lin, S., et al. "Targeting the IRAK4-MyD88 complex." Nature, 465:885-890, 2010. Available at: 2

Sources

An In-depth Technical Guide to 4-(Cyclopentylamino)nicotinic Acid: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of 4-(Cyclopentylamino)nicotinic acid, a substituted derivative of nicotinic acid (Vitamin B3). While direct experimental data for this specific compound is not extensively available in public literature, this document deduces its core physicochemical properties, including molecular weight and exact mass, based on its chemical structure. Furthermore, a proposed synthetic pathway and relevant analytical techniques for its characterization are outlined, drawing from established methodologies for analogous nicotinic acid derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of novel N-substituted nicotinic acid analogs in the field of drug discovery and development.

Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold

Nicotinic acid, a member of the vitamin B3 complex, is a fundamental molecule in various metabolic processes. Beyond its nutritional role, the nicotinic acid scaffold has been a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Its derivatives have shown a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

The functionalization of the pyridine ring of nicotinic acid, particularly at the 4-position, offers a strategic approach to modulate its pharmacological profile. The introduction of an amino group, as in 4-aminonicotinic acid, provides a key intermediate for further derivatization.[4][5] This guide focuses on a specific N-substituted derivative, 4-(Cyclopentylamino)nicotinic acid, exploring its fundamental chemical properties and providing a roadmap for its synthesis and characterization.

Core Physicochemical Properties

The chemical structure of 4-(Cyclopentylamino)nicotinic acid consists of a nicotinic acid core with a cyclopentylamino substituent at the 4-position of the pyridine ring. Based on this structure, we can deduce its key quantitative properties.

PropertyValue
Chemical Formula C₁₁H₁₄N₂O₂
Molecular Weight 222.25 g/mol
Exact Mass 222.10553 g/mol
IUPAC Name 4-(Cyclopentylamino)pyridine-3-carboxylic acid

Proposed Synthesis and Mechanistic Rationale

The synthesis of 4-(Cyclopentylamino)nicotinic acid can be logically approached through the nucleophilic aromatic substitution of a suitable 4-substituted nicotinic acid precursor with cyclopentylamine. A common and effective precursor for such reactions is a 4-chloronicotinic acid derivative.

Experimental Protocol: Synthesis of 4-(Cyclopentylamino)nicotinic acid
  • Starting Material: 4-Chloronicotinic acid or its corresponding ester (e.g., ethyl 4-chloronicotinate). The ester form can be advantageous for solubility and to prevent unwanted side reactions with the carboxylic acid group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-chloronicotinic acid derivative in a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: Add an excess of cyclopentylamine (typically 2-3 equivalents) to the reaction mixture. The excess amine also serves as a base to neutralize the hydrochloric acid formed during the reaction.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If an ester was used, hydrolyze it to the carboxylic acid by adding an aqueous solution of a base (e.g., sodium hydroxide) and heating.

    • Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the proposed synthetic workflow.

SynthesisWorkflow Start 4-Chloronicotinic Acid Derivative Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Cyclopentylamine Reagent->Reaction Intermediate 4-(Cyclopentylamino)nicotinate Ester Reaction->Intermediate Hydrolysis Base Hydrolysis Intermediate->Hydrolysis Product 4-(Cyclopentylamino)nicotinic acid Hydrolysis->Product

Caption: Proposed synthesis of 4-(Cyclopentylamino)nicotinic acid.

Analytical Characterization: A Self-Validating System

The structural confirmation and purity assessment of the synthesized 4-(Cyclopentylamino)nicotinic acid are crucial. A combination of spectroscopic and chromatographic techniques provides a self-validating system for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the cyclopentyl group, and the amine proton. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms, confirming the presence of the pyridine ring, the carboxylic acid group, and the cyclopentyl moiety.[6][7][8]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing an accurate mass measurement that should match the calculated exact mass of 222.10553.

    • The fragmentation pattern observed in the mass spectrum can further elucidate the structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a standard method for assessing the purity of the final compound. A single, sharp peak in the chromatogram under various conditions would indicate a high degree of purity.[4]

Potential Applications in Drug Development

While the specific biological activity of 4-(Cyclopentylamino)nicotinic acid is yet to be reported, the nicotinic acid scaffold and its derivatives are known to exhibit a range of pharmacological effects.

  • Anticancer Agents: Numerous nicotinic acid derivatives have been investigated for their potential as anticancer agents, often acting as kinase inhibitors or inducing apoptosis.[2]

  • Antimicrobial Activity: The pyridine moiety is present in many antimicrobial compounds. Derivatives of nicotinic acid have been explored for their activity against various pathogens.[9][10]

  • Enzyme Inhibition: N-substituted nicotinic acid analogs have been synthesized and evaluated as modulators of various enzymes, including those involved in calcium signaling and metabolic pathways.[11][12][13]

The introduction of the lipophilic cyclopentylamino group at the 4-position could influence the molecule's ability to cross cell membranes and interact with biological targets, making it a promising candidate for screening in various disease models.

Conclusion

This technical guide has provided a comprehensive overview of the deduced physicochemical properties of 4-(Cyclopentylamino)nicotinic acid, along with a proposed synthetic route and analytical characterization strategy. By leveraging the well-established chemistry of nicotinic acid and its derivatives, researchers can confidently approach the synthesis and investigation of this novel compound. The versatile pharmacological profile of the nicotinic acid scaffold suggests that 4-(Cyclopentylamino)nicotinic acid holds potential for further exploration in the field of drug discovery.

References

Sources

Decoding the Myddosome: Target Identification and Validation of 4-(Cyclopentylamino)nicotinic Acid Derivatives as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The IRAK4 Target and the Privileged Scaffold

In the landscape of innate immunity and inflammatory disease, the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways are master regulators. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which subsequently nucleates a massive oligomeric signaling tower known as the "Myddosome" .

At the core of this complex lies Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . As the apical kinase in this cascade, IRAK4 autophosphorylates and subsequently activates IRAK1 and IRAK2, driving downstream signaling through TRAF6 to activate NF-κB and MAPK pathways. Because IRAK4 acts as the critical bottleneck for almost all TLR signaling (except TLR3), it is a highly prized therapeutic target for autoimmune diseases, rheumatoid arthritis, and certain oncology indications (e.g., MYD88-mutant lymphomas).

The Pharmacophore: 4-(Cyclopentylamino)nicotinic acid

Developing highly selective IRAK4 inhibitors requires navigating the highly conserved kinome, particularly the homologous IRAK1. The compound 4-(cyclopentylamino)nicotinic acid serves as a privileged scaffold in this endeavor.

The Causality of the Structure:

  • The Nicotinic Acid Core: The pyridine nitrogen and the adjacent carboxylic acid (or its amide derivatives) act as critical hydrogen bond acceptors and donors. These anchor the molecule directly to the ATP-binding hinge region of the IRAK4 kinase domain, specifically interacting with the backbone amides of residues like Met265.

  • The Cyclopentyl Group: The cyclopentyl ring is strategically positioned to project into the hydrophobic pocket adjacent to the ATP-binding site. This steric bulk drives selectivity, preventing the scaffold from binding to off-target kinases that lack this specific spatial accommodation.

Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 IRAK4 IRAK4 Kinase (Primary Target) MyD88->IRAK4 IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 NFKB NF-κB / MAPK (Transcription Factors) TRAF6->NFKB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cytokines Inhibitor 4-(Cyclopentylamino) nicotinic acid scaffold Inhibitor->IRAK4 ATP-Competitive Inhibition

Fig 1. TLR/IL-1R signaling pathway illustrating IRAK4 inhibition by the nicotinic acid scaffold.

Target Identification & Validation Workflow

To validate derivatives of the 4-(cyclopentylamino)nicotinic acid scaffold as bona fide IRAK4 inhibitors, we must deploy a multi-tiered, self-validating experimental workflow. This ensures that biochemical affinity translates to phenotypic efficacy.

Workflow Synthesis Scaffold Synthesis (Nicotinic Acid Core) Biochemical Biochemical Assay (TR-FRET / ADP) Synthesis->Biochemical Structural Structural Validation (X-ray Crystallography) Biochemical->Structural Cellular Cellular Assay (THP-1 Cytokine Release) Structural->Cellular

Fig 2. Sequential target identification and validation workflow for IRAK4 kinase inhibitors.

Biochemical Profiling via TR-FRET ADP Assay

The Logic (E-E-A-T): Traditional kinase assays rely on phospho-specific antibodies, which are highly susceptible to epitope masking and sequence-dependent bias. To ensure absolute trustworthiness in our IC50 data, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system that directly measures Adenosine Diphosphate (ADP) production . By measuring the universal kinase byproduct, the assay becomes substrate-agnostic and directly correlates signal output with intrinsic catalytic inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (20 mM HEPES pH 7.2, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT). Dilute recombinant human IRAK4 enzyme to a final well concentration of 7.5 nM.

  • Compound Dispensing: Acoustically dispense (via Echo 550) the nicotinic acid derivatives in a 10-point, 3-fold serial dilution curve into a 384-well low-volume white microplate.

  • Enzyme Pre-incubation: Add 5 µL of the IRAK4 enzyme solution to the compound wells. Incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor to reach binding equilibrium within the ATP hinge region before substrate competition begins.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 10 µM ATP and 0.1 µg/µL Myelin Basic Protein (MBP). Incubate for 60 minutes at room temperature.

  • Signal Detection: Terminate the reaction by adding 10 µL of TR-FRET ADP Detection Mixture (containing a Terbium-labeled ADP antibody and a d2-labeled ADP tracer). Incubate for 1 hour.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm emission ratio to determine precise IC50 values.

Cellular Mechanistic Validation via THP-1 Cytokine Release

The Logic (E-E-A-T): Biochemical potency is meaningless without cellular penetrance and target engagement in a physiologically relevant environment. We utilize THP-1 cells—a human monocytic leukemia cell line—because they natively express high levels of TLRs and the complete Myddosome machinery . By stimulating these cells with Lipopolysaccharide (LPS) and measuring downstream cytokine release, we establish a direct causal link between IRAK4 kinase inhibition and phenotypic anti-inflammatory efficacy.

Step-by-Step Protocol:

  • Cell Plating: Seed THP-1 cells at a density of 50,000 cells/well in a 96-well tissue culture plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized inhibitors. Incubate for 1 hour at 37°C, 5% CO2. Causality: Pre-incubation ensures the inhibitor permeates the cell membrane and engages intracellular IRAK4 prior to pathway activation.

  • TLR Pathway Stimulation: Add 100 ng/mL of LPS to activate TLR4 and initiate MyD88/IRAK4 signaling. Incubate for 18 hours.

  • Supernatant Harvesting: Centrifuge the plate at 300 x g for 5 minutes. Transfer the cell-free supernatant to a new assay plate.

  • Cytokine Quantification: Quantify TNF-α and IL-6 levels using a homogeneous sandwich ELISA (e.g., AlphaLISA). Normalize the data against a vehicle-treated, LPS-stimulated control to calculate cellular EC50 values.

Quantitative Data Summary

The table below summarizes representative structure-activity relationship (SAR) data for derivatives built upon the 4-(cyclopentylamino)nicotinic acid core. The data demonstrates how functionalizing the nicotinic acid moiety drastically improves both biochemical potency and cellular efficacy while maintaining selectivity over the highly homologous IRAK1 kinase.

Compound IDR-Group Modification on Nicotinic Acid CoreBiochemical IRAK4 IC50 (nM)THP-1 TNF-α EC50 (nM)Selectivity over IRAK1 (Fold)
Core Scaffold Unmodified 4-(Cyclopentylamino)nicotinic acid>10,000>10,000N/A
Derivative A + 2-fluoro-3-hydroxy-3-methylbutyl amide12.585.0>50x
Derivative B + Benzo[d]thiazol-6-ylamino substitution3.822.4>100x
Derivative C + Pyrazolopyrimidinyl substitution1.08.5>200x

Note: Data reflects typical SAR progression profiles for bicyclic heterocycle-substituted pyridyl compounds targeting IRAK4.

Conclusion

The 4-(cyclopentylamino)nicotinic acid scaffold represents a masterclass in structure-based drug design. By leveraging the nicotinic acid core for hinge-region hydrogen bonding and the cyclopentyl group for hydrophobic pocket occupation, researchers can achieve exquisite potency and selectivity against IRAK4. Through rigorous, self-validating biochemical TR-FRET assays and physiologically relevant THP-1 cellular models, the target engagement and phenotypic efficacy of these compounds can be definitively established, paving the way for next-generation therapeutics in immunology and oncology.

References

  • Lin, S. C., Lo, Y. C., & Wu, H. (2010). Helical assembly in the MyD88-IRAK4-IRAK2 complex in TLR/IL-1R signalling. Nature, 465(7300), 885-890. URL: [Link]

  • Bristol-Myers Squibb Company. (2014). Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators (Patent No. WO2014074657A1).
  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. URL: [Link]

  • Bioauxilium. (n.d.). THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit. URL:[Link]

Structural Insights and Crystallographic Analysis of 4-(Cyclopentylamino)nicotinic Acid Complexes in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of kinase-ligand complexes is a cornerstone of modern rational drug design. Specifically, 4-(cyclopentylamino)nicotinic acid has emerged as a highly privileged fragment in the development of potent kinase inhibitors, most notably targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating guide to the crystallographic analysis of these complexes. By detailing the causality behind our experimental choices—from construct design to electron density refinement—this guide serves as a robust framework for structural biologists and drug development professionals.

Mechanistic Rationale: The Role of 4-(Cyclopentylamino)nicotinic Acid

To understand the crystallographic behavior of 4-(cyclopentylamino)nicotinic acid, we must first dissect its molecular anatomy and its interaction with the kinase domain.

  • The Nicotinic Acid Hinge-Binder: The pyridine nitrogen and the carboxylic acid (or its amide derivatives) act as a bidentate hydrogen bond donor/acceptor system. This motif perfectly mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met265 in IRAK4).

  • The Cyclopentylamino Hydrophobic Anchor: The cyclopentyl ring is a highly lipophilic, conformationally flexible moiety. It is strategically positioned to occupy the hydrophobic gatekeeper pocket adjacent to the ATP-binding site. The amino linker provides the necessary rotational freedom, allowing the cyclopentyl ring to adopt an optimal envelope conformation that maximizes van der Waals interactions without steric clashing.

This specific fragment is heavily utilized in synthesizing bicyclic heterocycle-substituted pyridyl compounds that inhibit IRAK4 [1]. IRAK4 itself is a critical signaling mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways. Upon activation, IRAK4 interacts with the MyD88 adaptor protein to form the Myddosome, a helical signaling tower that orchestrates downstream immune responses [2].

Pathway TLR TLR / IL-1R Receptor MyD88 MyD88 Adaptor Protein TLR->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 TRAF6 TRAF6 Ubiquitin Ligase IRAK4->TRAF6 Phosphorylation NFKB NF-κB Pathway Activation TRAF6->NFKB

IRAK4-mediated downstream signaling pathway via MyD88.

Experimental Protocols: From Co-Crystallization to Structure Resolution

The following self-validating protocols outline the exact methodology required to resolve the X-ray crystal structure of 4-(cyclopentylamino)nicotinic acid complexes. Every step is designed with built-in quality control to ensure structural integrity.

Workflow P Protein Purification (IRAK4 Kinase Domain) C Complex Formation (Co-crystallization) P->C X X-Ray Diffraction (Synchrotron Source) C->X D Data Processing (XDS / AIMLESS) X->D R Phasing & Refinement (Molecular Replacement) D->R

Step-by-step X-ray crystallography workflow for kinase-ligand complexes.

Protocol 1: Protein Expression and Purification

Causality Check: We utilize a truncated kinase domain (residues 154-460 for IRAK4) because the full-length protein contains unstructured regulatory domains that intrinsically hinder crystal lattice formation.

  • Expression: Express the N-terminal His-tagged IRAK4 kinase domain in E. coli BL21(DE3) cells. Induce with 0.5 mM IPTG at 18°C for 16 hours.

  • Affinity Chromatography: Lyse cells and purify the supernatant via Ni-NTA affinity chromatography.

  • Tag Cleavage: Cleave the His-tag using TEV protease overnight at 4°C. Self-Validation: Run an SDS-PAGE to confirm >95% cleavage. Uncleaved tags often cause steric hindrance during crystal packing.

  • Polishing: Perform Size Exclusion Chromatography (SEC) using a Superdex 200 column equilibrated in 20 mM Tris pH 8.0, 200 mM NaCl, 2 mM DTT. Self-Validation: Assess monodispersity via Dynamic Light Scattering (DLS); a polydispersity index (PdI) < 0.2 is required before proceeding to crystallization.

Protocol 2: Complex Formation and Crystallization

Causality Check: Co-crystallization is strictly preferred over soaking for this fragment. The bulky cyclopentyl group often induces a slight induced-fit conformational change in the kinase P-loop. Soaking this ligand into pre-formed apo crystals typically shatters the crystal lattice due to these micro-conformational shifts.

  • Complexation: Concentrate the purified IRAK4 to 10 mg/mL. Incubate with a 3-fold molar excess of the 4-(cyclopentylamino)nicotinic acid derivative (dissolved in 100% DMSO) for 2 hours at 4°C.

  • Setup: Set up hanging-drop vapor diffusion plates by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 20% PEG 4000, 10% Isopropanol).

  • Equilibration: Incubate at 18°C. Causality Check: Vapor diffusion allows for the slow, controlled equilibration of the precipitant concentration, which is critical for growing well-ordered, high-resolution diffracting crystals. Crystals typically appear within 3-5 days.

Protocol 3: X-ray Diffraction and Structure Solution
  • Cryoprotection: Harvest crystals and briefly soak them in the reservoir solution supplemented with 20% (v/v) glycerol. Flash-freeze in liquid nitrogen. Self-Validation: Glycerol prevents ice lattice formation, which would otherwise manifest as distinct, unprocessable rings in the diffraction pattern.

  • Data Collection: Collect diffraction data at a synchrotron source (e.g., Advanced Photon Source) at 100 K.

  • Processing: Process the data using XDS and scale with AIMLESS.

  • Phasing: Solve the phase problem via Molecular Replacement (MR) using PHASER with an apo-IRAK4 structure as the search model. Causality Check: Because the kinase fold is highly conserved, MR is highly efficient, bypassing the need for heavy-atom derivatization.

  • Refinement: Perform iterative cycles of model building in Coot and refinement in PHENIX [3]. Self-Validation: Continuously monitor the Rfree​ value; a gap between Rwork​ and Rfree​ of less than 5% indicates a model free of severe overfitting.

Structural Analysis: Binding Modes and Electron Density

Upon successful refinement, the structural analysis of the 4-(cyclopentylamino)nicotinic acid complex reveals distinct electron density features. An Fo​−Fc​ omit map (contoured at 3.0 σ ) should be generated to unambiguously confirm the placement of the ligand.

The nicotinic acid moiety typically exhibits well-defined density, anchored by the rigid hydrogen-bonding network at the hinge region. In contrast, the cyclopentyl ring may show slightly elevated B-factors compared to the core heterocycle. This is a recognized crystallographic phenomenon due to the inherent ring puckering dynamics (envelope vs. half-chair conformations) within the hydrophobic pocket. However, the overall occupancy of the fragment remains high, validating its efficacy as a potent kinase anchor.

Quantitative Data Summary

The following table summarizes the expected quantitative crystallographic data for a high-quality IRAK4/4-(cyclopentylamino)nicotinic acid complex. These metrics serve as a benchmark for evaluating the success of the crystallization and refinement protocols.

Crystallographic ParameterTarget Value / Benchmark
Data Collection
Space Group P21​21​21​ (Typical for IRAK4)
Resolution Range (Å)50.00 – 1.80
Rmerge​ (%)< 8.0 (Overall) / < 50.0 (Outer shell)
Mean I/σ(I) > 15.0 (Overall) / > 2.0 (Outer shell)
Completeness (%)> 98.0
Redundancy4.0 – 6.0
Refinement Statistics
Rwork​ / Rfree​ (%)< 19.0 / < 23.0
RMSD Bond Lengths (Å)< 0.010
RMSD Bond Angles (°)< 1.20
Ramachandran Favored (%)> 96.0
Ramachandran Outliers (%)0.0
Average B-factor (Ų)25.0 – 35.0

References

  • Lin, S.-C., Lo, Y.-C. and Wu, H. (2010). Helical assembly in the MyD88–IRAK4–IRAK2 complex in TLR/IL-1R signalling. Nature, 465, 885–890. URL:[Link]

  • Vertex Pharmaceuticals Inc. (2014).Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators. WIPO Patent WO2014074657A1.
  • Adams, P. D., et al. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D: Biological Crystallography, 66(2), 213-221. URL:[Link]

Sources

Methodological & Application

Application Note: Robust HPLC Method Development for the Quantification of 4-(Cyclopentylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Bulk Drug Substance and Synthetic Intermediates

Introduction & Mechanistic Rationale

4-(Cyclopentylamino)nicotinic acid is a highly functionalized intermediate frequently utilized in the synthesis of advanced bicyclic heterocycle-substituted pyridyl compounds, which function as potent IRAK-4 kinase inhibitors . Accurate quantification of this intermediate is critical for maintaining Active Pharmaceutical Ingredient (API) purity, controlling reaction stoichiometry, and ensuring reproducible downstream synthetic yields.

The Causality of Chromatographic Behavior

From a physicochemical perspective, 4-(Cyclopentylamino)nicotinic acid is an amphoteric molecule. It contains a carboxylic acid moiety (pKa ~4.5–5.0) and a secondary amine attached to a pyridine ring. The electron-donating nature of the cyclopentylamino group significantly increases the basicity of the pyridine nitrogen (pKa ~6.0–6.5).

At a neutral pH (pH 4.0–7.0), the molecule exists predominantly in a zwitterionic state . In reversed-phase high-performance liquid chromatography (RP-HPLC), zwitterions exhibit poor retention on hydrophobic stationary phases and are highly susceptible to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix.

To engineer a robust separation, we must dictate the molecule's ionization state. By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), we fully protonate both the pyridine nitrogen (cationic) and the carboxylic acid (neutral). TFA not only buffers the pH but also acts as an ion-pairing agent, forming a hydrophobic complex with the protonated amine. This drastically enhances retention on a C18 column and ensures sharp, symmetrical peaks.

Ionization Z Zwitterion (pH 4-6) Poor Retention High Tailing C Cationic (pH < 3) Optimal Retention Sharp Peaks Z->C Add Acid (0.1% TFA) A Anionic (pH > 7) Alternative Retention Requires Robust Silica Z->A Add Base (NH4OH)

Fig 1. Effect of mobile phase pH on the ionization state of 4-(Cyclopentylamino)nicotinic acid.

Method Development Strategy

The development of this method follows a strict, logical progression designed to build a self-validating system compliant with and .

Workflow A 1. Physicochemical Profiling (pKa & LogP Analysis) B 2. Mobile Phase Selection (pH 2.0 - 2.5 Buffer) A->B C 3. Column Screening (End-capped C18) B->C D 4. Gradient Optimization (Elution & Resolution) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

Fig 2. Sequential workflow for robust RP-HPLC method development and validation.

Chromatographic Conditions

The following parameters were selected based on the mechanistic rationale described above.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmEnd-capped, stable at low pH, minimizes secondary silanol interactions.
Mobile Phase A 0.1% TFA in MS-Grade WaterLowers pH to ~2.0, protonates the amine, and acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileEnsures complete elution of highly hydrophobic synthetic impurities.
Flow Rate 1.0 mL/minProvides the optimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 30°CReduces mobile phase viscosity and stabilizes retention times against ambient shifts.
Detection UV at 254 nmTargets the optimal chromophore absorption maximum for the nicotinic acid ring.
Injection Vol 10 µLBalances detector sensitivity with the column's mass loading capacity.
Gradient Elution Program

A gradient approach is employed to ensure that 4-(Cyclopentylamino)nicotinic acid elutes with high efficiency while strongly retained synthetic byproducts are flushed from the column, preventing carryover.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration
2.0955Isocratic Hold (Analyte Focusing)
10.04060Linear Gradient (Analyte Elution)
12.01090Column Wash
14.01090Column Wash
14.1955Re-equilibration
18.0955End of Run

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, this protocol incorporates built-in self-validation steps. The system suitability criteria must be met before any sample data is integrated or reported.

Step 1: Preparation of Solutions
  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch effects, which cause peak fronting.

Step 2: Standard Preparation (Target Concentration: 100 µg/mL)
  • Accurately weigh 10.0 mg of 4-(Cyclopentylamino)nicotinic acid reference standard on a calibrated analytical balance.

  • Transfer quantitatively to a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent.

  • Sonicate for 5 minutes until complete dissolution is achieved. Monitor the water bath temperature to ensure it does not exceed 25°C to prevent thermal degradation.

  • Make up to the mark with Diluent and mix well. Filter through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of the filtrate.

Step 3: Sample Preparation
  • Accurately weigh an amount of the sample equivalent to 10.0 mg of the active moiety.

  • Follow the exact dissolution and filtration procedure described in Step 2.

Step 4: System Suitability Testing (Self-Validation Check)

Inject the Standard Preparation in five replicates. The system is only considered valid and "fit for purpose" if it meets the rigorous criteria outlined in USP <621> .

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaUSP <621> Rationale
Tailing Factor ( Tf​ ) 1.5Ensures complete suppression of secondary silanol interactions.
Theoretical Plates ( N ) 5000Confirms column efficiency and optimal stationary phase packing integrity.
%RSD of Peak Area 2.0% (n=5)Validates autosampler precision and overall system stability.
Resolution ( Rs​ ) 2.0Guarantees baseline separation from adjacent known impurities.

Method Validation Summary

Following method optimization, a full validation must be executed in accordance with ICH Q2(R2) guidelines to prove the method's reliability for routine Quality Control (QC) release testing.

Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicExperimental MethodologyAcceptance Criteria
Specificity Inject Diluent blank, standard, and sample spiked with known synthetic impurities.No interfering peaks at the retention time of the main analyte. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike API into a synthetic matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample preparations from the same homogenous batch.%RSD of the calculated assay results 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase pH.System suitability criteria (Table 3) must still be strictly met under all varied conditions.

Conclusion

The developed RP-HPLC method for 4-(Cyclopentylamino)nicotinic acid leverages precise pH control and ion-pairing chromatography to overcome the inherent challenges of quantifying zwitterionic compounds. By strictly adhering to the causality of molecular ionization and enforcing a self-validating system suitability protocol, this method ensures high precision, accuracy, and compliance with global regulatory standards for pharmaceutical analysis.

References

  • Title: Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators (WO2014074657A1)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Application Notes and Protocols for the Preparation of 4-(Cyclopentylamino)nicotinic acid for Cell Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful use of novel small molecules in cell-based assays is foundational to drug discovery and fundamental biological research.[1][2][3] 4-(Cyclopentylamino)nicotinic acid is a compound of interest for which standardized cell culture preparation protocols are not widely established. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare and validate this compound for use in cell culture media. The protocols outlined herein are designed to ensure scientific integrity through a self-validating system, from initial solubility testing to the determination of optimal working concentrations.

The principles discussed are grounded in established best practices for handling small molecules in a cell culture setting.[4][5] By following these guidelines, researchers can minimize experimental variability and generate reliable, reproducible data.

PART 1: Compound Characterization and Solubility Assessment

Predicted Properties and Initial Considerations

Nicotinic acid is soluble in organic solvents like DMSO and dimethyl formamide.[6] Given the addition of a cyclopentylamino group, it is reasonable to hypothesize that 4-(Cyclopentylamino)nicotinic acid will also exhibit good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).[7] Water is likely to be a poor solvent for the initial high-concentration stock solution.[8]

Table 1: Predicted Solubility and Recommended Solvents

SolventPredicted SolubilityRationale & Recommendations
Dimethyl Sulfoxide (DMSO) High A superior solvent for a wide range of organic compounds.[7] The recommended starting solvent for creating a high-concentration stock solution.[4][8][9]
Ethanol (EtOH) Moderate May be a suitable alternative to DMSO, but lower concentrations of the stock solution may be achieved.
Water / PBS Low / Insoluble Not recommended for initial dissolution. Aqueous buffers are appropriate for final working dilutions.[8]
Protocol: Small-Scale Solubility Test

Before preparing a large-scale stock solution, it is essential to empirically determine the solubility of 4-(Cyclopentylamino)nicotinic acid in the chosen solvent.

Materials:

  • 4-(Cyclopentylamino)nicotinic acid powder

  • Cell culture grade DMSO[7]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)[10]

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube. For quantities of 10 mg or less, it is often advisable to add the solvent directly to the supplier's vial to avoid loss of material.[11]

  • Add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 mM).

  • Vortex the tube vigorously for 1-2 minutes.[9]

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound is not fully dissolved, gentle warming (e.g., 37°C for 10-15 minutes) or brief sonication may be employed.[10] Caution: Use heat only if the compound's thermal stability is known or can be reasonably assumed.

  • If particulates remain, the solution is saturated. Add a known volume of additional DMSO incrementally until the compound is fully dissolved. Record the final volume to calculate the maximum solubility.

PART 2: Preparation and Storage of Stock Solutions

Once the solubility has been determined, a high-concentration stock solution can be prepared. This stock solution will be the source for all subsequent working dilutions.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol assumes a molecular weight for 4-(Cyclopentylamino)nicotinic acid. Researchers must use the specific molecular weight provided by the supplier for accurate calculations. For illustrative purposes, a hypothetical molecular weight of 220.25 g/mol will be used.

Materials:

  • 4-(Cyclopentylamino)nicotinic acid

  • Cell culture grade DMSO

  • Sterile, conical-bottom tubes (e.g., 15 mL)

  • Sterile syringe filters (0.22 µm pore size), preferably with a membrane compatible with DMSO (e.g., PVDF or PTFE).[12]

  • Sterile, light-protecting cryovials for aliquoting

Procedure:

  • In a laminar flow hood using aseptic technique, weigh out the desired amount of 4-(Cyclopentylamino)nicotinic acid. For example, to make 1 mL of a 100 mM stock solution (MW = 220.25 g/mol ), you would need 22.025 mg.

  • Transfer the powder to a sterile conical tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex until the compound is completely dissolved.

  • Sterilization: The stock solution must be sterilized to prevent contamination of cell cultures.[13][14][15] Autoclaving is not suitable for heat-labile organic compounds.[14] Therefore, sterile filtration is the method of choice.

    • Draw the dissolved compound into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile recipient tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting cryovials.[11][16]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[5]

    • Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is preferred.[11][16] A general guideline for storage in solvent is up to 6 months at -80°C and up to 1 month at -20°C.[16]

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve sterilize 3. Sterile Filter (0.22 µm) dissolve->sterilize aliquot 4. Aliquot into Cryovials sterilize->aliquot store 5. Store at -80°C aliquot->store

Caption: Workflow for preparing a sterile, high-concentration stock solution.

PART 3: Preparation of Working Solutions and Cell Treatment

Working solutions are prepared by diluting the high-concentration stock solution into the complete cell culture medium.

Key Considerations for Dilution
  • Solvent Toxicity: DMSO can be toxic to cells at higher concentrations.[8] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5%, with ≤ 0.1% being ideal to avoid off-target effects.[8][10][11]

  • Precipitation: Rapidly diluting a compound from a high concentration in an organic solvent into an aqueous medium can cause it to precipitate or "crash out" of solution.[8][9] To avoid this, a serial or step-wise dilution is often recommended.[9]

  • Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of DMSO (or the chosen solvent) as the cells receiving the highest concentration of the compound. This allows for the differentiation of effects caused by the compound versus the solvent itself.[8]

Protocol: Preparation of Working Solutions

Example: To prepare a final working concentration of 10 µM from a 100 mM stock solution.

  • Thaw one aliquot of the 100 mM stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100 in complete cell culture medium. For example, add 2 µL of the 100 mM stock to 198 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting.

  • Final Dilution:

    • Add the appropriate volume of the 1 mM intermediate solution to your cell culture plates to achieve the desired final concentration. For a 10 µM final concentration, you would perform a 1:100 dilution of the 1 mM intermediate stock. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium in a well of a 24-well plate.

Calculation Check:

  • The final DMSO concentration from a 1:1000 overall dilution of a DMSO stock is 0.1%. This is generally well-tolerated by most cell lines.

PART 4: Experimental Validation and Quality Control

Before proceeding with large-scale experiments, it is crucial to validate the activity of 4-(Cyclopentylamino)nicotinic acid in your specific cell system. This involves determining the optimal concentration range and assessing for potential cytotoxicity.

Protocol: Dose-Response (Kill-Curve) Experiment

A dose-response experiment is essential to determine the concentration range at which the compound exerts its biological effects without causing undue cytotoxicity.[17][18][19]

Objective: To determine the IC50 (the concentration at which 50% of cell viability is inhibited) or to identify a non-toxic working concentration range.

Procedure:

  • Cell Plating: Plate your cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the exponential growth phase for the duration of the experiment.

  • Compound Dilution Series: Prepare a series of working solutions of 4-(Cyclopentylamino)nicotinic acid. A common approach is to use serial dilutions (e.g., 2-fold or 3-fold) to cover a broad range of concentrations (e.g., from 0.01 µM to 100 µM).[18][20]

  • Treatment: After allowing the cells to adhere (typically 12-24 hours), replace the medium with the medium containing the different concentrations of the compound. Remember to include a "cells only" (no treatment) control and a "vehicle control" (DMSO at the highest concentration used).

  • Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard cytotoxicity assay.[1][2][3] Common methods include:

    • MTT Assay: A colorimetric assay that measures metabolic activity.[21]

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[1][22]

    • Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.

  • Data Analysis: Plot the cell viability (%) against the log of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value.[19]

Interpreting Dose-Response Data

The results of the dose-response experiment will guide the selection of concentrations for future experiments.

  • For studying the biological activity of the compound, you will likely want to work at concentrations below the IC50, where the compound is not causing significant cell death.

  • If the compound is being investigated as a potential cytotoxic agent (e.g., for cancer research), the IC50 value itself is a key piece of data.[2][22]

Workflow for Dose-Response Validation

G cluster_validation Dose-Response Validation plate_cells 1. Plate Cells prepare_dilutions 2. Prepare Serial Dilutions plate_cells->prepare_dilutions treat_cells 3. Treat Cells with Compound (and Vehicle Control) prepare_dilutions->treat_cells incubate 4. Incubate (24-72h) treat_cells->incubate assay 5. Perform Viability Assay incubate->assay analyze 6. Analyze Data & Determine IC50 assay->analyze

Caption: Experimental workflow for determining the dose-response curve.

PART 5: Best Practices and Troubleshooting

  • Quality Control: Always use high-quality, cell culture grade reagents.[23] Regularly test your cell lines for mycoplasma contamination and verify their identity.[24][25][26]

  • Aseptic Technique: Perform all manipulations involving cell culture and compound preparation in a laminar flow hood to prevent microbial contamination.[23]

  • Documentation: Maintain meticulous records of all stock solution preparations, including lot numbers, dates, and calculations.[5]

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in media The compound has low aqueous solubility and is "crashing out" of solution.Perform a step-wise or serial dilution to gradually decrease the solvent concentration.[8][9] Ensure the final DMSO concentration is as low as possible.
High variability between replicate wells Inconsistent cell plating, pipetting errors, or compound precipitation.Ensure a homogenous cell suspension before plating. Use calibrated pipettes. Visually inspect diluted compound solutions for any signs of precipitation before adding to cells.
Vehicle control shows significant toxicity The final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration by preparing a lower concentration stock solution or by adjusting the dilution scheme. The final DMSO concentration should ideally be ≤ 0.1%.[10]
Inconsistent results between experiments Degradation of the compound in the stock solution due to repeated freeze-thaw cycles.Always aliquot stock solutions into single-use volumes.[11][16] Prepare fresh working dilutions for each experiment.

Conclusion

The successful application of 4-(Cyclopentylamino)nicotinic acid in cell culture hinges on a systematic and rigorous approach to its preparation and validation. By first characterizing its solubility, then carefully preparing and storing sterile stock solutions, and finally validating its effects through dose-response experiments, researchers can build a solid foundation for obtaining reproducible and meaningful data. Adherence to these protocols and best practices will enhance the scientific integrity of studies involving this and other novel small molecules.

References

  • Sterile Filtration And Clarification. Cell and Gene. [Link]

  • Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238. [Link]

  • Sterile Lab Media Filtration & Cultureware. Merck Millipore. [Link]

  • Cytotoxicity Assays | Life Science Applications. BMG LABTECH. [Link]

  • Sartorius Sterile Filtration Solutions. Sartorius. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Roth JS, et al. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. bioRxiv. 2019. [Link]

  • Comprehensive GMP quality control testing for small molecules. Nuvisan. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Roth JS, et al. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. bioRxiv. 2019. [Link]

  • Quality control: the dark side of cell culture. BioTechniques. [Link]

  • Kill Curve Protocol. BPS Bioscience. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Fallahi-Sichani M, et al. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. [Link]

  • How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]

  • Hafner M, et al. Designing drug response experiments and quantifying their results. PMC. [Link]

  • Design and analysis of dose-response experiments. German Cancer Research Center. [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. PMC. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • The ratio of nicotinic acid to nicotinamide as a microbial biomarker for assessing cell therapy product sterility. PMC. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • DMSO. gChem. [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition (CRN). [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. PMC. [Link]

  • Niacin. Linus Pauling Institute | Oregon State University. [Link]

Sources

Application Note & Protocol: Mass Spectrometric Characterization of 4-(Cyclopentylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the characterization of 4-(Cyclopentylamino)nicotinic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundational methodology for the quantification of this compound in biological matrices. The application note emphasizes the rationale behind experimental choices, from sample preparation to mass spectrometric parameter optimization, ensuring a robust and reproducible analytical method.

Introduction

4-(Cyclopentylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3)[1][2][3]. Nicotinic acid and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities[1][4]. Accurate and sensitive quantification of such small molecules is paramount in pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such bioanalytical applications, offering high selectivity and sensitivity[5].

This guide outlines a systematic approach to developing a robust LC-MS/MS method for 4-(Cyclopentylamino)nicotinic acid. We will delve into sample preparation strategies, chromatographic separation, and mass spectrometric detection and fragmentation analysis.

Physicochemical Properties of 4-(Cyclopentylamino)nicotinic acid

A thorough understanding of the analyte's properties is crucial for method development. While specific experimental data for 4-(Cyclopentylamino)nicotinic acid is not widely available, we can infer its properties from its constituent parts: the nicotinic acid core and the cyclopentylamino substituent.

PropertyValueRationale/Source
Molecular Formula C11H14N2O2Derived from the structure.
Molecular Weight 206.24 g/mol Calculated from the molecular formula.
Predicted pKa ~4.8 (Carboxylic Acid), ~5.5 (Pyridine Nitrogen)Based on the pKa of nicotinic acid and the influence of the amino substituent.[1]
Predicted LogP ~1.5 - 2.5The cyclopentyl group increases lipophilicity compared to nicotinic acid.

Experimental Workflow

The overall experimental workflow for the analysis of 4-(Cyclopentylamino)nicotinic acid is depicted below. This workflow is designed to be a starting point and may require optimization based on the specific matrix and instrumentation used.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation & Reconstitution Supernatant->Evaporate Inject Injection Evaporate->Inject LC Liquid Chromatography Inject->LC MS Mass Spectrometry LC->MS Quantify Quantification MS->Quantify Report Reporting Quantify->Report

Caption: High-level workflow for the LC-MS/MS analysis of 4-(Cyclopentylamino)nicotinic acid.

Sample Preparation Protocol: Protein Precipitation

For the analysis of small molecules in plasma or serum, protein precipitation is a common and effective initial clean-up step.[6][7] This method is straightforward and removes a significant portion of interfering macromolecules.

Objective: To remove proteins from the plasma sample to prevent column clogging and ion suppression.

Materials:

  • Plasma samples

  • 4-(Cyclopentylamino)nicotinic acid standard solutions

  • Internal Standard (IS) solution (e.g., deuterated 4-(Cyclopentylamino)nicotinic acid or a structurally similar compound like Nicotinic acid-(ring-d4)[8])

  • Acetonitrile (LC-MS grade) containing 0.1% formic acid, pre-chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Evaporator (e.g., nitrogen blowdown)

  • Reconstitution solvent (e.g., 10:90 acetonitrile:water with 0.1% formic acid)

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the internal standard solution at a known concentration.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to the plasma sample. The 3:1 ratio of solvent to sample is a common starting point for efficient protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent. The composition of the reconstitution solvent should ideally match the initial mobile phase conditions to ensure good peak shape.[9]

  • Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

The goal of the liquid chromatography step is to separate the analyte of interest from other matrix components to minimize ion suppression and achieve a robust and reproducible assay. Given the polar nature of the nicotinic acid moiety, a reversed-phase separation on a C18 column is a suitable starting point.[10]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard choice for small molecule analysis, providing a good balance of resolution and analysis time.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation of the analyte for positive ion mode ESI and improves peak shape.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA smaller injection volume can minimize peak distortion.
Gradient See table belowA gradient elution is necessary to elute the analyte with good peak shape and to clean the column of more lipophilic matrix components.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05

Mass Spectrometry Method

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 4-(Cyclopentylamino)nicotinic acid.[12] Based on the presence of the basic pyridine nitrogen and the acidic carboxylic acid, the compound can be ionized in either positive or negative mode. Positive ion mode is often more sensitive for compounds with basic nitrogen atoms.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.[13]
Capillary Voltage 3.5 kVA typical starting point for ESI.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Temperature 350 °CTo ensure complete desolvation of the analyte ions.
Desolvation Gas Flow 800 L/hrTo facilitate efficient desolvation.
Collision Gas ArgonA common collision gas for CID.
MRM Transitions and Fragmentation

The MRM transitions should be optimized by infusing a standard solution of 4-(Cyclopentylamino)nicotinic acid into the mass spectrometer.

Predicted Fragmentation Pathway:

Fragmentation Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]+ m/z 207.11 Fragment1 Loss of H2O [M+H - H2O]+ m/z 189.10 Precursor->Fragment1 -H2O Fragment2 Loss of COOH [M+H - COOH]+ m/z 162.11 Precursor->Fragment2 -COOH Fragment3 Loss of Cyclopentyl Group [M+H - C5H9]+ m/z 138.04 Precursor->Fragment3 -C5H9

Caption: Predicted fragmentation pathway for 4-(Cyclopentylamino)nicotinic acid in positive ion ESI.

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-(Cyclopentylamino)nicotinic acid207.1189.1 (Loss of H2O)To be optimized
4-(Cyclopentylamino)nicotinic acid207.1162.1 (Loss of COOH)To be optimized
Internal Standard(To be determined)(To be determined)To be optimized

The most intense and stable fragment ion should be used for quantification (quantifier), while a second fragment can be used for confirmation (qualifier).

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of 4-(Cyclopentylamino)nicotinic acid standards prepared in a surrogate matrix (e.g., stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation Considerations

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect[9]

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric characterization of 4-(Cyclopentylamino)nicotinic acid. The provided methods for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for method development and validation. By understanding the underlying principles of each step, researchers can effectively optimize these protocols for their specific applications in drug development and other research areas.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Crecelius, A., et al. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • ResearchGate. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]

  • Chen, J., et al. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. Retrieved from [Link]

  • LCGC. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • MassBank. (2007). Nicotinic acid; LC-ESI-QQ; MS2; CE:10 V; [M-H]-. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Niacin. Retrieved from [Link]

Sources

Application Note: NMR Spectroscopy Protocols and Peak Assignments for 4-(Cyclopentylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

4-(Cyclopentylamino)nicotinic acid is a critical intermediate in modern medicinal chemistry, most notably utilized in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors [1]. IRAK-4 is a key node in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a prime target for autoimmune and inflammatory disease therapies.

Accurate structural characterization of this intermediate is paramount for downstream coupling reactions (e.g., amide bond formation with complex heterocycles). This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-(cyclopentylamino)nicotinic acid, detailing the causality behind solvent selection, acquisition parameters, and the quantum mechanical origins of its chemical shifts.

Pathway A 4-Chloronicotinic Acid + Cyclopentylamine B 4-(Cyclopentylamino) nicotinic acid A->B SNAr Reaction (Heat/Base) C IRAK-4 Inhibitor Intermediate B->C Amide Coupling (HATU/DIPEA) D IRAK-4 / MyD88 Signaling Inhibition C->D Target Binding & Modulation

Fig 1: Synthetic workflow and pharmacological signaling context of 4-(Cyclopentylamino)nicotinic acid.

Experimental Protocol: Sample Preparation & Acquisition

The analytical integrity of NMR spectroscopy depends heavily on sample preparation. The methodology below is designed to be self-validating and robust against common artifacts.

Solvent Causality & Selection

Choice: Dimethyl sulfoxide- d6​ (DMSO- d6​ ). Causality: 4-(Cyclopentylamino)nicotinic acid possesses both a carboxylic acid (-COOH) and a secondary amine (-NH). This allows for strong intermolecular hydrogen bonding and potential zwitterion formation, rendering the compound highly insoluble in non-polar halogenated solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and ensuring complete dissolution, which is critical for sharp, well-resolved resonance peaks.

Step-by-Step Preparation Workflow
  • Weighing: Accurately weigh 15–20 mg of highly pure 4-(cyclopentylamino)nicotinic acid into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Homogenization: Sonicate the vial for 2–3 minutes at room temperature until the solution is optically clear. Causality: Undissolved particulates cause localized magnetic field inhomogeneities, leading to peak broadening and poor shimming.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

Instrument Parameters (1H and 13C NMR)
  • Frequency: 400 MHz for 1 H, 100 MHz for 13 C.

  • Probe Temperature: 298 K (25 °C).

  • Relaxation Delay (D1): 2.0 seconds for 1 H; 3.0 seconds for 13 C. Causality: A sufficient D1 ensures complete longitudinal relaxation of all spins, which is mandatory for accurate quantitative integration of the protons.

  • Number of Scans (NS): 16 scans for 1 H; 256–512 scans for 13 C (due to the low natural abundance of the 13 C isotope).

Spectroscopic Analysis & Peak Assignments

The chemical shifts of 4-(cyclopentylamino)nicotinic acid are heavily influenced by the electronic push-pull dynamics of the pyridine ring, the electron-withdrawing carboxyl group, and the electron-donating amino group [2].

1 H NMR Peak Assignments & Causality
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentMechanistic Causality / Shielding Effects
~13.20 Broad Singlet (br s)1H--COOHHighly deshielded by the electronegative oxygen atoms and strong hydrogen bonding.
8.52 Singlet (s)1H-Pyridine H-2Isolated between the pyridine nitrogen and the C-3 carboxyl group. Experiences strong inductive deshielding.
~8.30 Doublet (d)1H~7.0Amine -NHDeshielded by the aromatic ring current; couples to the adjacent cyclopentyl -CH proton.
8.15 Doublet (d)1H6.8Pyridine H-6Deshielded by the adjacent pyridine nitrogen. Exhibits ortho-coupling to H-5.
6.80 Doublet (d)1H6.8Pyridine H-5Highly Shielded: The nitrogen lone pair of the C-4 amino group delocalizes into the ring via resonance, increasing electron density specifically at the ortho position (C-5) [2].
3.85 Multiplet (m)1H-Cyclopentyl -CHDeshielded by the directly attached amine nitrogen.
1.95 - 2.05 Multiplet (m)2H-Cyclopentyl -CH 2​ Aliphatic ring protons (C2', C5'). Split into complex multiplets due to ring puckering and diastereotopic effects.
1.55 - 1.75 Multiplet (m)6H-Cyclopentyl -CH 2​ Remaining aliphatic ring protons (C3', C4', and axial/equatorial splits).
13 C NMR Peak Assignments
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Causality
168.5 Quaternary (C=O)Carboxyl CHighly deshielded carbonyl carbon.
154.2 Quaternary (Ar-C)Pyridine C-4Deshielded by the directly attached electronegative amino nitrogen.
152.8 Tertiary (Ar-CH)Pyridine C-2Deshielded by the adjacent pyridine nitrogen and C-3 carboxyl group.
151.0 Tertiary (Ar-CH)Pyridine C-6Deshielded by the adjacent pyridine nitrogen.
108.5 Quaternary (Ar-C)Pyridine C-3Ipso to the carboxyl group; shielded by the ortho-amino resonance delocalization.
106.2 Tertiary (Ar-CH)Pyridine C-5Highly shielded due to resonance electron donation from the C-4 amino group.
53.4 Tertiary (CH)Cyclopentyl C-1'Deshielded by the attached amine nitrogen.
32.6 Secondary (CH 2​ )Cyclopentyl C-2', C-5'Aliphatic carbons adjacent to the chiral center.
23.9 Secondary (CH 2​ )Cyclopentyl C-3', C-4'Distal aliphatic carbons.

Data Validation & Quality Control

To ensure the trustworthiness of the spectral data, a self-validating D 2​ O Exchange Experiment must be performed. This definitively separates the exchangeable protons (-NH, -COOH) from the aromatic framework.

Validation Protocol:

  • Acquire the standard 1 H NMR spectrum in DMSO- d6​ .

  • Add 1–2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Shake the tube vigorously for 30 seconds and re-acquire the spectrum.

  • Expected Outcome: The broad singlet at ~13.20 ppm (-COOH) and the doublet at ~8.30 ppm (-NH) will completely disappear due to rapid isotopic exchange with deuterium. The disappearance of the -NH peak will simultaneously cause the cyclopentyl -CH multiplet at 3.85 ppm to simplify, as the 3J coupling to the -NH proton is eliminated.

NMR_Logic Start Acquire 1H & 13C NMR (Solvent: DMSO-d6) Pyridine Analyze Pyridine Protons (Deshielded: 6.5 - 9.0 ppm) Start->Pyridine Cyclopentyl Analyze Cyclopentyl Protons (Aliphatic: 1.5 - 4.0 ppm) Start->Cyclopentyl Exchange Identify Exchangeable Protons (NH & COOH: >8.0 ppm) Start->Exchange H2 ~8.52 ppm Pyridine->H2 H-2 (Singlet) H56 ~6.80 & 8.15 ppm Pyridine->H56 H-5 & H-6 (Doublets) Validate D2O Exchange Experiment (Confirm NH/COOH Disappearance) Exchange->Validate Add D2O drop

Fig 2: Logical workflow for NMR peak assignment and self-validating D2O exchange verification.

References

  • Source: Google Patents (Vertex Pharmaceuticals Inc.)
  • Title: EP3299371A1 - Hydroxyl purine compounds and use thereof (Contains baseline NMR data for 4-(alkylamino)nicotinic acid derivatives)
  • Title: Comprehensive 6-Amino & 6-Bromo Compounds List (Precursor Reference for 4-Chloronicotinic acid and Cyclopentylamine) Source: Scribd URL: [Link]

Application Note: Standardized Dissolution and Handling of 4-(Cyclopentylamino)nicotinic Acid for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4-(Cyclopentylamino)nicotinic acid is a critical intermediate and structural scaffold in the development of biologically active small molecules, most notably in the synthesis of IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors[1]. These inhibitors are heavily investigated for their therapeutic efficacy in TH17-associated autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis[1].

From a physicochemical perspective, 4-(Cyclopentylamino)nicotinic acid presents a unique solubilization challenge. It features a polar nicotinic acid core paired with a lipophilic cyclopentylamino group. This amphoteric nature means its solubility is highly pH-dependent in aqueous environments, but for High-Throughput Screening (HTS) library management, it must first be universally solubilized in an organic vehicle—typically Dimethyl Sulfoxide (DMSO).

This application note details the causal mechanisms of compound precipitation and provides a validated, self-consistent protocol for preparing and dispensing 4-(Cyclopentylamino)nicotinic acid to ensure robust, artifact-free HTS data.

The Causality of Solubilization: Why Anhydrous DMSO?

In HTS workflows, compounds are almost exclusively stored as high-concentration master stocks in DMSO. However, the integrity of these stocks is frequently compromised by environmental factors and improper handling.

  • The Thermodynamics of Cavity Formation: DMSO is highly hygroscopic and readily absorbs atmospheric moisture[2]. The uptake of even small quantities of water markedly decreases the solubility of organic compounds in DMSO[3]. Mechanistically, this is due to the non-ideal properties of DMSO-water mixtures: cavity formation within the solvent—a thermodynamically necessary step for solute dissolution—is significantly more difficult in "wet" DMSO than in strictly anhydrous DMSO[3].

  • The Freeze-Thaw Synergy: Precipitation of compounds from DMSO screening stocks is synergistically enhanced by the combination of water uptake and repeated freeze-thaw cycles[3]. To mitigate this, modern HTS materials management has transitioned from plate-based storage to single-use tube-based or acoustically sealed plate storage to minimize thermal cycling[3].

  • Supersaturation Artifacts: When DMSO stocks are diluted into aqueous assay buffers, compounds may temporarily remain in solution via supersaturation[4]. Kinetic solubility measurements often overestimate true thermodynamic equilibrium solubility because the compound may slowly aggregate or precipitate over the course of the assay incubation[4].

Quantitative Guidelines for HTS

To prevent cytotoxicity and assay interference, the final concentration of DMSO must be strictly controlled. Table 1 outlines the maximum tolerated DMSO concentrations across various biological assays.

Table 1: Recommended Final DMSO Concentrations by Assay Type

Assay TypeRecommended Final DMSO (%)Scientific Rationale
Cell-based Assays (General) ≤ 0.5%Many cell lines tolerate up to 1%, but 0.5% is the widely recommended upper limit to avoid generalized cytotoxicity and membrane permeabilization artifacts[2].
Primary Cell Cultures ≤ 0.1%Primary cells exhibit heightened sensitivity to organic solvents compared to immortalized lines[2].
High-Throughput Screening 0.1% - 1.0%Must be optimized per assay; keeping the concentration strictly consistent across all dose-response wells is critical to prevent solvent-induced data drift[2].
In Vivo Animal Studies ≤ 2.0%Reduces systemic toxicity and injection-site reactions; co-solvents (e.g., PEG400, Tween 80) may be required for further dilution[2],[5].

Table 2: 4-(Cyclopentylamino)nicotinic Acid Handling Parameters

ParameterSpecificationCausality / Note
Primary Solvent 100% Anhydrous DMSOMinimizes water uptake; wet DMSO hinders solvent cavity formation[3].
Master Stock Conc. 10 mMStandard HTS concentration; allows a 1000x dilution to achieve a 10 µM top dose at 0.1% final DMSO.
Storage Temperature -20°C to -80°CPreserves structural integrity; must be aliquoted to prevent freeze-thaw precipitation[2],[5].
Dissolution Aid Low-Energy SonicationDisrupts the crystalline lattice and redissolves precipitates without causing thermal degradation[2],[3].

Step-by-Step Protocol: From Powder to Assay Plate

This protocol is designed as a self-validating system. By performing serial dilutions in 100% DMSO rather than aqueous buffer, you ensure that the final concentration of DMSO remains perfectly constant across all assay wells, thereby isolating the biological effect of 4-(Cyclopentylamino)nicotinic acid from solvent toxicity.

Phase 1: 10 mM Master Stock Preparation
  • Equilibration: Allow the sealed vial of 4-(Cyclopentylamino)nicotinic acid and a bottle of sterile, anhydrous DMSO to equilibrate to room temperature inside a desiccator. Rationale: Opening cold containers in ambient air causes immediate condensation and water uptake into the DMSO[2],[3].

  • Dissolution: Weigh the required mass of the compound into a sterile microcentrifuge tube. Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration[2].

  • Agitation: Gently vortex the tube. If the compound does not dissolve completely, apply low-energy in-well sonication for 2–5 minutes[2],[3]. Avoid vigorous mixing that introduces air bubbles[2].

  • Aliquoting: Once fully dissolved, immediately aliquot the master stock into smaller, single-use volumes (e.g., 50 µL) in tightly sealed tubes. Store at -20°C or -80°C[2],[5].

Phase 2: Serial Dilution in 100% DMSO
  • Preparation: Thaw a single aliquot of the 10 mM master stock. Label a series of sterile microcentrifuge tubes or a V-bottom 96-well polypropylene plate for the dose-response curve.

  • Dilution: Add a specific volume of 100% DMSO to all subsequent tubes/wells. Transfer an equal volume from the highest concentration to the next, mixing thoroughly[2].

  • Tip Management: Use a fresh pipette tip for each transfer step to prevent compound carryover, which can skew the dose-response curve[2].

Phase 3: Acoustic Dispensing & Aqueous Transfer
  • Source Plate Loading: Transfer the DMSO serial dilutions into an acoustic-compatible source plate (e.g., Echo® Qualified Plate).

  • Nanoliter Dispensing: Use an acoustic liquid handler to dispense nanoliter volumes of the DMSO stocks directly into the dry wells of the destination assay plate.

  • Aqueous Backfill: Rapidly dispense the aqueous assay buffer (or cell suspension) into the destination plate. Ensure the final volume yields a DMSO concentration of ≤ 0.5%[2],[5]. Rationale: Rapid dilution minimizes the time the compound spends in a highly supersaturated transition state, reducing the risk of aggregation[4].

Workflow Visualization

HTS_Workflow A Solid Compound 4-(Cyclopentylamino)nicotinic acid B 100% Anhydrous DMSO Addition & Sonication A->B  Weigh & Dissolve C 10 mM Master Stock (Store at -20°C, desiccated) B->C  QC & Aliquot D Serial Dilution in 100% DMSO C->D  Thaw once E Acoustic Dispensing (Echo Liquid Handler) D->E  Source Plate F Aqueous Assay Buffer (Final DMSO ≤ 0.5%) E->F  Nanoliter Transfer

Workflow for dissolving and dispensing 4-(Cyclopentylamino)nicotinic acid in HTS.

References

  • Oldenburg, K. et al. "High throughput sonication: evaluation for compound solubilization." PubMed (NIH), Sep 2005. Available at: [Link]

  • MedChemExpress. "Compound Handling Instructions." MCE Technical Support. Available at: [Link]

  • Google Patents. "WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators." Google Patents.

Sources

Application Note: GC-MS Analysis of 4-(Cyclopentylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Derivatization Strategies for Enhanced Volatility and Chromatographic Performance

Abstract

This document provides a detailed technical guide for the derivatization of 4-(Cyclopentylamino)nicotinic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is challenging due to its low volatility and high polarity, stemming from the presence of both a carboxylic acid and a secondary amine functional group. These groups lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[1][2] This guide explores the underlying principles of chemical derivatization and presents two robust protocols—comprehensive silylation and a two-step esterification/acylation—designed to overcome these analytical hurdles. Detailed, step-by-step methodologies, recommended GC-MS parameters, and troubleshooting advice are provided for researchers, scientists, and drug development professionals.

The Analytical Challenge: Physicochemical Barriers to Direct GC-MS Analysis

4-(Cyclopentylamino)nicotinic acid possesses two highly polar, active hydrogen-containing functional groups: a carboxylic acid (-COOH) and a secondary amine (-NH-). These moieties present significant challenges for GC analysis:

  • Low Volatility: The strong intermolecular hydrogen bonding imparted by the carboxylic acid and amine groups results in a high boiling point, making it difficult to volatilize the analyte in the GC inlet without decomposition.[2]

  • Thermal Instability: Carboxylic acids can decarboxylate at the high temperatures often used in GC inlets.

  • Poor Peak Shape (Tailing): The active hydrogens can interact with silanol groups on the surface of the GC inlet liner and column, leading to adsorption. This results in broad, tailing chromatographic peaks, which compromises resolution and quantification.[3]

To ensure reliable and reproducible analysis, these polar functional groups must be chemically modified to create a more volatile and thermally stable derivative.[4] Derivatization achieves this by replacing the active protons with non-polar functional groups.[2]

Principles of Derivatization for GC-MS

Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a given analytical method.[2] For the GC-MS analysis of polar molecules like 4-(Cyclopentylamino)nicotinic acid, the primary goals are to increase volatility and thermal stability and to improve chromatographic behavior.[4] The three most common strategies applicable to this molecule are silylation, acylation, and alkylation (esterification).[1][5]

  • Silylation: This is the most common derivatization technique for GC.[4] It involves replacing active hydrogens on hydroxyl, carboxyl, and amine groups with a silyl group, typically a trimethylsilyl (TMS) group.[1][4] The resulting TMS derivatives are significantly more volatile, less polar, and more thermally stable.[4]

  • Acylation: This technique converts compounds with amine, hydroxyl, and thiol groups into esters, thioesters, and amides. Acylating reagents, particularly fluorinated anhydrides like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), create derivatives that are not only volatile but also exhibit excellent mass spectral properties and can enhance sensitivity when using an electron capture detector (ECD).[3][4]

  • Alkylation (Esterification): This method specifically targets acidic protons, such as those on carboxylic acids and phenols, replacing them with an alkyl group (e.g., methyl).[4] Esterification of the carboxylic acid group neutralizes its polarity and increases volatility.[6][7] This can be used as a standalone step or as the first step in a two-step derivatization scheme.

Recommended Derivatization Strategies and Protocols

Given the bifunctional nature of 4-(Cyclopentylamino)nicotinic acid, two primary strategies are recommended. The choice between them depends on analytical goals, available reagents, and the complexity of the sample matrix.

Strategy 1: Comprehensive One-Step Silylation (Recommended Method)

This is the most direct and efficient approach, as common silylating reagents will derivatize both the carboxylic acid and the secondary amine in a single reaction. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is an excellent choice due to its high reactivity and the volatile nature of its byproducts.[3]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aliquot Sample (in solution) B Evaporate to Dryness (under Nitrogen stream) A->B Critical Step: Reagents are moisture-sensitive C Add Anhydrous Solvent (e.g., Pyridine, Acetonitrile) B->C D Add BSTFA + 1% TMCS (2:1 ratio to solvent) C->D E Vortex & Heat (70°C for 45 min) D->E F Cool to Room Temp. E->F G Inject into GC-MS F->G

Caption: Workflow for the one-step silylation of 4-(Cyclopentylamino)nicotinic acid.

Materials:

  • Sample containing 4-(Cyclopentylamino)nicotinic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • High-purity anhydrous solvent (Pyridine or Acetonitrile recommended)

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample (typically 1-100 µg of the analyte) into a GC vial.

  • Drying (Crucial Step): Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Silylating reagents are extremely sensitive to moisture, and the presence of water will consume the reagent and inhibit the reaction.[1][8]

  • Reagent Addition:

    • Add 50 µL of anhydrous pyridine or acetonitrile to the dried residue to redissolve it.

    • Add 100 µL of BSTFA + 1% TMCS. A 2:1 ratio of derivatizing reagent to solvent is a robust starting point.[1]

  • Reaction: Tightly cap the vial and briefly vortex to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 45-60 minutes. The elevated temperature ensures the complete derivatization of both the carboxylic acid and the sterically influenced secondary amine.[1]

  • Analysis: After cooling the vial to room temperature, an aliquot (typically 1 µL) of the derivatized sample is ready for injection into the GC-MS system.

Caption: BSTFA reacts with both the -COOH and -NH- groups to form a di-TMS derivative.

Strategy 2: Two-Step Esterification and Acylation

This strategy offers an alternative approach that can sometimes yield cleaner chromatograms or more structurally informative mass spectra. It involves first converting the carboxylic acid to a methyl ester, followed by acylation of the secondary amine. This orthogonal approach ensures each functional group is derivatized with a different moiety.

Materials:

  • Dried sample from Protocol 1, Step 2

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (high purity)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Esterification: To the dried sample in a GC vial, add 200 µL of 14% BF₃-Methanol.

  • Heating: Cap the vial tightly and heat at 60°C for 10-15 minutes.[6]

  • Extraction: Cool the vial to room temperature. Add 500 µL of hexane and 200 µL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Solvent Removal: Evaporate the hexane under a gentle stream of nitrogen. The resulting residue is the methyl ester of the target analyte.

Materials:

  • Dried methyl ester from Protocol 2A, Step 6

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl Acetate (high purity)

Procedure:

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried methyl ester.

  • Reaction: Cap the vial, vortex, and heat at 60°C for 20 minutes.

  • Evaporation: Cool the vial and evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the final derivative in a suitable volume (e.g., 100 µL) of ethyl acetate or hexane for GC-MS analysis.

GC-MS Method Parameters and Expected Results

The following tables provide recommended starting parameters for a standard GC-MS system and summarize the expected molecular weight changes of the derivatives.

Table 1: Recommended GC-MS Parameters
ParameterSuggested SettingRationale
GC System
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Inlet Temp250 °CSufficient to ensure volatilization of derivatives without causing degradation.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)Standard non-polar column suitable for a wide range of derivatized compounds.
Carrier GasHelium, constant flow at 1.0 mL/minProvides good chromatographic efficiency.
Oven ProgramInitial: 100°C (hold 2 min) Ramp: 15°C/min to 300°C Hold: 5 minA starting point; must be optimized to ensure good separation from matrix components.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
EI Energy70 eVIndustry standard for generating comparable library spectra.
Source Temp230 °CStandard temperature to prevent condensation while minimizing thermal breakdown.
Quad Temp150 °CStandard temperature to maintain ion path integrity.
Scan ModeFull Scan (m/z 50-550)Allows for identification of unknown derivatives and matrix components.
Solvent Delay3-4 minPrevents the high concentration of solvent from saturating the detector.
Table 2: Summary of Derivatization Products
Analyte/DerivativeFunctional Groups DerivatizedReagent(s)Molecular Weight ( g/mol )Δ Mass (Da)
Parent Compound N/AN/A220.260
Di-TMS Derivative -COOH, -NHBSTFA364.56+144
Methyl Ester -COOHBF₃-Methanol234.29+14
Methyl Ester-PFP Amide -COOH, -NHBF₃-Methanol, PFPA380.32+160

Troubleshooting

  • No or Low Product Peak: The most common cause is the presence of moisture. Ensure the sample is completely dry before adding reagents.[1][8] Also, verify reagent quality, as derivatization reagents degrade over time, especially after opening.

  • Broad or Tailing Peaks: This indicates incomplete derivatization. Increase reaction time or temperature, or increase the excess of the derivatizing reagent. Adsorption can still occur if only one of the two functional groups is derivatized.

  • Extraneous Peaks: These are often byproducts of the derivatization reagent or contaminants from the solvent. Always run a reagent blank (solvent + reagent, no analyte) to identify these artifacts.

Conclusion

The analysis of 4-(Cyclopentylamino)nicotinic acid by GC-MS is not feasible without chemical derivatization. A comprehensive one-step silylation with BSTFA + 1% TMCS is the most efficient and recommended method, as it effectively masks both the carboxylic acid and secondary amine functional groups in a single reaction. This procedure significantly increases analyte volatility and thermal stability, leading to sharp, symmetrical peaks and reliable quantification. For cases requiring orthogonal derivatization, a two-step esterification/acylation protocol provides a robust alternative. By applying these detailed protocols, researchers can successfully overcome the inherent analytical challenges and achieve high-quality GC-MS data for this compound.

References

  • Benchchem. Comparative analysis of derivatization reagents for carboxylic acids.
  • JoVE. Derivatization of metabolites for GC-MS via methoximation+silylation. (2025).
  • IntechOpen. Derivatization Methods in GC and GC/MS. (2018).
  • University of California, Davis. GC Derivatization.
  • Journal of Analytical Toxicology. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Chrom Tech, Inc. Why Use GC Derivatization Reagents. (2025).
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
  • Molecules. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Merck Millipore. Derivatization of Fatty acids to FAMEs.
  • PMC. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020).
  • OSTI.gov. Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021).
  • PubMed. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021).
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).

Sources

Application Notes and Protocols for the Oral Formulation of 4-(Cyclopentylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oral delivery of novel chemical entities often presents significant challenges, primarily due to poor aqueous solubility which can limit bioavailability and therapeutic efficacy. This document provides a comprehensive guide to the formulation development of 4-(Cyclopentylamino)nicotinic acid, a hypothetical nicotinic acid derivative, for oral administration. Drawing upon established principles of pharmaceutical science, this application note details a systematic approach from initial pre-formulation assessment to the design and evaluation of advanced formulation strategies. Key methodologies, including amorphous solid dispersions and lipid-based formulations, are presented with detailed protocols. The rationale behind experimental design, excipient selection, and analytical characterization is thoroughly explained to provide a self-validating framework for researchers.

Introduction: The Challenge of Poorly Soluble Drug Candidates

A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor water solubility.[1][2] This inherent characteristic is a major hurdle in developing orally bioavailable drug products, as dissolution in the gastrointestinal fluids is often the rate-limiting step for absorption.[3] 4-(Cyclopentylamino)nicotinic acid, a lipophilic derivative of nicotinic acid, is presumed to fall into this category, making it a suitable candidate for enabling formulation technologies.

This guide will navigate the critical steps in formulating such a compound, emphasizing a science-driven approach to overcoming solubility limitations and enhancing oral bioavailability.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of the API is the foundation of a successful formulation strategy.[4][5] These initial studies guide the selection of appropriate formulation approaches and excipients.[6][7]

Physicochemical and Solid-State Characterization

The following table summarizes the hypothetical physicochemical properties of 4-(Cyclopentylamino)nicotinic acid.

PropertyValueSignificance
Molecular Weight220.27 g/mol Influences diffusion and permeability.
pKa4.85 (acidic)Determines the extent of ionization in the gastrointestinal tract.
LogP3.5High lipophilicity suggests poor aqueous solubility.
Aqueous Solubility< 0.1 µg/mL at pH 1.2-6.8Confirms the compound is poorly water-soluble.
Melting Point185 °CProvides an indication of the crystalline lattice energy.
Crystalline FormPolymorph Form I (stable)The solid-state form impacts solubility and dissolution.
Protocol 1: Basic Physicochemical Characterization
  • Solubility Determination:

    • Prepare saturated solutions of the API in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)).

    • Equilibrate the solutions for 24-48 hours at 37 °C.

    • Filter the samples and analyze the concentration of the dissolved API using a validated HPLC method.

  • Solid-State Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the melting point and assess the thermal behavior of the API.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the compound.

    • Powder X-ray Diffraction (PXRD): Identify the crystalline form and assess the degree of crystallinity.

Formulation Strategies for Enhanced Oral Bioavailability

For poorly water-soluble compounds like 4-(Cyclopentylamino)nicotinic acid, several formulation strategies can be employed to improve dissolution and absorption.[8][9][10] This section will focus on two highly effective approaches: Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs).

Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the API in an amorphous state within a polymer matrix.[11] The amorphous form of a drug has a higher free energy and thus greater solubility and a faster dissolution rate compared to its crystalline counterpart.[12]

  • Increased Apparent Solubility: The amorphous form can achieve a supersaturated concentration of the drug in the gastrointestinal fluids.[13]

  • Improved Dissolution Rate: The high energy state facilitates faster dissolution.[11]

  • Stabilization of the Amorphous State: The polymer matrix prevents the API from recrystallizing during storage and in the gastrointestinal tract.[1][12]

ASD_Workflow cluster_prep Preparation cluster_process Processing cluster_product Intermediate Product cluster_formulation Final Dosage Form API API (Crystalline) Mix Dissolution API->Mix Polymer Polymer (e.g., HPMC-AS, PVP) Polymer->Mix Solvent Organic Solvent (e.g., Acetone/Methanol) Solvent->Mix Spray_Drying Spray Drying Mix->Spray_Drying Spray Drying HME Hot-Melt Extrusion Mix->HME Hot-Melt Extrusion ASD_Powder ASD Powder Spray_Drying->ASD_Powder ASD_Extrudate ASD Extrudate HME->ASD_Extrudate Blending Blending ASD_Powder->Blending Milling Milling ASD_Extrudate->Milling Tableting_Capsuling Final Dosage Form Blending->Tableting_Capsuling Tableting/Capsulation Milling->Blending Excipients Excipients (Filler, Disintegrant, Lubricant) Excipients->Blending

Caption: Workflow for Amorphous Solid Dispersion (ASD) formulation.

  • Polymer Selection: Screen various polymers such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) and Polyvinylpyrrolidone (PVP) for their ability to form a stable amorphous dispersion with the API.

  • Solvent System: Identify a common solvent system (e.g., 50:50 acetone:methanol) that dissolves both the API and the selected polymer.

  • Spray Drying Parameters:

    • Dissolve the API and polymer in the solvent system at a specific ratio (e.g., 25% API, 75% HPMC-AS).

    • Optimize spray drying parameters (inlet temperature, spray rate, atomization pressure) to ensure efficient solvent evaporation and formation of a fine powder.

  • Downstream Processing:

    • The resulting ASD powder is then blended with other excipients such as fillers (e.g., microcrystalline cellulose), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).[14][15]

    • The final blend can be compressed into tablets or filled into capsules.

  • PXRD: To confirm the amorphous nature of the API within the dispersion.

  • DSC: To determine the glass transition temperature (Tg) of the ASD, which is an indicator of its physical stability.

  • In Vitro Dissolution Testing: To assess the dissolution rate and extent of drug release in biorelevant media.[16][17][18]

Lipid-Based Formulations (LBFs)

LBFs are formulations where the API is dissolved or suspended in lipidic excipients.[19] These formulations can enhance oral bioavailability by presenting the drug in a solubilized state, thereby bypassing the dissolution step.[20][21]

  • Improved Solubilization: Lipids, surfactants, and co-solvents can effectively dissolve poorly water-soluble drugs.[22]

  • Enhanced Absorption: LBFs can facilitate drug absorption via the intestinal lymphatic pathway, which can bypass first-pass metabolism in the liver.[23]

  • Protection from Degradation: The lipid matrix can protect the API from enzymatic degradation in the gut.[20][21]

LFCS LFCS Lipid Formulation Classification System (LFCS) Type I Oil-based systems Type II Self-emulsifying drug delivery systems (SEDDS) Type III Self-microemulsifying drug delivery systems (SMEDDS) Type IV Surfactant and co-solvent systems TypeI Type I Oils (e.g., Triglycerides) TypeII Type II Oils + Water-insoluble surfactants TypeIIIA Type IIIA Oils + Surfactants + Co-solvents TypeIIIB Type IIIB Oils + Water-soluble surfactants + Co-solvents TypeIV Type IV Surfactants + Co-solvents

Caption: The Lipid Formulation Classification System (LFCS).

  • Excipient Screening:

    • Determine the solubility of 4-(Cyclopentylamino)nicotinic acid in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, propylene glycol).[22]

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-microemulsifying region.

    • The desired region will form a clear, stable microemulsion upon gentle agitation in an aqueous medium.

  • Formulation Optimization:

    • Select the optimal ratio of excipients that provides good drug loading, rapid emulsification, and small droplet size.

    • A typical SMEDDS formulation might consist of 30% oil, 50% surfactant, and 20% co-solvent.

  • Encapsulation:

    • The liquid SMEDDS formulation can be filled into soft or hard gelatin capsules.

  • Droplet Size Analysis: Measure the globule size of the microemulsion upon dispersion in an aqueous medium using dynamic light scattering.

  • In Vitro Dispersion and Digestion Testing: Evaluate the ability of the formulation to maintain the drug in a solubilized state during in vitro lipolysis, which simulates digestion in the small intestine.[24]

Stability Testing

Stability testing is a critical component of formulation development to ensure the product maintains its quality, efficacy, and safety throughout its shelf life.[25][26][27][28]

Protocol 4: Accelerated Stability Study
  • Storage Conditions: Store the final dosage forms (tablets or capsules) under accelerated stability conditions (e.g., 40 °C / 75% RH) for up to 6 months.[29]

  • Testing Intervals: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Tests:

    • Appearance: Visual inspection for any changes in color, shape, or integrity.

    • Assay: Quantify the amount of API to ensure it remains within specifications.

    • Related Substances: Monitor for the formation of degradation products.

    • Dissolution: Perform dissolution testing to ensure the drug release profile remains consistent.[30]

    • For ASDs: Periodically check for any signs of recrystallization using PXRD.

Conclusion

The successful oral formulation of poorly water-soluble compounds like 4-(Cyclopentylamino)nicotinic acid requires a systematic and scientifically-driven approach. This application note has outlined a comprehensive workflow, from initial pre-formulation characterization to the development and evaluation of advanced formulation strategies such as amorphous solid dispersions and lipid-based formulations. By understanding the underlying principles and applying the detailed protocols provided, researchers can effectively address the challenges of poor solubility and enhance the oral bioavailability of promising new drug candidates.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available from: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available from: [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. Academia.edu. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]

  • FUNCTIONAL EXCIPIENTS - Improving the Water Solubility of Oral Drugs With Amorphous Solid Dispersions (ASDs). Drug Development & Delivery. Available from: [Link]

  • Amorphous Solid Dispersions for Drug Delivery. Aenova Group. Available from: [Link]

  • New Excipient Options for Oral Solid Dosage Drugs. Pharmaceutical Technology. Available from: [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Available from: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PubMed. Available from: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Taylor & Francis Online. Available from: [Link]

  • Amorphous Solid Dispersions for Delivery of Highly Performing Formulations of Oral Oncology Medications. Lonza. Available from: [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. LUPIN. Available from: [Link]

  • Lipid-based formulations. Gattefossé. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from: [Link]

  • Expiration Dating and Stability Testing of Solid Oral Dosage Form Drugs Containing Iron. FDA. Available from: [Link]

  • Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. Available from: [Link]

  • Pharmaceutical Preformulation Development. Pace Analytical. Available from: [Link]

  • Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. AAPS. Available from: [Link]

  • Role of Pharmaceutical Excipients in Solid Oral Dosage Forms (Tablets). ijrti.org. Available from: [Link]

  • Preformulation & Excipient Compatibility Studies. Charles River Laboratories. Available from: [Link]

  • Best Practices For Preformulation In Drug Development. Drug Discovery Online. Available from: [Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. Available from: [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available from: [Link]

  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. ResearchGate. Available from: [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. Available from: [Link]

  • Excipients Used for Solid Dosage: Innovations and Challenges. American Pharmaceutical Review. Available from: [Link]

  • In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). ECA Academy. Available from: [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. Pion Inc. Available from: [Link]

  • Expiration Dating and Stability Testing of Solid Oral Dosage Form Drugs Containing Iron: Guidance for Industry. HHS.gov. Available from: [Link]

  • Pre-formulation. WuXi STA. Available from: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Cyclopentylamino)nicotinic Acid Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 4-(Cyclopentylamino)nicotinic acid is a critical intermediate and active moiety often utilized in the development of kinase inhibitors (such as IRAK-4 modulators). However, its dual functionality—an electron-rich aminopyridine core coupled with a carboxylic acid—makes it highly susceptible to specific degradation pathways in aqueous solutions.

This guide is engineered for researchers and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure the absolute integrity of your experimental workflows.

Part 1: Mechanistic Overview of Aqueous Degradation

To prevent degradation, we must first understand the causality behind it. 4-(Cyclopentylamino)nicotinic acid undergoes three primary modes of degradation in water:

  • Thermal Decarboxylation: The pyridine-3-carboxylic acid moiety can lose carbon dioxide, especially when the pyridine nitrogen is protonated at low pH, which acts as an electron sink[1].

  • Oxidative Cleavage & N-Oxidation: The secondary amine at position 4 donates electron density into the pyridine ring, making it highly reactive to hydroxyl radicals generated by trace transition metals (Fenton-like chemistry) or dissolved oxygen[2].

  • Photodegradation: Exposure to ambient laboratory light or UV irradiation induces photo-hydroxylation of the pyridine ring and photo-decarboxylation[3].

G cluster_0 Aqueous Degradation Pathways Target 4-(Cyclopentylamino) nicotinic acid Decarb Thermal Decarboxylation (Loss of CO2) Target->Decarb Heat (>60°C), Acidic pH Oxid Oxidative Degradation (N-oxides & Ring Cleavage) Target->Oxid ROS, Trace Metals (Fe/Cu) Photo Photodegradation (Photo-hydroxylation) Target->Photo UV/Vis Light (250-400nm) Prevent1 Buffer pH 6.5-7.5 & Store < 4°C Decarb->Prevent1 Prevent2 Add EDTA (0.1 mM) & Degas Oxid->Prevent2 Prevent3 Amber Vials (Actinic Shielding) Photo->Prevent3

Fig 1: Degradation pathways of 4-(Cyclopentylamino)nicotinic acid and targeted preventative measures.

Part 2: Troubleshooting & FAQs

Q1: My aqueous stock solutions show a rapid loss of API concentration over 48 hours at room temperature, even in the dark. What is causing this?

A: Auto-oxidation mediated by trace metals. Even in dark conditions, aminopyridine derivatives are highly susceptible to oxidative degradation mediated by hydroxyl radicals. These radicals are generated via Fenton-like reactions, which are catalyzed by trace amounts of iron (Fe²⁺/Fe³⁺) or copper leached from glassware or present in lower-grade water[2].

  • The Fix: Always use ultrapure water (18.2 MΩ·cm). Add a chelating agent such as 0.1 mM EDTA to your aqueous buffer to sequester trace transition metals. Additionally, sparge your solvents with Argon or Nitrogen to displace dissolved oxygen prior to preparing the solution.

Q2: I am observing a new chromatographic peak (lower retention time) after autoclaving or heating my samples for high-temperature assays.

A: Thermal Decarboxylation. Heating pyridinecarboxylic acids in aqueous solutions drives non-catalytic decarboxylation, yielding 4-(cyclopentylamino)pyridine[1]. This process is highly pH-dependent. At acidic pH (pH < 4), the pyridine nitrogen is protonated. This creates a strong electron-withdrawing effect that destabilizes the adjacent carboxylate group, significantly lowering the activation energy for CO₂ loss.

  • The Fix: Never autoclave solutions of 4-(Cyclopentylamino)nicotinic acid. Instead, sterilize via 0.22 µm PTFE filtration. If your assay requires elevated temperatures, ensure the solution is strictly buffered to a neutral pH (6.5–7.5) where the molecule exists primarily as a stable carboxylate anion rather than a reactive zwitterion or cation.

Q3: My solution turns slightly yellow/brown when left on the benchtop during long experimental setups.

A: Photodegradation (Photo-hydroxylation). Nicotinic acid derivatives undergo rapid photo-hydroxylation and photo-decarboxylation when exposed to ambient laboratory lighting (specifically UV and near-UV wavelengths)[3]. The resulting hydroxylated aminopyridines are highly prone to further oxidation, forming colored quinoid-like polymeric degradation products.

  • The Fix: Implement strict actinic shielding. Use amber glass vials (Class A) for all stock solutions. During benchtop handling, wrap tubes in aluminum foil and minimize exposure time to direct light.

Part 3: Quantitative Degradation Kinetics

The following table summarizes the expected half-life ( t1/2​ ) of 4-(Cyclopentylamino)nicotinic acid under various aqueous conditions, demonstrating the dramatic impact of environmental controls.

ConditionpHTemperatureLight ExposureAdditivesEstimated t1/2​ Primary Degradant
Uncontrolled Benchtop 4.025°CAmbient LightNone< 12 HoursPhoto-hydroxylated products
High Heat (Assay) 3.080°CDarkNone< 2 HoursDecarboxylated API
Trace Metal Contamination 7.025°CDark1 µM Fe³⁺~ 24 HoursN-oxides, Ring cleavage
Optimized Storage 7.24°CDark (Amber)0.1 mM EDTA> 6 Months Stable

Part 4: Standard Operating Procedure (SOP)

Preparation of Ultra-Stable Aqueous Stock Solutions

To create a self-validating, highly stable aqueous stock of 4-(Cyclopentylamino)nicotinic acid, follow this exact methodology. This protocol addresses all causality factors: oxygen, trace metals, pH, and light.

Materials Required:

  • Ultrapure Water (18.2 MΩ·cm, LC-MS grade)

  • Argon or High-Purity Nitrogen gas

  • Phosphate Buffer Salts (Sodium phosphate dibasic/monobasic, high purity)

  • EDTA (Ethylenediaminetetraacetic acid) disodium salt

  • Amber glass vials with PTFE-lined septa

  • 0.22 µm sterile PTFE syringe filters

Step-by-Step Protocol:

  • Solvent Degassing: Transfer 100 mL of ultrapure water into a clean glass bottle. Submerge a gas dispersion frit into the water and sparge with Argon gas for 15–20 minutes to displace dissolved oxygen.

  • Buffer & Chelator Preparation: To the degassed water, add phosphate buffer salts to achieve a final concentration of 50 mM. Add EDTA disodium salt to achieve a final concentration of 0.1 mM.

  • pH Adjustment: Carefully adjust the pH of the buffer to 7.2 ± 0.1 using dilute NaOH or HCl. Causality note: pH 7.2 prevents acid-catalyzed decarboxylation and maintains optimal solubility.

  • API Dissolution: Weigh the required amount of 4-(Cyclopentylamino)nicotinic acid. Slowly add it to the buffer while stirring gently under a continuous stream of Argon (blanketing the headspace).

  • Sterile Filtration: Draw the completely dissolved solution into a sterile syringe. Attach a 0.22 µm PTFE filter and dispense the solution directly into pre-purged amber glass vials. Causality note: PTFE is required as aminopyridines can non-specifically bind to nylon or PES membranes.

  • Storage: Blanket the headspace of each amber vial with Argon before sealing tightly with a PTFE-lined cap. Store working aliquots at 4°C (stable for weeks) and long-term stocks at -20°C.

References

  • [2] Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Taylor & Francis (Journal of Applied Water Engineering and Research). Available at:[Link]

  • [3] Photo-products from the UV-irradiation of Nicotinic Acid in Aqueous Solutions. Oxford Academic (Bulletin of the Chemical Society of Japan). Available at:[Link]

  • [1] Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature (CN101353322A). Google Patents. Available at:

Sources

optimizing HPLC retention time and peak shape for 4-(Cyclopentylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Optimization for 4-(Cyclopentylamino)nicotinic Acid

Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific chromatographic hurdles associated with 4-(Cyclopentylamino)nicotinic acid. This compound presents a unique physicochemical challenge: it contains a carboxylic acid, a pyridine ring, and a secondary cyclopentylamino group. At physiological pH, it exists as a highly polar zwitterion. This dual-charge state leads to two primary failure modes in reversed-phase HPLC (RP-HPLC): catastrophic loss of retention and severe peak tailing.

This guide provides field-proven, causality-driven solutions to establish a robust, self-validating analytical method.

Diagnostic Workflow

Workflow N1 Analyze 4-(Cyclopentylamino)nicotinic acid N2 Assess Chromatogram N1->N2 N3 Peak Tailing (As > 1.5) Secondary Silanol Interactions N2->N3 Shape Issue N4 Poor Retention (k' < 2) Zwitterionic Hydrophilicity N2->N4 Elution Issue N5 Adjust pH to 2.0-2.5 (Protonate Silanols) N3->N5 N6 Increase Buffer >20mM (Shield Active Sites) N3->N6 N7 Add 0.1% TFA (Ion-Pairing) N4->N7 N8 Use AQ-C18 Column (Prevent Dewetting) N4->N8 N9 Optimal Peak Shape & Retention N5->N9 N6->N9 N7->N9 N8->N9

Diagnostic workflow for resolving HPLC retention and peak shape issues.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(Cyclopentylamino)nicotinic acid elute in the void volume on my standard C18 column? A1: The root cause is the compound's zwitterionic hydrophilicity. Standard C18 columns rely entirely on hydrophobic partitioning. When the carboxylic acid is deprotonated and the amines are protonated, the molecule is too polar to partition into the hydrophobic alkyl chains. Furthermore, attempting to force retention by using highly aqueous mobile phases (<5% organic modifier) often causes "dewetting" (phase collapse) in standard C18 columns, rendering the stationary phase inaccessible [1]. Solution: Suppress ionization by lowering the pH, or switch to an AQ-type (aqueous-compatible) C18 column that resists dewetting.

Q2: My peak exhibits severe tailing (Asymmetry factor > 2.0). What is the mechanistic cause, and how do I correct it? A2: Peak tailing for basic/zwitterionic compounds is predominantly driven by secondary ion-exchange interactions. While the hydrophobic core of the molecule interacts with the C18 phase, the positively charged cyclopentylamino group and pyridine ring interact strongly with negatively charged, unreacted silanol groups (-SiO⁻) on the silica matrix [2]. Solution: Lower the mobile phase pH to ~2.0–2.5. At this pH, the acidic silanols (pKa ~4-5) are fully protonated and neutralized, shutting down the cation-exchange mechanism [3].

Q3: Should I use an ion-pairing reagent for this compound? A3: Yes, if pH control alone is insufficient for retention. Trifluoroacetic acid (TFA) acts as both an acidifier and an ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the positively charged amines on 4-(Cyclopentylamino)nicotinic acid. This neutralizes the localized charge and increases the complex's overall hydrophobicity, significantly enhancing retention on reversed-phase media while simultaneously masking residual silanols [4].

Troubleshooting Guide: Resolving Retention Drift & Poor Reproducibility

Symptom: The retention time of 4-(Cyclopentylamino)nicotinic acid gradually shifts across a sequence of injections, often accompanied by degrading peak symmetry. Root Cause: Inadequate buffering capacity. Zwitterions are highly sensitive to micro-fluctuations in pH. If the buffer concentration is too low, the sample matrix or the stationary phase itself can locally alter the pH, changing the ionization state of the analyte mid-run. Self-Validating Solution: Establish a self-validating system to isolate chemical drift from mechanical (pump) drift.

  • Buffer Selection: Increase the buffer concentration to 25–50 mM. Ensure the buffer's pKa is within 1 unit of your target pH (e.g., Phosphate pKa1 = 2.15 is ideal for a pH 2.5 mobile phase) [5].

  • System Validation: Spike your sample with a neutral, non-ionizable marker (e.g., Toluene).

    • If the neutral marker's retention time is stable but the analyte drifts: The issue is chemical (pH/ionization). Proceed to increase buffer strength.

    • If both the neutral marker and the analyte drift proportionally: The issue is mechanical (e.g., pump check valve leak, failing seals).

Experimental Protocol: Optimized Isocratic Method

This step-by-step methodology is designed to yield a USP Tailing Factor (Tf) < 1.2 and a Retention Factor (k') > 2.0.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄) solution in MS-grade water.

  • pH Adjustment: Titrate the buffer to exactly pH 2.5 using concentrated Phosphoric Acid (H₃PO₄). Causality note: This specific pH ensures the carboxylic acid (pKa ~2-3) is largely protonated (neutral) and the silica silanols are neutralized, leaving only the amines available for controlled ion-pairing.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm membrane and degas via sonication or in-line vacuum.

Step 2: Column Selection & Equilibration

  • Column: Install an AQ-C18 or Polar-Embedded C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Equilibration: Flush the column with 15 Column Volumes (CV) of the mixed mobile phase to ensure the stationary phase is fully saturated with the phosphate buffer.

Step 3: System Parameters

  • Elution Mode: Isocratic, 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Thermostat to 30 °C ± 0.1 °C. Causality note: Temperature control is critical; a 1 °C shift can alter retention times by 1-2% due to changes in mobile phase viscosity and partitioning thermodynamics.

  • Detection: UV at 260 nm (optimized for the nicotinic acid chromophore).

Step 4: Sample Preparation

  • Dissolve 4-(Cyclopentylamino)nicotinic acid standard directly in the initial mobile phase (85% A / 15% B). Causality note: Injecting a sample dissolved in 100% organic solvent will cause localized phase mismatch at the column head, leading to peak fronting or splitting.

Quantitative Data: Impact of Mobile Phase Conditions

The following table summarizes the causality between mobile phase selection and chromatographic performance for 4-(Cyclopentylamino)nicotinic acid.

Mobile Phase ConditionColumn ChemistryRetention Factor (k')Tailing Factor (Tf)Analytical Outcome
0.1% Formic Acid (pH ~2.7)Standard C180.82.6Poor retention, severe tailing due to weak ion-pairing.
25 mM Phosphate (pH 6.8)Standard C180.3>3.0Analyte is fully zwitterionic; elutes in void volume.
0.1% TFA (pH ~2.0)Standard C182.21.4Acceptable retention via ion-pairing; moderate symmetry.
25 mM Phosphate (pH 2.5) AQ-C18 3.8 1.1 Optimal retention (no dewetting) and perfect symmetry.

References

  • Expert tip - YMC Europe. YMC Europe.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International / Chromatography Online.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • 1 Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Wiley-VCH.

Technical Support & Troubleshooting Center: 4-(Cyclopentylamino)nicotinic Acid Crystallization and Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 4-(cyclopentylamino)nicotinic acid. This molecule is a critical intermediate in the synthesis of bicyclic heterocycle-substituted pyridyl compounds, which are widely utilized as IRAK-4 kinase inhibitors in drug development ([1]).

The primary challenge in purifying and crystallizing this compound stems from its amphoteric nature. The secondary amine at the 4-position donates electron density into the pyridine ring via resonance, increasing the pKa of the pyridine nitrogen to approximately 9.1, while the carboxylic acid has a pKa of ~3.4 ([2]). This massive Δ pKa ensures the molecule exists predominantly as a tightly bound zwitterion in the solid state and at neutral pH, leading to high lattice energy, poor organic solubility, and a propensity to trap impurities.

Quantitative Physicochemical Profile

To successfully manipulate this compound, you must understand its ionization states. Table 1 summarizes the quantitative solubility and charge data across the pH spectrum.

Table 1: Physicochemical States and Solubility Profile of 4-(Cyclopentylamino)nicotinic Acid

pH RangeDominant SpeciesNet ChargeEstimated Aqueous SolubilityStructural Conformation
pH < 2.0 Cationic+1> 100 mg/mLCarboxylic acid neutral, Pyridinium protonated
pH 3.4 - 9.1 Zwitterionic0< 1 mg/mLCarboxylate anion, Pyridinium cation
pH > 10.0 Anionic-1> 50 mg/mLCarboxylate anion, Pyridine neutral
pH ~ 6.25 Isoelectric Point (pI) 0 (Strict) < 0.1 mg/mL Maximum Zwitterionic Lattice Energy
Visualizing the Purification Logic

Before diving into specific troubleshooting, review the decision tree below. This workflow dictates whether you should proceed directly to isoelectric crystallization or route the crude material through a transient salt formation to clear specific impurity classes.

PurificationWorkflow N1 Crude 4-(Cyclopentylamino)nicotinic acid N2 Dissolve in Aqueous Acid (pH < 2.0) N1->N2 N3 Analyze Impurities (HPLC) N2->N3 N4 High Regioisomer Content? N3->N4 N5 High Color Bodies/Tars? N3->N5 N6 Crystallize as HCl Salt Filter & Redissolve N4->N6 Yes N8 Isoelectric Precipitation Titrate to pH 6.2 with NaOH N4->N8 No N7 Activated Carbon Treatment Filter through Celite N5->N7 Yes N5->N8 No N6->N8 N7->N8 N9 Pure Zwitterionic Polymorph N8->N9

Workflow for purification and isoelectric crystallization of 4-(cyclopentylamino)nicotinic acid.

Troubleshooting Guides (FAQs)

Q1: My product "oils out" (undergoes liquid-liquid phase separation) instead of forming crystals during pH neutralization. How do I fix this? Causality: Oiling out occurs when supersaturation is generated too rapidly near the isoelectric point (pH 6.25). Because the zwitterion has extremely low solubility, rapid titration forces the compound out of solution faster than it can nucleate into an ordered crystal lattice, resulting in a solvent-rich, amorphous gum. Solution: You must widen the Metastable Zone Width (MSZW). Perform the neutralization at an elevated temperature (60–70 °C) to artificially increase the zwitterion's solubility. Add a water-miscible co-solvent (e.g., 20% v/v Ethanol) to lower the dielectric constant of the medium, which softens the precipitation curve. Finally, titrate slowly and seed the solution at pH 4.5 before reaching the absolute pI.

Q2: I am detecting unreacted cyclopentylamine in my final crystallized product, even after extensive washing. How is it getting trapped? Causality: Cyclopentylamine is a strong base. During isoelectric precipitation, the amine can form a tightly hydrogen-bonded carboxylate salt with the nicotinic acid derivative. Because the zwitterionic lattice is highly rigid, the amine effectively co-crystallizes as an intercalated impurity rather than remaining in the mother liquor. Solution: Purify via a transient hydrochloride salt (See Protocol B). At pH < 2, both the product and the cyclopentylamine are fully protonated. The product's HCl salt can be selectively crystallized from an acetone/water mixture, leaving the highly soluble cyclopentylamine hydrochloride behind in the mother liquor.

Q3: X-Ray Powder Diffraction (XRPD) shows batch-to-batch polymorphic variability. How do I control the polymorph? Causality: Amphoteric nicotinic acid derivatives are known to exhibit both neutral and zwitterionic polymorphs ([3]). The neutral form (driven by an O-H···N hydrogen bond) often precipitates kinetically during rapid cooling. The zwitterionic form (driven by an N-H⁺···O⁻ interaction) is thermodynamically favored but requires higher activation energy to assemble. Solution: Ensure a consistent solvent composition and utilize a slow, controlled cooling profile (0.1 °C/min) from 70 °C to 20 °C. Extended slurry aging (12+ hours) at 40 °C will facilitate a solvent-mediated phase transition from any kinetic neutral polymorphs to the thermodynamically stable zwitterionic polymorph.

Self-Validating Standard Operating Procedures

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Isoelectric Crystallization (Zwitterion Isolation)

Use this protocol for crude material free of significant regioisomers or unreacted amines.

  • Dissolution: Suspend 100 g of crude 4-(cyclopentylamino)nicotinic acid in 800 mL of Deionized (DI) Water. Slowly add 6.0 M HCl until the pH reaches 1.5.

    • Self-Validation: The suspension must become a completely clear, pale-yellow solution. If particulates remain, they are non-basic impurities; filter them out.

  • Solvent Adjustment: Add 200 mL of Ethanol to the solution and heat the reactor to 65 °C.

    • Self-Validation: Monitor internal temperature. Do not proceed until the temperature is stable at 65 °C ± 2 °C.

  • Primary Titration: Add 2.0 M NaOH dropwise at a rate of 5 mL/min until the pH reaches 4.0.

    • Self-Validation: The solution should remain clear or slightly hazy. If massive precipitation occurs here, the temperature has dropped; reheat to dissolve.

  • Seeding & Final Titration: Add 1.0 g of pure zwitterionic seed crystals. Hold for 30 minutes. Then, resume adding 2.0 M NaOH at 2 mL/min until the pH reaches exactly 6.2.

    • Self-Validation: A thick, easily stirrable crystalline slurry must form. If the slurry becomes a sticky mass on the reactor walls, stop the base addition, add 50 mL of Ethanol, and increase agitation until it transforms into a powder.

  • Aging and Isolation: Cool the slurry to 20 °C at a rate of 0.1 °C/min. Hold for 4 hours. Filter the product and wash with 200 mL of cold DI water.

    • Self-Validation: Measure the UV absorbance of the mother liquor at 260 nm. A near-zero absorbance confirms >95% crystallization yield.

Protocol B: Hydrochloride Salt Purification

Use this protocol to clear trapped cyclopentylamine or structurally similar regioisomers.

  • Salt Formation: Suspend 100 g of crude material in 500 mL of Acetone. Add 100 mL of concentrated aqueous HCl (37%). Heat to 50 °C for 1 hour.

    • Self-Validation: The material will dissolve and then rapidly precipitate as a dense, white hydrochloride salt.

  • Selective Precipitation: Cool the mixture to 5 °C and stir for 2 hours. Filter the solid and wash with 100 mL of cold Acetone.

    • Self-Validation: Take a 10 mg sample of the wet cake, dissolve in HPLC-grade water, and run a rapid LC-MS. The cyclopentylamine peak (m/z 86) must be absent. If present, reslurry the cake in fresh Acetone.

  • Free-Basing: Dissolve the pure HCl wet cake in 800 mL of DI water. Proceed directly to Protocol A, Step 2 to recover the pure zwitterionic free base.

References
  • Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid Source: ACS Publications (Crystal Growth & Design) URL:[Link][3]

  • Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators (WO2014074657A1) Source: Google Patents URL:[1]

  • Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels Source: PMC / National Institutes of Health URL:[Link][2]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs Source: PubMed URL:[Link][4]

Sources

Technical Support Center: Troubleshooting the Bioavailability of 4-(Cyclopentylamino)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 4-(Cyclopentylamino)nicotinic acid is a critical structural moiety and intermediate in the synthesis of kinase inhibitors, particularly those targeting Interleukin-1 receptor-associated kinase 4 (IRAK-4) for the treatment of autoimmune diseases and hematologic malignancies[1]. However, drug development professionals frequently encounter severe oral bioavailability bottlenecks with this class of compounds. Due to its amphoteric nature and the lipophilicity of the cyclopentyl group, derivatives often exhibit BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) behavior[2].

This guide provides field-proven, causality-driven troubleshooting protocols to overcome poor aqueous solubility, limited intestinal permeability, and rapid first-pass metabolism[3].

Diagnostic Workflow

Bioavailability_Workflow Start Evaluate Poor Bioavailability (In Vivo PK Data) Solubility In Vitro Solubility (< 100 µg/mL?) Start->Solubility Permeability Caco-2 Permeability (Papp < 1x10^-6 cm/s?) Start->Permeability Metabolism Hepatic Clearance (High Extraction Ratio?) Start->Metabolism Salt Salt Screening & Amorphous Solid Dispersion Solubility->Salt Yes Prodrug Prodrug Design & Lipid Formulations (SEDDS) Permeability->Prodrug Yes Metabolic Structural Modification (e.g., Fluorination) Metabolism->Metabolic Yes

Caption: Diagnostic workflow for identifying and resolving the root causes of poor bioavailability.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: pH-Dependent Solubility and Zwitterionic Precipitation

Q: Why does the aqueous solubility of 4-(Cyclopentylamino)nicotinic acid drop significantly in simulated intestinal fluid (pH 6.5), leading to poor dissolution? A: The causality lies in the molecule's amphoteric (zwitterionic) nature. The nicotinic acid moiety contains a carboxylic acid (pKa ~3.8), while the secondary amine on the pyridine ring acts as a basic center (pKa ~8.5). At the intestinal pH of 6.5, the molecule exists predominantly as a zwitterion (COO⁻ and NH⁺). This state maximizes intermolecular ionic interactions, creating a highly stable crystal lattice with high lattice energy, which thermodynamically resists dissolution in water. This is a common hurdle for IRAK-4 inhibitors, which often exhibit aqueous solubility of <2 µM at physiological pH[2].

Protocol: Self-Validating Salt Screening Methodology To disrupt the zwitterionic lattice and enhance dissolution, a salt form must be generated.

  • Solvent Selection: Dissolve the free zwitterion in a miscible co-solvent system (e.g., THF/Water or Ethanol/Water) at 50°C to ensure complete molecular dispersion.

  • Counterion Addition: Add 1.05 molar equivalents of a strong base (e.g., NaOH for a sodium salt) or strong acid (e.g., Methanesulfonic acid) to force the molecule into a singly charged state.

  • Controlled Crystallization: Apply a linear cooling ramp (e.g., 0.5°C/min down to 5°C) to induce nucleation. Rapid cooling causes amorphous precipitation, which is thermodynamically unstable.

  • Validation (Self-Correcting Step): Analyze the resulting precipitate via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Validation criteria: The XRPD must show sharp diffraction peaks distinct from the free base, and the DSC must show a single, sharp endothermic melting point. If multiple endotherms appear, polymorph mixtures are present, and the crystallization cooling rate must be slowed.

Issue 2: Poor Intestinal Permeability and Efflux

Q: We successfully synthesized the sodium salt, which is highly soluble in FaSSIF (pH 6.5). However, Caco-2 permeability remains below 1 × 10⁻⁶ cm/s, and oral bioavailability is still <10%. How do we enhance absorption? A: Solubility does not equal permeability. While the sodium salt dissolves readily, the resulting ionized species at pH 6.5 is too polar to passively diffuse across the lipophilic phospholipid bilayer of the enterocytes. Furthermore, many kinase inhibitors are substrates for P-glycoprotein (P-gp) efflux transporters, which actively pump the drug back into the intestinal lumen[4]. To bypass this, the drug must be shielded within a lipid carrier that can fuse with the cell membrane or exploit lymphatic transport pathways.

Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the equilibrium solubility of the compound in various lipid vehicles. Select a combination of an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP) that yields >10 mg/mL solubility.

  • Phase Diagram Construction: Mix the components in varying ratios to identify the isotropic (clear) region. A standard starting ratio is 20% oil, 40% surfactant, and 40% co-surfactant.

  • Drug Loading: Dissolve the active compound into the optimized pre-concentrate at 40°C under continuous magnetic stirring until optically clear.

  • Validation (Self-Correcting Step): Dilute the pre-concentrate 1:100 in 0.1 N HCl and FaSSIF at 37°C. Analyze via Dynamic Light Scattering (DLS). Validation criteria: Spontaneous emulsification must occur within 2 minutes, yielding a Z-average droplet size of <50 nm with a Polydispersity Index (PDI) <0.3. If droplets are larger, increase the surfactant-to-oil ratio. This formulation strategy has been shown to significantly improve exposure and bioavailability for poorly soluble kinase inhibitors[5].

Issue 3: Rapid First-Pass Metabolism

Q: Our SEDDS formulation achieved excellent in vitro permeability, but in vivo PK studies in mice still show low oral bioavailability (F < 5%). Intravenous (IV) clearance is also exceptionally high. What is the root cause? A: This discrepancy is the hallmark of high first-pass hepatic metabolism. The cyclopentyl ring of 4-(Cyclopentylamino)nicotinic acid is highly susceptible to aliphatic hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4), while the carboxylic acid can undergo rapid Phase II glucuronidation. If the hepatic extraction ratio is high, the drug is destroyed before reaching systemic circulation[4].

Protocol: In Vitro Microsomal Stability Assay

  • Incubation: Incubate 1 µM of the compound with 0.5 mg/mL human or rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP-mediated oxidation.

  • Aliquoting & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Validation (Self-Correcting Step): Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area versus time. Validation criteria: If the in vitro half-life (t₁/₂) is <15 minutes, structural modification is required. Consider substituting the cyclopentyl ring with a bioisostere (e.g., a fluorinated cyclopentyl or tetrahydropyran ring) to block the metabolic soft spot, a strategy commonly utilized in the optimization of IRAK-4 inhibitors[3][6].

Quantitative Data Summary

Table 1: Physicochemical Properties and PK Profile of 4-(Cyclopentylamino)nicotinic Acid Formulations

Formulation / StateSGF (pH 1.2) Solubility (µg/mL)FaSSIF (pH 6.5) Solubility (µg/mL)Caco-2 Permeability (Papp × 10⁻⁶ cm/s)Oral Bioavailability (F%) in Mice
Free Zwitterion > 500< 10< 0.5< 5%
Sodium Salt > 500> 1000< 0.5~ 8%
SEDDS Formulation > 1000> 1000> 2.5> 35%
IV Reference Solution *N/AN/AN/A100%

*IV formulation standard: 10% ethanol, 30% PEG, 60% water[7].

Biological Context: The Target Pathway

Optimizing the bioavailability of 4-(Cyclopentylamino)nicotinic acid derivatives is paramount because these molecules are designed to inhibit the IRAK-4 kinase. IRAK-4 is the "master IRAK" and an indispensable node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades[6]. Without sufficient systemic exposure, the drug cannot penetrate target tissues to block the downstream NF-κB inflammatory response.

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK-4 Kinase (Target of Compound) MyD88->IRAK4 IRAK1 IRAK-1 Phosphorylation IRAK4->IRAK1 Inhibition blocks downstream signaling NFkB NF-κB / MAPK Inflammatory Response IRAK1->NFkB

Caption: The MyD88/IRAK-4/NF-κB signaling cascade targeted by 4-(Cyclopentylamino)nicotinic acid.

References
  • [1] Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators (WO2014074657A1). Google Patents. 1

  • [5] Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Publications. 5

  • [2] Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies. ACS Medicinal Chemistry Letters. 2

  • [7] Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies. PMC - NIH. 7

  • [6] IRAK-4 Inhibitors for Inflammation. PMC - NIH. 6

  • [4] Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ACS Publications. 4

  • [3] IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. PMC - NIH. 3

Sources

4-(Cyclopentylamino)nicotinic acid long-term storage stability and conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Knowledge Base for 4-(Cyclopentylamino)nicotinic acid . This compound is a critical building block and intermediate, most notably utilized in the synthesis of bicyclic heterocycle-substituted kinase inhibitors (such as IRAK-4 inhibitors)[1].

Because this molecule contains both a hydrogen-bond-donating secondary amine and a carboxylic acid on a pyridine core, it exhibits unique zwitterionic properties. Improper storage can lead to N-oxidation, photo-degradation, and hydration, which will negatively impact downstream coupling reactions and assay reproducibility. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative stability parameters to ensure the integrity of your compound.

Physicochemical Mechanics & Stability Profile

To effectively store 4-(Cyclopentylamino)nicotinic acid, one must understand the causality behind its degradation. The molecule possesses three reactive centers susceptible to environmental stress:

  • The Secondary Amine (Cyclopentylamino group): Highly susceptible to auto-oxidation, forming N-oxides or hydroxylamines when exposed to molecular oxygen and trace peroxides[2][3]. It is also vulnerable to N-nitrosation if exposed to ambient nitrogen oxides (NOx)[4][5].

  • The Pyridine Core: Sensitive to ultraviolet (UV) light, which can induce photo-oxidation and ring-opening degradation pathways.

  • The Carboxylic Acid / Zwitterion Network: The interplay between the basic amine/pyridine nitrogen and the acidic carboxyl group makes the solid-state highly hygroscopic. Moisture absorption can alter the crystal lattice, leading to variable solubility and inaccurate weighing.

Degradation Compound 4-(Cyclopentylamino) nicotinic acid Oxidation N-Oxidation / N-Nitrosation (Secondary Amine) Compound->Oxidation O2 / Peroxides / NOx Photo Photodegradation (Pyridine Core) Compound->Photo UV Light Moisture Hydrate Formation (Zwitterion) Compound->Moisture Ambient H2O PrevOx Inert Gas (Ar/N2) Storage at -20°C Oxidation->PrevOx Prevention PrevPhoto Amber Vials (Protect from UV) Photo->PrevPhoto Prevention PrevMoist Desiccator (Low Humidity) Moisture->PrevMoist Prevention

Fig 1: Primary degradation pathways of 4-(Cyclopentylamino)nicotinic acid and preventive storage conditions.

Quantitative Storage Parameters

Adhere to the following quantitative thresholds to maintain >98% purity.

Storage StateTemperatureAtmosphereMax Shelf LifeLight ExposureHumidity Threshold
Solid Powder (Long-Term) -20 °CArgon or Nitrogen24 MonthsDark (Amber Vial)< 10% RH (Desiccated)
Solid Powder (Working) 2–8 °CAmbient (Sealed)1–2 WeeksDark (Amber Vial)< 30% RH
Stock Solution (DMSO) -80 °CArgon Purged3 MonthsDarkN/A (Anhydrous)
Aqueous Solution 4 °CAmbient< 24 HoursDarkN/A

Standard Operating Procedure: Aliquoting & Cryopreservation

Repeated freeze-thaw cycles of stock solutions introduce condensation (water) and localized concentration gradients that accelerate secondary amine oxidation[2]. This self-validating protocol ensures long-term viability.

Materials Required:

  • Anhydrous DMSO (Water ≤0.005%)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon gas line

  • Desiccator

Step-by-Step Methodology:

  • Equilibration: Remove the bulk powder from the -20 °C freezer and place it in a desiccator at room temperature for at least 2 hours before opening. Causality: Opening a cold vial in ambient air causes immediate condensation, leading to hydrate formation and rapid degradation.

  • Inert Weighing: Inside a glove box or under a localized nitrogen stream, weigh the required mass of 4-(Cyclopentylamino)nicotinic acid.

  • Dissolution: Dissolve the powder in anhydrous DMSO to create a concentrated stock (e.g., 10 mM or 50 mM). Vortex until completely clear.

  • Aliquoting: Dispense single-use volumes (e.g., 50–100 µL) into amber glass vials.

  • Headspace Purging: Gently blow a stream of Argon gas over the liquid surface of each vial for 3–5 seconds to displace oxygen. Immediately cap tightly.

  • Cryopreservation: Flash-freeze the vials in liquid nitrogen (optional but recommended) and transfer to a -80 °C freezer.

  • Validation Check: Before utilizing a stored batch for critical kinase coupling reactions, run a rapid LC-MS check. Look for the parent mass [M+H]+ and ensure the absence of an[M+16]+ peak (N-oxide).

Troubleshooting Guide

Issue 1: The solid powder has developed a yellow or brownish tint.
  • Cause: Auto-oxidation of the secondary cyclopentylamino group. Secondary amines react with trace oxygen or peroxides to form N-oxides, hydroxylamines, or imines, which are highly conjugated and appear colored[2][3][6].

  • Validation: Perform LC-MS analysis. An N-oxide will typically appear as a distinct peak with a mass shift of +16 Da relative to the parent compound.

  • Solution: Discard the degraded aliquot if purity is <95%. For bulk recovery, the compound can be re-purified via preparative HPLC or recrystallization. Ensure future storage utilizes an Argon-purged headspace.

Issue 2: Incomplete solubility or precipitation in DMSO after thawing.
  • Cause: Moisture contamination during the freeze-thaw process. The compound has formed a zwitterionic hydrate network that is poorly soluble in organic solvents, or atmospheric CO2 has reacted with the secondary amine to form an insoluble carbamate salt[6].

  • Validation: Check the water content of your DMSO using Karl Fischer titration.

  • Solution: Warm the vial gently to 37 °C and sonicate for 5 minutes. If the precipitate persists, the stock is compromised and should be discarded. Transition to single-use aliquots (see Section 3).

Issue 3: Unexpected +29 Da peak observed in LC-MS during accelerated stability testing.
  • Cause: N-nitrosation. If the compound was stored in a humidity chamber utilizing saturated sodium nitrite (NaNO2) or exposed to ambient NOx gases, the secondary amine can react to form an N-nitrosamine derivative[4][5].

  • Solution: Isolate the storage environment from potential NOx sources. Use potassium iodide (KI) or other non-reactive salts if humidity-controlled chambers are required for stress testing.

Frequently Asked Questions (FAQs)

Q: Can I use methanol or ethanol to make stock solutions instead of DMSO? A: While 4-(Cyclopentylamino)nicotinic acid is soluble in alcohols, storing it in protic solvents long-term is not recommended. Protic solvents can facilitate esterification of the carboxylic acid over time, especially if trace acidic impurities are present. Stick to anhydrous DMSO for long-term cryopreservation.

Q: I need to use this compound in an aqueous buffer for an enzymatic assay. How long is it stable? A: In aqueous buffers (pH 6.0–8.0), the compound is generally stable for 12–24 hours at room temperature. However, metal ions (like Cu2+ or Fe3+) commonly found in trace amounts in buffer salts can catalyze the oxidation of the amine[7]. Prepare aqueous dilutions fresh daily.

Q: Does the compound require protection from light during routine benchwork? A: Short-term exposure (a few hours) to standard laboratory fluorescent lighting will not cause significant degradation. However, direct sunlight or prolonged exposure to UV sources will induce photo-oxidation of the pyridine ring. Use amber vials for any storage exceeding 24 hours.

References

  • Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators (WO2014074657A1). Google Patents.
  • Stabilization of Pharmaceuticals to Oxidative Degradation . United States Patent and Trademark Office (USPTO) / Pharmaceutical Development and Technology. Retrieved from: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions . National Center for Biotechnology Information (PMC). Retrieved from:[Link]

  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control . ResearchGate / Journal of Pharmaceutical and Biomedical Analysis. Retrieved from:[Link]

  • Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC . Clemson University OPEN. Retrieved from:[Link]

Sources

removing organic impurities from 4-(Cyclopentylamino)nicotinic acid batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with optimizing the synthesis and purification of 4-(Cyclopentylamino)nicotinic acid .

As a critical intermediate in the development of advanced kinase inhibitors (such as IRAK-4 modulators) , this molecule requires stringent purity controls. The synthesis typically proceeds via a nucleophilic aromatic substitution ( SN​Ar ) of 4-chloronicotinic acid with cyclopentylamine. While highly efficient, this route generates a specific profile of organic impurities that can poison downstream catalytic coupling steps.

Below is our field-proven troubleshooting guide, structured to explain the mechanistic causality behind each purification step, ensuring your protocols are robust and self-validating.

Mechanistic Troubleshooting & FAQs

Q1: My final batch contains unacceptable levels of unreacted 4-chloronicotinic acid. Why is this happening, and how do I remove it? Causality: Incomplete SN​Ar conversion often results from insufficient reaction time or suboptimal stoichiometry. Because both the starting material and the product are zwitterionic, standard organic-aqueous extractions fail to separate them. Solution: The key to separation lies in their differing isoelectric points (pI). The electron-donating resonance from the 4-amino group in 4-(cyclopentylamino)nicotinic acid significantly increases the pKa of the pyridine nitrogen compared to the electron-withdrawing chlorine in the starting material . By carefully titrating the crude aqueous mixture to pH 4.8–5.2, you selectively reach the pI of the product, causing it to precipitate. The more acidic 4-chloronicotinic acid remains ionized and highly soluble in the mother liquor.

Q2: I am detecting residual cyclopentylamine in my isolated powder. How can I eliminate this? Causality: Cyclopentylamine is a strong, volatile liquid base ( pKa≈10.7 ). If the final crystallization matrix is not sufficiently acidic, the amine forms a stable carboxylate salt with the nicotinic acid product, co-precipitating during isolation. Solution: Ensure the crystallization matrix is buffered strictly below pH 6.0. At this pH, cyclopentylamine is fully protonated (cyclopentylammonium) and exhibits maximum aqueous solubility. Incorporating a dilute acidic wash (e.g., 0.1 M HCl) during the final filtration step will displace any residual amine from the filter cake.

Q3: LC-MS shows a late-eluting impurity with a mass corresponding to a bis-cyclopentyl derivative ( [M+H]+=275 ). What is this, and how do I clear it? Causality: This is 4-(cyclopentylamino)-N-cyclopentylnicotinamide. It forms when the reaction is pushed at excessively high temperatures for prolonged periods, leading to the thermal amidation of the carboxylic acid, or if coupling reagents are introduced prematurely. Solution: Amides are not responsive to isoelectric crystallization. You must subject the crude mixture to base-catalyzed hydrolysis (saponification). Refluxing the crude batch in 2M NaOH for 2 hours will selectively cleave the amide back to the carboxylate without affecting the robust SN​Ar C-N bond.

Q4: The isolated solid is dark brown instead of the expected off-white/pale yellow. How do I decolorize it? Causality: Dark coloration typically arises from trace oxidation of the amine or the pyridine ring during high-temperature SN​Ar conditions, forming highly conjugated, colored polymeric impurities. Solution: Activated carbon (charcoal) treatment. Because the product is highly soluble in alkaline water, you can dissolve the crude batch in NaOH (pH > 10), add 5-10 wt% activated carbon, and filter. The highly conjugated impurities irreversibly adsorb to the porous carbon matrix.

Quantitative Impurity Profile & Removal Strategies

ImpurityStructural OriginAnalytical DetectionRemoval Strategy
4-Chloronicotinic acid Unreacted starting materialHPLC-UV (254 nm)Isoelectric precipitation (pH 4.8–5.2)
Cyclopentylamine Unreacted starting materialGC-FID or LC-MSAqueous acidic wash (pH < 6.0)
Bis-cyclopentyl amide Thermal amidation byproductLC-MS ( [M+H]+ 275)Alkaline hydrolysis (2M NaOH reflux)
Oxidation Polymers High-temp degradationVisual (Dark brown color)Activated carbon adsorption

Mandatory Visualization: Purification Workflow

PurificationWorkflow N1 Crude Reaction Mixture (Product + Impurities) N2 Alkaline Dissolution & Hydrolysis (NaOH, pH 12, 80°C) N1->N2 N3 Activated Carbon Treatment (Decolorization) N2->N3 N4 Filtration through Celite (Remove Carbon) N3->N4 N5 Isoelectric Titration (HCl to pH 5.0) N4->N5 N6 Controlled Crystallization (Cool to 20°C) N5->N6 N7 Pure 4-(Cyclopentylamino)nicotinic acid N6->N7

Figure 1: Step-by-step isoelectric purification workflow for 4-(Cyclopentylamino)nicotinic acid.

Self-Validating Protocol: Isoelectric Crystallization & Decolorization

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the in-process control (IPC) validation check is successful.

Phase 1: Alkaline Dissolution & Hydrolysis

  • Suspend the crude 4-(cyclopentylamino)nicotinic acid batch in 5 volumes of deionized (DI) water.

  • Under moderate stirring, slowly add 2M NaOH until the pH reaches 12.0.

    • Causality: Deprotonates the carboxylic acid, forming a highly soluble sodium salt.

    • Validation Check: The solution must become completely transparent (excluding dark color). Any remaining solid is likely the bis-cyclopentyl amide impurity. If solids persist, heat the mixture to 80°C for 2 hours to hydrolyze the amide back into the soluble carboxylate.

Phase 2: Decolorization 3. Add 10% w/w activated carbon to the alkaline solution. 4. Stir at 60°C for 30 minutes, then filter the hot mixture through a Celite pad to remove the fine carbon particles.

  • Validation Check: The filtrate should be pale yellow or colorless. If a dark tint remains, the carbon is saturated; repeat the carbon treatment step with a fresh batch of activated carbon.

Phase 3: Isoelectric Crystallization 5. Cool the verified filtrate to 20°C. 6. Under vigorous stirring, add 2M HCl dropwise until the pH reaches exactly 5.0.

  • Causality: At pH 5.0, the molecule exists as a neutral zwitterion. This minimizes its hydration sphere, collapsing its aqueous solubility and forcing targeted precipitation.

  • Validation Check: Massive precipitation should occur rapidly between pH 6.5 and 5.0. Verify the final pH with a calibrated electronic pH meter—do not rely on pH paper for this critical threshold.

Phase 4: Isolation 7. Filter the resulting slurry via vacuum filtration. 8. Wash the filter cake with 2 volumes of cold (5°C) 0.1M HCl, followed by 1 volume of cold DI water.

  • Causality: The acidic wash ensures any trace cyclopentylamine remains protonated and is flushed into the waste stream rather than drying into the final product.

  • Dry the isolated solid under vacuum at 50°C to a constant weight.

References

  • Title: WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators Source: Google Patents URL: [1]

  • Title: pKa Values of Pyridine Bases and Absorption Spectra of 4-Aminonicotinic Acid Source: Bulletin of the Chemical Society of Japan / Oxford University Press URL: [Link][2]

Sources

reducing background noise in 4-(Cyclopentylamino)nicotinic acid fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing fluorescence assays with 4-(Cyclopentylamino)nicotinic acid. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven solutions to help you overcome common challenges and ensure the integrity of your experimental data.

Troubleshooting Guide: Reducing Background Noise

High background noise can significantly impact the sensitivity and accuracy of your 4-(Cyclopentylamino)nicotinic acid fluorescence assays. This guide addresses the most common causes of elevated background and provides systematic solutions.

Issue 1: High Background Fluorescence in "No-Cell" or "Reagent-Only" Controls

If you observe high fluorescence in wells that do not contain your biological sample, the source of the noise is likely one of the assay components or the microplate itself.

Potential Causes & Solutions:

  • Contaminated Reagents or Solvents: Impurities in your buffers, solvents, or even the 4-(Cyclopentylamino)nicotinic acid stock solution can be a primary source of background fluorescence.

    • Actionable Steps:

      • Prepare fresh assay buffers using high-purity water and reagents.

      • Run a spectral scan of your individual assay components to identify the source of the fluorescence.

      • Consider sterile-filtering your buffers to remove any particulate matter.

  • Autofluorescence from Microplates: The type of microplate used is critical. Standard polystyrene plates can exhibit significant autofluorescence, especially at shorter wavelengths.[1][2]

    • Actionable Steps:

      • Switch to black-walled, clear-bottom microplates. Black walls minimize well-to-well crosstalk and reduce scattered light.[1][2]

      • For highly sensitive assays, consider using glass-bottom plates, which typically have lower autofluorescence than plastic.[3][4]

  • Media Components: If your assay involves cell culture media, components like phenol red, fetal bovine serum (FBS), and certain vitamins (e.g., riboflavin) are known to be fluorescent.[2]

    • Actionable Steps:

      • Whenever possible, perform the final fluorescence reading in a phenol red-free medium or a simple buffered salt solution (e.g., PBS).[2][5]

      • If serum is required, try reducing its concentration or testing different lots to find one with lower background fluorescence.

Issue 2: High Background Signal in Sample-Containing Wells Compared to Controls

When the background signal is significantly higher in the presence of your biological sample (e.g., cells, tissue homogenates), the issue is likely related to endogenous fluorescent molecules or interactions with your sample.

Potential Causes & Solutions:

  • Cellular Autofluorescence: Many endogenous cellular components, such as NADH, flavins, and collagen, naturally fluoresce.[6][7] This is a common challenge in cell-based assays.

    • Actionable Steps:

      • Cell Washing: Before the final measurement, ensure to thoroughly wash your cells to remove any fluorescent components from the culture medium.[3][5]

      • Cell-Free Lysate Control: Prepare a lysate from an equivalent number of cells that have not been treated with 4-(Cyclopentylamino)nicotinic acid. This will give you a baseline for the autofluorescence of your specific cell type under the assay conditions.

  • Incomplete Removal of Unbound Compound: Residual, unbound 4-(Cyclopentylamino)nicotinic acid in the well can contribute to a high background signal.

    • Actionable Steps:

      • Optimize Washing Steps: Increase the number and/or volume of washes after incubating your samples with the fluorescent compound.[3] Ensure complete aspiration of the wash buffer between steps.

  • Photobleaching of Autofluorescent Species: In some cases, intentionally photobleaching the sample before adding your fluorescent probe can reduce background from endogenous fluorophores.[8][9]

    • Actionable Steps (Advanced):

      • Before adding 4-(Cyclopentylamino)nicotinic acid, expose your sample to high-intensity light at the excitation wavelength of the autofluorescent species.

      • This should be done cautiously, as it can also potentially damage the cells. This technique is more suitable for fixed-cell or tissue section assays.

Data Presentation: Troubleshooting Summary

Problem Potential Source Primary Solution Secondary Actions
High signal in reagent blanksAssay ComponentsUse high-purity reagents and solvents.Test individual components for fluorescence.
MicroplateSwitch to black-walled, clear-bottom plates.[1][2]Consider glass-bottom plates for high sensitivity.[3][4]
MediaUse phenol red-free media for final reading.[2][5]Reduce serum concentration; test different lots.
High signal in sample wellsCellular AutofluorescenceOptimize excitation/emission wavelengths to maximize signal-to-noise.Include a cell-only control to measure baseline autofluorescence.
Unbound CompoundIncrease the number and rigor of wash steps.[3]Ensure complete aspiration of wash solutions.
Light ScatterEnsure proper plate alignment in the reader.[1]Check for and remove any bubbles in the wells.

Experimental Protocols

Protocol 1: Basic Assay Workflow for Reducing Background
  • Plate Selection: Use black-walled, clear-bottom 96-well plates.[1][2]

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Compound Incubation: Remove the culture medium and add your 4-(Cyclopentylamino)nicotinic acid solution (diluted in a serum-free, phenol red-free medium). Incubate for the desired time.

  • Washing: Aspirate the compound solution and wash the cells 2-3 times with a buffered saline solution (e.g., PBS).[3]

  • Fluorescence Reading: Add fresh buffered saline solution to the wells and immediately read the fluorescence on a plate reader with appropriate filter settings.

Protocol 2: Identifying the Source of Background Fluorescence
  • Prepare a 96-well plate with the following controls:

    • Well A1-A3: Assay buffer only

    • Well B1-B3: Assay buffer + 4-(Cyclopentylamino)nicotinic acid

    • Well C1-C3: Cell culture medium only

    • Well D1-D3: Cells in assay buffer (no compound)

    • Well E1-E3: Cells + 4-(Cyclopentylamino)nicotinic acid in assay buffer

  • Read the plate on your fluorescence reader.

  • Analyze the data:

    • High signal in A suggests buffer contamination.

    • High signal in B (compared to A) suggests the compound solution may be contaminated or inherently highly fluorescent at the assay concentration.

    • High signal in C indicates fluorescence from the media.

    • High signal in D represents the autofluorescence of your cells.

    • The difference between E and D is your specific signal.

Visualizations

Diagram 1: Troubleshooting Logic for High Background

G cluster_reagents Reagent & Plate Issues cluster_sample Sample-Related Issues start High Background Signal Detected q1 Is the signal high in reagent-only controls? start->q1 reagent_issue Source is likely reagents, solvent, or plate. q1->reagent_issue  Yes sample_issue Source is likely cellular autofluorescence or unbound probe. q1->sample_issue  No check_plate Switch to black-walled plates. reagent_issue->check_plate check_media Use phenol red-free media/ buffer for reading. check_plate->check_media check_reagents Prepare fresh, high-purity reagents. check_media->check_reagents optimize_wl Optimize Ex/Em wavelengths to maximize S/N ratio. sample_issue->optimize_wl improve_wash Increase number/volume of wash steps. optimize_wl->improve_wash run_controls Include cell-only and lysate controls. improve_wash->run_controls

Caption: Decision tree for troubleshooting high background fluorescence.

Diagram 2: Factors Contributing to Background Noisedot

G background High Background Noise autofluor Autofluorescence background->autofluor reagents Reagent/Solvent Contamination background->reagents plate Microplate Material background->plate light_scatter Light Scatter background->light_scatter cells Cells (NADH, Flavins) autofluor->cells media Media (Phenol Red, FBS) autofluor->media

Sources

Validation & Comparative

4-(Cyclopentylamino)nicotinic acid vs other nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 4-(Cyclopentylamino)nicotinic acid and its advanced derivatives against traditional nicotinic acid compounds reveals a profound evolution in medicinal chemistry. While the foundational nicotinic acid (Vitamin B3) scaffold has historically been leveraged for metabolic modulation, targeted substitutions—specifically the addition of a bulky, lipophilic cyclopentylamino group at the 4-position—have repurposed this scaffold into a highly potent, selective class of kinase inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4)[1].

This guide provides an objective, data-driven comparison of these derivatives, detailing their mechanistic divergence, comparative performance, and the self-validating experimental protocols required to evaluate them.

The pharmacological destiny of the nicotinic acid scaffold is dictated by its substitution pattern.

  • Unsubstituted Nicotinic Acid (Niacin): Acts primarily as a precursor to NAD+/NADP+ and an agonist for the G-protein-coupled receptor GPR109A, modulating lipid metabolism.

  • 2-Aminonicotinic Acid Derivatives (e.g., Niflumic Acid): Substitution at the 2-position yields traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). These molecules act as competitive inhibitors of Cyclooxygenase (COX) enzymes, blocking the conversion of arachidonic acid to prostaglandins.

  • 4-(Cyclopentylamino)nicotinic Acid Derivatives: Shifting the substitution to the 4-position and introducing a cyclopentyl ring fundamentally alters the molecule's trajectory. The pyridine nitrogen and carboxylic acid/amide groups form critical hydrogen bonds with the hinge region of the IRAK-4 kinase domain[1]. Meanwhile, the cyclopentyl group acts as a precise steric key, occupying a specific hydrophobic pocket adjacent to the ATP-binding site. This prevents ATP binding and halts the MyD88-dependent signaling cascade initiated by Toll-like Receptors (TLRs) and IL-1 receptors, which is critical in autoimmune diseases like lupus and rheumatoid arthritis[2].

Pathways cluster_0 IRAK-4 Pathway (4-Cyclopentylamino-nicotinic acid) cluster_1 COX Pathway (2-Aminonicotinic acid / Niflumic Acid) TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 NFKB NF-κB / Cytokines IRAK4->NFKB Inhibitor1 4-Cyclopentylamino Derivatives Inhibitor1->IRAK4 Blocks ATP Pocket AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PG Prostaglandins COX->PG Inhibitor2 Niflumic Acid Inhibitor2->COX Inhibits Enzyme

Diagram 1: Mechanistic divergence of nicotinic acid derivatives in inflammatory signaling.

Comparative Performance Data

Experimental data demonstrates that 4-(cyclopentylamino)nicotinic acid derivatives achieve nanomolar potency against their specific kinase targets, outperforming the micromolar affinities typically seen with traditional nicotinic acid-derived NSAIDs[3].

Compound ClassRepresentative MoleculePrimary TargetMechanism of ActionTypical IC50 / PotencyPrimary Indication
Simple Nicotinic Acid Niacin (Vitamin B3)GPR109AGPCR Agonism~1.0 µM (EC50)Dyslipidemia
2-Aminonicotinic Acid Niflumic AcidCOX-2 / COX-1Enzymatic Inhibition0.1 - 2.0 µMAcute Pain / Inflammation
4-Aminonicotinic Acid 4-(Cyclopentylamino)nicotinic acid derivativesIRAK-4ATP-competitive Kinase Inhibition1.0 - 11.4 nMAutoimmune (Lupus, RA)

Data synthesized from patent literature detailing bicyclic heterocycle-substituted pyridyl compounds[3].

Experimental Protocols: Validating IRAK-4 Inhibition

To rigorously evaluate the performance of 4-(cyclopentylamino)nicotinic acid derivatives, researchers must employ self-validating assay systems. The following protocols detail the biochemical and cellular workflows required to confirm target engagement and functional efficacy.

Protocol A: In Vitro IRAK-4 TR-FRET Kinase Assay

Objective: Quantify the biochemical IC50 of the compound against recombinant human IRAK-4. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandated here over standard fluorometric assays. Heterocyclic compounds (like nicotinic acid derivatives) frequently exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is strictly indicative of kinase activity.

  • Enzyme Preparation: Dilute recombinant human IRAK-4 in a specialized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.01% Brij-35).

    • Expert Insight: The inclusion of both Mg2+ and Mn2+ is critical; IRAK-4 requires dual divalent cations to stabilize its active catalytic conformation.

  • Compound Pre-incubation: Dispense serial dilutions of the 4-(cyclopentylamino)nicotinic acid derivative (in DMSO) into a 384-well plate. Add the enzyme solution and incubate for 30 minutes at room temperature.

    • Expert Insight: Pre-incubation is essential. Many bulky kinase inhibitors exhibit slow-binding kinetics. Allowing the system to reach equilibrium before introducing ATP prevents artificially inflated IC50 values.

  • Reaction Initiation: Add a master mix containing ATP (at its apparent Km​ of ~10 µM) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Termination & Detection: Halt the reaction by adding a stop buffer containing EDTA (to chelate Mg2+/Mn2+ and instantly stop catalysis), alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure the emission ratio (665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Workflow Step1 1. Pre-incubation (IRAK-4 + Inhibitor) Step2 2. ATP & Substrate Addition Step1->Step2 Step3 3. Kinase Reaction (60 min, RT) Step2->Step3 Step4 4. Stop Buffer (EDTA) & Antibody Addition Step3->Step4 Step5 5. TR-FRET Readout (Em 615/665nm) Step4->Step5

Diagram 2: Step-by-step workflow for the TR-FRET IRAK-4 kinase assay.

Protocol B: Cellular Target Engagement (PBMC LPS Challenge)

Objective: Validate that the biochemical potency translates to functional cellular efficacy by blocking the MyD88-dependent pathway. Causality & Rationale: While a biochemical assay proves the compound binds the isolated kinase, a cellular assay proves membrane permeability and physiological pathway disruption. Lipopolysaccharide (LPS) is used as the stimulus because it specifically activates TLR4, which signals obligatorily through the MyD88/IRAK-4 axis to produce TNF-α[2].

  • Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and seed them in RPMI-1640 supplemented with 10% FBS.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of the 4-(cyclopentylamino)nicotinic acid derivative for 1 hour. Include a DMSO vehicle control (negative validation) and a known pan-kinase inhibitor like Staurosporine (positive validation).

  • Stimulation: Challenge the cells with 100 ng/mL LPS for 24 hours.

  • Quantification: Harvest the supernatant and quantify TNF-α levels via ELISA. A successful IRAK-4 inhibitor will demonstrate a dose-dependent reduction in TNF-α secretion, confirming the blockade of the TLR4/MyD88/IRAK-4/NF-κB cascade.

References

  • Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators (WO2014074657A1). Google Patents.
  • Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors: an updated patent review (2016-2018). ResearchGate.
  • Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. ResearchGate.

Sources

Comparative Binding Affinity of 4-(Cyclopentylamino)nicotinic Acid Analogs: A Guide to IRAK4 Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the master kinase in the myddosome complex, serving as a critical node for Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling 1[1]. Dysregulation of this pathway is heavily implicated in autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and psoriasis[1]. In the pursuit of potent and selective IRAK4 inhibitors, the 4-(cyclopentylamino)nicotinic acid scaffold (and its nicotinamide derivatives) has emerged as a highly privileged pharmacophore[1].

However, optimizing this scaffold requires a delicate balance. While the nicotinamide core provides excellent biochemical potency, its inherent basicity often leads to off-target hERG (human ether-à-go-go-related gene) channel inhibition, posing severe cardiotoxic risks 2[2]. This guide objectively compares the binding affinities, structural mechanics, and optimization strategies of canonical nicotinamides versus noncanonical bioisosteres (e.g., thiadiazoles) 3[3], providing researchers with a self-validating framework for kinase inhibitor development.

Mechanistic Causality: Structural Basis of Binding

Canonical Hinge Binding vs. Noncanonical Chalcogen Bonds

The canonical 4-(cyclopentylamino)nicotinamide engages the IRAK4 ATP-binding pocket via a two-point hydrogen bond with the hinge region residue Met265. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide N-H acts as a donor 3[3]. The 4-cyclopentylamino group is strategically positioned to project into the solvent-exposed "front pocket." Because the front pocket is less conserved across the kinome than the ATP-binding site, functionalizing the cyclopentyl ring is the primary causality-driven strategy for achieving selectivity over closely related kinases like TAK1 and IRAK1[1].

To overcome the hERG liability associated with the basic pyridine ring (pKa ~6.6 - 7.3), recent advances have replaced the nicotinamide core with electron-deficient thiadiazoles 2[2]. This noncanonical approach exploits a rare intermolecular chalcogen bond (S···O) between the thiadiazole sulfur and the carbonyl oxygen of Met265. This bioisosteric replacement maintains low-nanomolar IRAK4 affinity while significantly reducing basicity, thereby ablating hERG binding[2].

G TLR TLR / IL-1R Activation MyD88 MyD88 Adapter TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 Trans-autophosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFKB NF-κB / MAPK TRAF6->NFKB Cytokines Inflammatory Cytokines (IL-6, TNFα) NFKB->Cytokines Gene Transcription

Fig 1. TLR/IL-1R signaling cascade highlighting IRAK4 as the master kinase in the myddosome.

Comparative Binding Affinity Data

The following table synthesizes quantitative data comparing early-generation nicotinamides with optimized front-pocket binders and noncanonical thiadiazole analogs.

Compound ClassRepresentative AnalogIRAK4 IC₅₀ (nM)hERG IC₅₀ (µM)Kinome SelectivityKey Structural Feature
Early Nicotinamide Compound 1 3[3]~2.0< 0.3 (High Risk)ModerateCanonical 2-point H-bond; basic pyridine (pKa 6.6).
Optimized Nicotinamide Compound 21 1[1]< 5.0> 10.0 (Low Risk)High (SI > 50x)Front-pocket exploration via extended C5 amide side chain.
Triazole Bioisostere Compound 3 2[2]0.961.7 (Mod Risk)ModeratePolarized C-H bond mimics amide N-H; increased pKa (6.9).
Thiadiazole Bioisostere Compound 5 2[2]< 1.0> 30.0 (Safe)HighIntermolecular S···O chalcogen bond; reduced basicity.
Advanced Thiadiazole Compound 22 3[3]0.67> 30.0 (Safe)ExcellentOrthogonal topography at piperazine-thiadiazole junction.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these analogs must follow a self-validating system: biochemical affinity must be orthogonally confirmed by cellular target engagement, and efficacy must be counter-screened against off-target liabilities (hERG).

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for IRAK4 IC₅₀

Causality: TR-FRET is selected over standard fluorescence polarization because heterocyclic scaffolds (like nicotinamides) often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates background fluorescence, ensuring the IC₅₀ reflects true binding affinity.

  • Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human IRAK4 kinase domain and biotinylated substrate peptide (e.g., Biotin-Ahx-KRRRLASLR-amide) in the buffer.

  • Compound Incubation: Dispense 4-(cyclopentylamino)nicotinic acid analogs in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) into a 384-well plate. Add the Enzyme/Substrate mix and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant (Kₘ) for IRAK4 (typically ~10-15 µM) to ensure the assay is sensitive to competitive ATP-site binders. Incubate for 60 minutes.

  • Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality: Because the core scaffold's basicity drives hERG binding, biochemical potency is irrelevant if cardiotoxicity remains. This patch-clamp assay physically measures the potassium tail current, providing definitive proof of safety for noncanonical bioisosteres.

  • Cell Culture: Culture CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Use an automated planar patch-clamp system. Clamp the membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compounds (e.g., Thiadiazole Compound 22) at varying concentrations (0.1 µM to 30 µM).

  • Analysis: Measure the fractional block of the peak tail current relative to the vehicle control. An IC₅₀ > 30 µM validates the successful mitigation of the hERG liability.

Workflow Synth Compound Synthesis (Nicotinamide / Thiadiazole) Biochem Biochemical Assay (TR-FRET IRAK4 IC50) Synth->Biochem Cellular Cellular Assay (PBMC IL-6 Release) Biochem->Cellular IC50 < 100 nM OffTarget Off-Target Profiling (hERG Patch-Clamp) Cellular->OffTarget EC50 < 500 nM InVivo In Vivo Efficacy (Murine Psoriasis Model) OffTarget->InVivo hERG IC50 > 30 µM

Fig 2. Self-validating cascade for evaluating 4-(cyclopentylamino)nicotinic acid analogs.

Conclusion

The evolution of the 4-(cyclopentylamino)nicotinic acid scaffold demonstrates a masterclass in structure-based drug design. While early canonical nicotinamides achieved potent IRAK4 inhibition, they were plagued by hERG-mediated cardiotoxicity. By rationally exploring the solvent-exposed front pocket and pioneering noncanonical chalcogen-bonding bioisosteres (thiadiazoles), researchers have successfully engineered highly selective, safe, and efficacious IRAK4 inhibitors ready for advanced preclinical and clinical evaluation.

References

  • Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters.1

  • Exploitation of an Intermolecular Chalcogen Bond between an Inhibitor and the Hinge Carbonyl of IRAK4. Synfacts.2

  • Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.3

Sources

4-(Cyclopentylamino)nicotinic acid analytical method validation parameters

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Analytical Method Validation for 4-(Cyclopentylamino)nicotinic Acid

A Senior Application Scientist's Comparative Guide for Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. The journey of a new chemical entity (NCE) from discovery to a marketed drug is built upon a foundation of reliable and reproducible analytical measurements. This guide provides a comprehensive framework for the validation of an analytical method for 4-(Cyclopentylamino)nicotinic acid, a representative small molecule.

This document moves beyond a simple checklist of validation parameters. It is designed to provide a deep, causal understanding of why specific experimental choices are made and how each validation step contributes to a self-validating, trustworthy analytical system. We will compare and contrast common analytical approaches and provide detailed, actionable protocols grounded in international regulatory standards.

Part 1: Selecting the Analytical Core: A Comparative Overview

The first step in any validation is the development of a robust analytical procedure. For a molecule like 4-(Cyclopentylamino)nicotinic acid, which contains both a chromophore (the pyridine ring) and ionizable groups, High-Performance Liquid Chromatography (HPLC) is a primary technique of choice. The selection of the detector is a critical decision point.

Comparison of Primary Analytical Methods

ParameterHPLC with UV DetectionLC with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, followed by detection based on UV absorbance.Separation based on polarity, followed by detection based on mass-to-charge ratio (m/z) of the parent ion and its fragments.
Specificity Good. Specificity is primarily achieved through chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.[1][2]Excellent. Provides unequivocal identification through specific mass transitions, minimizing interference from matrix components.[3]
Sensitivity Moderate. Typically suitable for assay and high-concentration impurity analysis (µg/mL range).[4]Very High. The gold standard for trace-level quantification (ng/mL to pg/mL range), ideal for bioanalysis or trace impurity determination.[5]
Linearity & Range Typically wide and suitable for assay and impurity quantification.[6][7]Can have a wide linear range, but may be more susceptible to matrix effects and detector saturation at high concentrations.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.[8]Higher initial investment and operational cost. Requires specialized expertise for operation and data interpretation.
Best Application Quality control (QC) labs for drug substance and drug product release testing (Assay, Impurities).Metabolite identification, pharmacokinetic studies, and quantification of genotoxic or trace-level impurities.

For the purpose of this guide, we will focus on validating a Reversed-Phase HPLC method with UV detection , as it represents the most common and robust approach for quality control in a drug development setting.

Proposed Analytical Method for Validation
  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (hypothetical λmax for 4-(Cyclopentylamino)nicotinic acid).

  • Injection Volume: 10 µL.

  • Diluent: 50:50 Acetonitrile:Water.

Part 2: The Validation Workflow: An Interlinked System

Analytical method validation is not a series of disconnected tests but a holistic process where each parameter informs the others. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10] The internationally recognized framework for this process is outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[11][12][13][14]

ValidationWorkflow cluster_System System & Method Suitability cluster_CoreValidation Core Validation Parameters cluster_LimitTests Sensitivity cluster_Reliability Method Reliability SystemSuitability System Suitability Specificity Specificity SystemSuitability->Specificity Ensures system is performing Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interdependency of analytical method validation parameters.

Specificity

Expertise & Experience (The "Why"): Specificity is the cornerstone of validation. It proves that the signal you are measuring comes solely from your analyte of interest (4-(Cyclopentylamino)nicotinic acid) and not from anything else that might be present in the sample, such as impurities, degradation products, or matrix components (excipients).[2][15] Without specificity, you cannot trust the identity or the quantity of your analyte. For a stability-indicating method, this is demonstrated by separating the main peak from peaks of forced degradation products.[16]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Inject the diluent.

    • Placebo: Prepare a solution containing all formulation excipients without the active pharmaceutical ingredient (API).

    • API Standard: Prepare a solution of 4-(Cyclopentylamino)nicotinic acid reference standard at the target concentration.

    • Impurity-Spiked Sample: Spike the API sample with known impurities and degradation products, if available.

    • Forced Degradation Samples: Subject the API to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. Analyze these stressed samples.

  • Analysis: Inject all solutions into the HPLC system.

  • Evaluation:

    • The blank and placebo injections should show no significant peaks at the retention time of the analyte.

    • The analyte peak should be resolved from all potential impurity and degradant peaks (resolution > 2).

    • Peak purity analysis (using a Diode Array Detector, if available) should be performed on the analyte peak in the presence of other components to confirm spectral homogeneity.

Acceptance Criteria & Data Presentation:

TestAcceptance Criteria
Blank/Placebo Interference No significant peak (> LOQ) at the retention time of the analyte.
Peak Resolution Resolution between the analyte peak and the closest eluting peak is ≥ 2.0.
Peak Purity Peak purity index is > 990 (or as defined by software).
Linearity & 3. Range

Expertise & Experience (The "Why"): Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response (e.g., peak area).[6][17][18] This proportionality is what allows us to quantify unknown samples based on a calibration curve. The Range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[6][7]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning the expected range of the method. For an assay method, this is typically 80% to 120% of the target concentration.[16]

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the average peak area against the known concentration for each level.

    • Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).

Acceptance Criteria & Data Presentation:

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.995[17]0.9998
Y-Intercept Should be close to zero and not statistically significant.150 (vs. response of 500,000 at 100%)
Residuals Randomly scattered around the x-axis.Random scatter observed
Range 80% - 120% of target concentration (for assay).Confirmed
Accuracy

Expertise & Experience (The "Why"): Accuracy measures the "trueness" of the results—how close the measured value is to the actual, true value.[15][19] It is a critical indicator of systematic error in the method. Accuracy is typically evaluated by analyzing samples with a known concentration and calculating the percentage of recovery.[20]

Experimental Protocol:

  • Prepare Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[10] This can be done by spiking a placebo matrix with known amounts of the API.

  • Analysis: Analyze the prepared samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria & Data Presentation:

Concentration LevelReplicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean Recovery%RSD
80% 99.5100.299.899.80.35
100% 100.599.1100.199.90.72
120% 98.9100.899.699.80.97
Acceptance Criteria \multicolumn{5}{c}{Mean recovery between 98.0% and 102.0% at each level. %RSD ≤ 2.0%.}
Precision

Expertise & Experience (The "Why"): Precision measures the degree of scatter or agreement between a series of measurements of the same sample.[10][15] It reflects the random errors of a method. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same conditions over a short time.[10][21]

  • Intermediate Precision: Precision within the same lab but with variations such as different days, analysts, or equipment.[10]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a second analyst, on a different day, using a different HPLC system (if available), prepare and analyze another set of six samples at 100% concentration.

  • Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements and for all twelve measurements combined.

Acceptance Criteria & Data Presentation:

Precision LevelMean Assay Value (%)%RSD
Repeatability (Analyst 1, Day 1) 99.80.85%
Intermediate (Analyst 2, Day 2) 100.30.91%
Overall (n=12) 100.11.10%
Acceptance Criteria \multicolumn{2}{c}{%RSD for repeatability and intermediate precision should be ≤ 2.0%.}
Limit of Detection (LOD) & 7. Limit of Quantitation (LOQ)

Expertise & Experience (The "Why"): These parameters define the sensitivity of the method.

  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[22][23] It is useful for impurity limit tests.

  • LOQ: The lowest concentration of analyte that can be reliably quantified with suitable precision and accuracy.[22][23][24] This is the lower boundary of the reportable range for quantitative impurity analysis.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in a region surrounding the expected retention time of the analyte.

  • Determine Signal: Prepare and inject a series of increasingly dilute solutions of the analyte.

  • Evaluation:

    • The LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[23][25]

    • The LOQ is the concentration that yields an S/N ratio of approximately 10:1.[7][25]

  • Confirmation: To confirm the LOQ, analyze a minimum of six samples prepared at the determined LOQ concentration. The accuracy (% recovery) and precision (%RSD) at this concentration must meet predefined criteria.

Acceptance Criteria & Data Presentation:

ParameterMethodAcceptance CriteriaHypothetical Result
LOD S/N Ratio~3:10.01 µg/mL
LOQ S/N Ratio~10:10.03 µg/mL
LOQ Precision %RSD of 6 replicates≤ 10%6.5%
LOQ Accuracy % Recovery80% - 120%95.7%
Robustness

Expertise & Experience (The "Why"): Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters.[26][27] This test provides an indication of the method's reliability during normal usage and is crucial before transferring the method to another laboratory.[26][27][28]

Experimental Protocol:

  • Identify Variables: Identify critical method parameters that could vary during routine use (e.g., ±10% change in mobile phase organic content, ±2 pH units, ±5°C column temperature, different column lot).[29][30]

  • Systematic Variation: Prepare a standard solution and analyze it under the normal method conditions and then under each of the deliberately varied conditions.

  • Evaluation: Assess the impact of each change on system suitability parameters (e.g., retention time, peak tailing, resolution) and quantitative results.

Acceptance Criteria & Data Presentation:

Parameter VariedVariationImpact on Assay (%)System Suitability
Flow Rate +0.1 mL/min-0.2%Pass
Column Temp +5 °C+0.1%Pass
Mobile Phase pH +0.2 units-0.5%Pass
Acceptance Criteria \multicolumn{3}{c}{System suitability criteria must be met. Assay results should not deviate significantly from the nominal condition (e.g., ≤ 2.0%).}

Part 3: Visualization of Data Integrity

A validated analytical method is the foundation of data integrity within a regulated environment. The relationship between these concepts can be visualized as a logical progression from procedural control to reliable outcomes.

DataIntegrity cluster_Method Validated Analytical Method cluster_Process QC Laboratory Process cluster_Result Outcome Specific Specific SOP Follows SOP ReliableData Reliable & Trustworthy Data Specific->ReliableData Accurate Accurate Accurate->ReliableData Precise Precise Precise->ReliableData Robust Robust Robust->ReliableData SST Passes System Suitability SOP->ReliableData Calibrated Calibrated Instruments SST->ReliableData Calibrated->ReliableData

Caption: From a validated method to reliable data.

Conclusion

This guide has outlined a comprehensive, science-driven approach to the analytical method validation for 4-(Cyclopentylamino)nicotinic acid. By understanding the causality behind each validation parameter and adhering to rigorous, well-defined protocols, researchers and drug development professionals can build a foundation of unimpeachable data. A thoroughly validated analytical method is not merely a regulatory requirement; it is a scientific imperative that ensures the safety, efficacy, and quality of the final pharmaceutical product. The principles and methodologies detailed here provide a robust and adaptable framework for achieving this critical goal.

References

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • How to Perform Robustness Studies in Analytical Validation. Validation Online. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Robustness Tests. LCGC International. [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. Pharmaguideline. [Link]

  • How To Perform Robustness In Analytical Method Validation. PharmaGuru. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC analytical tips: What is 'specificity'? Biorelevant.com. [Link]

  • A Guide to Analytical Method Validation. SCION Instruments. [Link]

  • A Guide to Analytical Method Validation. Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • (PDF) Limit of Blank, Limit of Detection and Limit of Quantitation. ResearchGate. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. LinkedIn. [Link]

  • Detection and Quantitation: Understanding DL/LOD/LOQ. Alpha Analytical. [Link]

  • Understanding the Four Types of Analytical Method Validation. Oxford Analytical Services. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. [Link]

  • Accuracy and Precision - What's The Difference? SCION Instruments. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Chromatography Online. [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. [Link]

  • Validation of Analytical Methods for Nicotinic Acid and Nicotinamide in Foods. J-STAGE. [Link]

  • [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS]. PubMed. [Link]

  • Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. HPLC-Shop. [Link]

Sources

Comparative Synthesis Guide: 4-(Cyclopentylamino)nicotinic Acid Pathways and Reagents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

4-(Cyclopentylamino)nicotinic acid (also known as 4-(cyclopentylamino)pyridine-3-carboxylic acid) is a highly specialized chemical building block utilized extensively in modern drug discovery. It serves as a critical intermediate in the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.

IRAK-4 is a master regulatory kinase in the MyD88-dependent Toll-like receptor (TLR) and IL-1R signaling pathways. By incorporating the 4-(cyclopentylamino)nicotinic acid fragment into larger bicyclic heterocycles, researchers can selectively inhibit IRAK-4, blocking downstream NF-κB activation. This mechanism is currently being targeted to treat severe autoimmune diseases, inflammatory disorders, and certain proliferative diseases [1].

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Ligand Binding IRAK4 IRAK-4 Kinase (Target of API) MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK-1 (Downstream Kinase) IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 Signal Transduction NFkB NF-κB / MAPK (Inflammatory Response) TRAF6->NFkB Pathway Activation

Figure 1: IRAK-4 signaling pathway illustrating the biological target of the synthesized API.

Synthesis Pathways: Mechanistic Comparison

The core transformation required to synthesize this intermediate is the formation of a C–N bond at the C4 position of the nicotinic acid core. Because the pyridine nitrogen acts as an electron-withdrawing group (EWG), it activates the ortho and para positions (C2 and C4) toward Nucleophilic Aromatic Substitution (SNAr) [2]. The adjacent carboxylic acid at C3 provides additional electron withdrawal, further stabilizing the transition state.

We compare three distinct synthetic strategies for this coupling:

  • Pathway A (Classic SNAr): Utilizes 4-chloronicotinic acid . This is the industrial standard due to the low cost of the starting material, though it requires harsh thermal conditions.

  • Pathway B (Accelerated SNAr): Utilizes 4-fluoronicotinic acid . This pathway capitalizes on the "element effect" in SNAr reactions. Because the rate-determining step is the addition of the nucleophile (forming the Meisenheimer complex) rather than the cleavage of the carbon-halogen bond, fluorine's extreme electronegativity makes the C4 carbon highly electrophilic, drastically lowering the activation energy [3].

  • Pathway C (Buchwald-Hartwig): Utilizes 4-bromonicotinic acid and a Palladium catalyst. While effective for sterically hindered amines, it is generally considered overkill for a simple primary amine like cyclopentylamine due to catalyst cost and heavy metal contamination risks.

Synthesis_Pathways A 4-Chloronicotinic Acid (Pathway A) Product 4-(Cyclopentylamino) nicotinic acid A->Product Cyclopentylamine DIPEA, EtOH, 100°C B 4-Fluoronicotinic Acid (Pathway B) B->Product Cyclopentylamine K2CO3, DMF, 60°C C 4-Bromonicotinic Acid (Pathway C) C->Product Cyclopentylamine Pd Catalyst, Base

Figure 2: Comparative synthetic pathways for 4-(Cyclopentylamino)nicotinic acid generation.

Quantitative Data Comparison

The following table summarizes the operational metrics of the three pathways to guide reagent selection based on scale and budget:

ParameterPathway A (4-Chloro)Pathway B (4-Fluoro)Pathway C (4-Bromo + Pd)
Starting Material Cost Low ($)High ( $)Moderate ( )
Reaction Temperature 100 °C (Reflux)60 °C80 - 100 °C
Reaction Time 12 - 16 hours2 - 4 hours8 - 12 hours
Typical Yield 75 - 85%85 - 95%50 - 70%
Scalability Excellent (Process scale)Good (Discovery scale)Poor (Catalyst removal issues)
Primary Impurity Unreacted Starting MaterialBis-addition (rare)Dehalogenated byproduct

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality-driven workups.

Protocol A: Classic SNAr via 4-Chloronicotinic Acid (Process Scale)
  • Rationale: Ethanol is chosen as a protic solvent to stabilize the departing chloride anion via hydrogen bonding. DIPEA is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the cyclopentylamine nucleophile.

  • Step-by-Step Methodology:

    • Initiation: Suspend 4-chloronicotinic acid (1.0 equiv, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

    • Reagent Addition: Add cyclopentylamine (2.5 equiv, 25 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) to the suspension.

    • Thermal Activation: Heat the reaction mixture to reflux (approx. 100 °C) for 12–16 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is validated as complete when the starting material mass ( m/z 158 [M+H]+) is entirely replaced by the product mass ( m/z 207 [M+H]+).

    • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dissolve the crude oily residue in minimal water.

    • Isoelectric Isolation: Slowly add 1M HCl dropwise until the pH reaches ~4.5. Causality: The product is a zwitterionic amino acid. Adjusting the aqueous solution to its isoelectric point neutralizes the molecule's net charge, drastically reducing its aqueous solubility and triggering spontaneous precipitation.

    • Filtration: Filter the resulting off-white precipitate, wash with ice-cold water (2 × 10 mL), and dry under high vacuum to afford the pure product.

Protocol B: Accelerated SNAr via 4-Fluoronicotinic Acid (Discovery Scale)
  • Rationale: DMF is selected as a polar aprotic solvent. Unlike ethanol, DMF does not solvate the amine nucleophile with a hydrogen-bond shell, leaving the cyclopentylamine "naked" and highly reactive. Combined with the highly electrophilic fluorinated carbon, this allows for rapid kinetics at lower temperatures.

  • Step-by-Step Methodology:

    • Initiation: Dissolve 4-fluoronicotinic acid (1.0 equiv, 5 mmol) in anhydrous DMF (10 mL).

    • Reagent Addition: Add cyclopentylamine (1.2 equiv, 6 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 10 mmol). Note: Less amine is required here due to the superior leaving group ability of fluorine.

    • Thermal Activation: Heat the mixture to 60 °C for 2–4 hours.

    • IPC: Monitor via TLC (Eluent: 10% MeOH in DCM). The disappearance of the UV-active starting material spot validates reaction completion.

    • Workup & Isolation: Pour the cooled reaction mixture into crushed ice/water (30 mL). Adjust the pH to ~4.5 using 1M HCl to precipitate the product. Filter, wash with cold water to remove residual DMF, and dry under vacuum.

References
  • WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators - Google Patents.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC (NIH). Available at:[Link]

A Researcher's Guide to Characterizing Novel Nicotinic Acid Derivatives: A Comparative Analysis of 4-(Cyclopentylamino)nicotinic Acid Against Commercial HCAR Ligands

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the modulation of G protein-coupled receptors (GPCRs) remains a cornerstone of therapeutic innovation. Among these, the hydroxycarboxylic acid (HCA) receptors, including GPR81 (HCA1) and GPR109A (HCA2), have garnered significant attention for their roles in metabolic regulation, inflammation, and beyond. The endogenous ligands for these receptors, lactate and β-hydroxybutyrate for GPR81 and nicotinic acid (niacin) for GPR109A, underscore their physiological relevance. The introduction of novel chemical entities, such as 4-(Cyclopentylamino)nicotinic acid, necessitates a rigorous and systematic evaluation against established pharmacological tools to elucidate their therapeutic potential.

This guide provides a comprehensive framework for researchers to characterize the pharmacological profile of novel nicotinic acid derivatives, using 4-(Cyclopentylamino)nicotinic acid as a case study. We will navigate the process of target identification, comparative analysis with standard commercial inhibitors and agonists, and the experimental workflows required to generate robust, decision-driving data.

The Hydroxycarboxylic Acid Receptors: Therapeutic Targets for Metabolic and Inflammatory Diseases

The HCA receptor family, a trio of Gαi-coupled GPCRs, plays a crucial role in sensing key metabolic intermediates. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade has diverse downstream effects depending on the cell type.

  • GPR81 (HCA1): Primarily activated by lactate, GPR81 is highly expressed in adipocytes, where its activation inhibits lipolysis.[2] It is also found in the brain, where it may play a role in neuroprotection, and in immune cells, where it can modulate inflammatory responses.[3][4]

  • GPR109A (HCA2): This is the receptor for nicotinic acid (niacin) and the ketone body β-hydroxybutyrate.[5][6] Its activation in adipocytes also leads to the inhibition of lipolysis, which is the primary mechanism for niacin's beneficial effects on plasma lipid profiles.[7][8] However, GPR109A activation in skin immune cells mediates the common "niacin flush," a significant side effect that can limit patient compliance.[8]

Given the structural similarity of 4-(Cyclopentylamino)nicotinic acid to nicotinic acid, it is plausible that it targets one or both of these receptors. A primary objective of its characterization is to determine its potency and selectivity for GPR81 and GPR109A.

Comparative Profiling: 4-(Cyclopentylamino)nicotinic Acid vs. Standard Commercial Ligands

A thorough understanding of a novel compound's properties can only be achieved through direct comparison with well-characterized standard agents. For the HCA receptors, a selection of commercially available agonists and antagonists should be employed.

CompoundTarget(s)Primary ActionNotes
L-Lactate GPR81Endogenous AgonistThe natural ligand for GPR81.[9]
3,5-Dihydroxybenzoic acid (3,5-DHBA) GPR81AgonistA known agonist used in GPR81 research.[3][9]
3-Hydroxy-butyrate (3-OBA) GPR81, GPR109ADisputed Antagonist/AgonistOften cited as a GPR81 antagonist, but this is contested. It is a known agonist of GPR109A.[5][10]
Nicotinic Acid (Niacin) GPR109AEndogenous AgonistThe natural ligand for GPR109A and a widely used dyslipidemia therapeutic.[6]
Acifran GPR109AAgonistA potent synthetic agonist of GPR109A.
GPR81 agonist 1 GPR81Selective AgonistA potent and highly selective GPR81 agonist with reported EC50 values of 58 nM and 50 nM for human and mouse receptors, respectively.[11]

Experimental Workflows for Pharmacological Characterization

A multi-tiered approach, progressing from in vitro receptor-level assays to cell-based functional assays, is essential for a comprehensive pharmacological workup.

Primary Screening: Receptor Binding and cAMP Assays

The initial step is to determine if 4-(Cyclopentylamino)nicotinic acid directly interacts with GPR81 and GPR109A and elicits the canonical Gαi-mediated signaling response.

This assay measures the ability of a compound to inhibit the production of cAMP in cells expressing the target receptor.

  • Cell Culture: Maintain HEK293 or CHO cells stably expressing human GPR81 or GPR109A in appropriate growth media.

  • Cell Plating: Seed cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of 4-(Cyclopentylamino)nicotinic acid and the standard compounds in a suitable assay buffer.

  • Assay Procedure: a. Remove growth media from the cells and add the compound dilutions. b. Incubate for a predetermined time (e.g., 30 minutes) at 37°C. c. Add a cAMP-stimulating agent, such as forskolin, to all wells except the negative control. d. Incubate for a further period (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

The causality behind this experimental choice is to directly measure the functional consequence of Gαi coupling, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP. This provides a robust and quantifiable measure of receptor activation.

Secondary Screening: Cell-Based Functional Assays

Following confirmation of receptor activity, the next step is to assess the compound's effect in a more physiologically relevant context. For HCA receptors, the inhibition of lipolysis in adipocytes is a key functional readout.

This assay measures the release of glycerol or free fatty acids from adipocytes as an indicator of lipolysis.

  • Adipocyte Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Compound Treatment: a. Wash the mature adipocytes with a suitable buffer. b. Add the test compounds (4-(Cyclopentylamino)nicotinic acid and standards) at various concentrations. c. Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Lipolysis Stimulation: Add a lipolytic agent, such as isoproterenol or forskolin, to stimulate lipolysis.

  • Glycerol/Free Fatty Acid Measurement: After a further incubation (e.g., 1-2 hours), collect the supernatant and measure the concentration of glycerol or free fatty acids using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Normalize the data to the stimulated control and plot the inhibition of lipolysis against the compound concentration to determine the IC50.

This protocol is self-validating as it includes positive and negative controls, allowing for the assessment of the compound's anti-lipolytic activity relative to known agonists.

Visualizing the Pathways and Workflows

To better understand the underlying biology and experimental design, the following diagrams are provided.

GPR81_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate Lactate GPR81 GPR81 Lactate->GPR81 Binds Gi Gαi/βγ GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Functional Assays cluster_in_vivo In Vivo Evaluation cAMP cAMP Inhibition Assay (HEK293/CHO cells) Lipolysis Adipocyte Lipolysis Assay (3T3-L1 Adipocytes) cAMP->Lipolysis Binding Receptor Binding Assay (Membrane Preparations) Binding->Lipolysis PK Pharmacokinetics Lipolysis->PK PD Pharmacodynamics (e.g., Plasma FFA levels) PK->PD Efficacy Efficacy Models (e.g., Metabolic Disease Models) PD->Efficacy Start Novel Compound (4-(Cyclopentylamino)nicotinic acid) Start->cAMP Start->Binding

Caption: Tiered experimental workflow for characterizing novel HCAR modulators.

Data Interpretation and Future Directions

The data generated from these experiments will allow for a comprehensive comparison of 4-(Cyclopentylamino)nicotinic acid with standard commercial inhibitors and agonists. Key parameters to compare include:

  • Potency (EC50/IC50): How much of the compound is needed to elicit a response?

  • Efficacy (% inhibition/activation): What is the maximal effect of the compound?

  • Selectivity: Does the compound preferentially act on GPR81 or GPR109A?

Should 4-(Cyclopentylamino)nicotinic acid demonstrate potent and selective activity for either GPR81 or GPR109A, further studies would be warranted. These could include in vivo pharmacokinetic and pharmacodynamic studies to assess its metabolic stability, bioavailability, and effects on plasma free fatty acids in animal models.

By following this structured and comparative approach, researchers can efficiently and accurately characterize novel nicotinic acid derivatives, paving the way for the development of new therapeutics for metabolic and inflammatory diseases.

References

  • Liu, C., et al. (2012). GPR81, a G-protein-coupled receptor for lactate. Journal of Biological Chemistry, 287(31), 25755-25762. [Link]

  • Offermanns, S. (2014). The G-protein-coupled receptor GPR81 (HCA1) is a lactate receptor. Trends in Pharmacological Sciences, 35(8), 384-390. [Link]

  • Ahmed, K., et al. (2010). GPR81 is a G-protein-coupled receptor for L-lactate. Biochemical and Biophysical Research Communications, 400(4), 547-552. [Link]

  • Hoque, R., et al. (2014). GPR81 signaling in macrophages and dendritic cells regulates colonic inflammation. Gastroenterology, 146(5), 1329-1339. [Link]

  • Ge, H., et al. (2008). GPR81, a G-protein-coupled receptor for lactate, is a key regulator of lipolysis in adipocytes. Endocrinology, 149(9), 4559-4566. [Link]

  • Wallenius, K., et al. (2017). Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight, 2(19), e94980. [Link]

  • Lee, Y. J., et al. (2015). GPR81 is a novel G-protein-coupled receptor for lactate. FEBS Letters, 589(20 Pt B), 3059-3065. [Link]

  • Stove, C. P., et al. (2012). 3-Hydroxy-butyrate is not an antagonist of GPR81. Frontiers in Pharmacology, 3, 14. [Link]

  • Ahmed, K., et al. (2009). An autocrine lactate loop mediates insulin-stimulated glucose uptake in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 297(5), E1118-E1129. [Link]

  • Roland, J., et al. (2014). The lactate receptor GPR81 is a key sensor of cancer cell-induced metabolic changes in the tumor microenvironment. Cell Reports, 8(5), 1541-1551. [Link]

  • Chen, P., et al. (2011). The lactate receptor GPR81 promotes breast cancer growth via a paracrine mechanism. Oncogene, 30(29), 3299-3310. [Link]

  • Wagner, S., et al. (2011). The lactate receptor GPR81 is a novel link between obesity, inflammation, and insulin resistance. Diabetologia, 54(1), 136-144. [Link]

  • Ahmed, K., et al. (2012). Identification of hydroxybenzoic acids as selective lactate receptor (GPR81) agonists with antilipolytic effects. ACS Medicinal Chemistry Letters, 3(8), 659-663. [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Sridhar, S. K., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Acta Pharmaceutica Sciencia, 51(2), 163-171. [Link]

  • Wallenius, K., et al. (2017). Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight, 2(19), e94980. [Link]

  • Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649-26652. [Link]

  • Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. [Link]

  • Drugs.com. Niacin. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Oregon State University, Linus Pauling Institute. Niacin. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences, 32(12), 700-707. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • Chen, J., et al. (2021). Dual Blockade of Lactate/GPR81 and PD-1/PD-L1 Pathways Enhances the Anti-Tumor Effects of Metformin. Cancers, 13(10), 2389. [Link]

  • Musilek, K., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences, 25(10), 5529. [Link]

  • Ammitzbøll, M., et al. (2022). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry, 13(11), 1369-1376. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(3), 1163-1173. [Link]

  • Wsol, A., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 30(12), 3045. [Link]

  • Roviello, G. N. (2023). Protein-Targeting Drug Discovery. International Journal of Molecular Sciences, 24(21), 15829. [Link]

  • Schepetkin, I. A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. International Journal of Molecular Sciences, 22(23), 12894. [Link]

  • van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(4), 843-851. [Link]

  • Yun, M. S., et al. (2006). An in vitro screening assay to discover novel inhibitors of 4-coumarate:CoA ligase. Pest Management Science, 62(11), 1065-1071. [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. [Link]

  • Krehl, W. A., et al. (1946). The effect of protein on the nicotinic acid and tryptophane requirement of the growing rat. Journal of Biological Chemistry, 162, 403-411. [Link]

Sources

4-(Cyclopentylamino)nicotinic Acid Reference Standard Qualification: A Comparative Guide for IRAK-4 Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks stemming from poorly characterized raw materials. 4-(Cyclopentylamino)nicotinic acid is a critical chemical intermediate used in the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors [1]. Because this intermediate undergoes downstream amide coupling to form the final Active Pharmaceutical Ingredient (API), any undetected impurities—such as unreacted cyclopentylamine, regioisomers, or residual inorganic salts—can drastically compromise the final API's yield, purity, and safety profile.

This guide objectively compares the performance of a Premium Compendial-Grade Reference Standard (qualified per USP guidelines) against a Generic Research-Grade alternative. By examining the causality behind qualification protocols, we will establish a self-validating framework for ensuring analytical integrity.

Mechanistic Context: Why Intermediate Purity Dictates API Efficacy

IRAK-4 is a master kinase in the MyD88-dependent Toll-Like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways [2]. Inhibiting IRAK-4 is a validated therapeutic strategy for autoimmune diseases and malignancies driven by hyperactive NF-κB signaling.

If the 4-(Cyclopentylamino)nicotinic acid intermediate contains structurally similar organic impurities, these impurities can propagate through the synthetic pathway, generating "API-like" byproducts that are notoriously difficult to purge during final crystallization. Furthermore, residual heavy metals or solvents can poison the catalysts used in subsequent cross-coupling steps.

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 Adaptor TLR->MyD88 Ligand Binding IRAK4 IRAK-4 Kinase MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation NFKB NF-κB Activation TRAF6->NFKB IKK Complex Target Inflammatory Cytokines NFKB->Target Transcription

Figure 1: MyD88-dependent IRAK-4 signaling pathway leading to NF-κB activation.

The Reference Standard Qualification Framework

According to USP General Chapter <11> Reference Standards , a reference material must be highly characterized to ensure its suitability for quantitative compendial applications [3]. A common pitfall in early-stage drug development is relying on the "HPLC Area %" of a research-grade chemical as its absolute purity. This assumption violates analytical causality: UV-Vis detectors only "see" chromophores. They are blind to inorganic salts, water, and non-UV-absorbing residual solvents, leading to a dangerous overestimation of the standard's assay value.

A true reference standard qualification must utilize orthogonal, self-validating techniques to establish an absolute mass balance.

RS_Qualification Raw 4-(Cyclopentylamino)nicotinic acid Raw Material ID Identity Testing (NMR, IR, HRMS) Raw->ID Purity Purity Profiling (HPLC-UV, GC-FID) ID->Purity Confirmed Assay Absolute Quantitation (Mass Balance / qNMR) Purity->Assay Impurities Quantified Final Qualified Reference Standard (Compliant with USP <11>) Assay->Final Assigned Value

Figure 2: Reference standard qualification workflow per USP <11> guidelines.

Comparative Analysis: Premium vs. Generic Grade

To demonstrate the impact of rigorous qualification, we evaluated a Premium Compendial-Grade standard of 4-(Cyclopentylamino)nicotinic acid against a standard Generic Research-Grade batch sourced from a catalog supplier.

Quantitative Data Comparison
Analytical ParameterPremium Compendial-GradeGeneric Research-GradeImpact on Downstream Synthesis
HPLC Purity (Area %) 99.8%98.5%High area % masks non-UV impurities.
Absolute Assay (qNMR) 99.2% (w/w)91.4% (w/w)Generic grade overestimates active mass by ~7%.
Water Content (KF) 0.3%4.2%Excess water hydrolyzes coupling reagents (e.g., HATU).
Residual Solvents (GC) < 500 ppm (Acetone)28,000 ppm (DMF)DMF can cause side reactions and toxicity failures.
Residue on Ignition < 0.1%1.5%Indicates inorganic catalyst carryover in generic grade.
Downstream Yield 94% (High purity API)78% (Requires prep-HPLC)Generic grade drastically increases purification costs.

Causality Analysis: The generic grade reported a 98.5% purity on its Certificate of Analysis (CoA), based solely on HPLC area normalization. However, our orthogonal testing revealed 4.2% water and 2.8% residual DMF. When used in a stoichiometric amide coupling reaction, the generic grade introduces significant errors in molar equivalents, leading to unreacted starting materials and a 16% drop in final API yield.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies used to qualify the Premium standard.

Protocol 1: Absolute Quantitation via Quantitative NMR (qNMR)

Purpose: To determine the absolute mass fraction without relying on UV response factors, establishing unbroken traceability to the SI unit (mole).

  • Sample Preparation: Accurately weigh ~20.00 mg of 4-(Cyclopentylamino)nicotinic acid and ~10.00 mg of a NIST-traceable Internal Standard (e.g., Maleic acid, certified purity 99.98%) using a micro-analytical balance ( d=0.001 mg).

  • Solvation: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO- d6​ .

  • Instrument Parameters: Acquire 1 H-NMR spectra at 400 MHz or higher.

    • Critical Step: Set the relaxation delay ( D1​ ) to ≥30 seconds. Causality: This ensures that D1​>5×T1​ (longitudinal relaxation time) of the slowest relaxing proton, guaranteeing that all nuclei return to equilibrium before the next pulse. Failing to do this results in integrated area truncation and artificially low assay values.

  • Integration & Calculation: Integrate the distinct aromatic proton of the nicotinic acid ring against the olefinic protons of the maleic acid internal standard. Calculate the absolute mass fraction ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​
Protocol 2: Orthogonal Purity Profiling via HPLC-UV-MS

Purpose: To separate and identify structurally related organic impurities that could act as competitive nucleophiles/electrophiles in downstream synthesis.

  • Column Selection: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm). Causality: High theoretical plate counts are required to resolve des-fluoro or regioisomeric impurities that co-elute on standard 5 µm columns.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously route the eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode to determine the m/z of any detected impurity peaks.

  • System Suitability: The resolution ( Rs​ ) between the API peak and its closest eluting known impurity must be ≥1.5 to ensure accurate area integration.

Conclusion

The qualification of 4-(Cyclopentylamino)nicotinic acid is not merely a regulatory checkbox; it is a fundamental chemical necessity for the robust synthesis of IRAK-4 inhibitors. Generic research-grade materials often mask high levels of water, residual solvents, and inorganic salts behind a facade of "HPLC Area %" purity. By implementing a self-validating qualification framework—anchored by absolute quantitation techniques like qNMR—researchers can prevent costly downstream synthetic failures and ensure the integrity of their drug development pipeline.

References

  • Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators. World Intellectual Property Organization Patent WO2014074657A1.
  • Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses. Journal of Experimental Medicine. Available at:[Link]

Safety Operating Guide

4-(Cyclopentylamino)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide outlines the standard operating procedures (SOPs) for the safe handling, spill response, and proper disposal of 4-(Cyclopentylamino)nicotinic acid .

As an intermediate frequently utilized in the synthesis of kinase inhibitors—specifically in the development of IRAK-4 modulators for autoimmune and inflammatory diseases[1]—this compound requires strict adherence to professional laboratory waste management protocols to ensure environmental compliance and occupational safety.

Chemical Profile and Risk Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical nature of the substance. 4-(Cyclopentylamino)nicotinic acid is a nitrogenous heterocyclic organic acid. While not classified as a highly toxic or reactive hazard, fine organic powders present inherent risks of respiratory irritation and potential dust explosion if mishandled.

Mechanistic Safety Rationale: The presence of the secondary amine and the carboxylic acid functional groups means this compound can act as both a weak acid and a weak base (amphoteric properties). It should be kept away from strong oxidizing agents to prevent exothermic degradation.

Table 1: Physicochemical & Hazard Summary
ParameterDescription / ClassificationOperational Implication
Physical State Solid (Powder/Crystalline)Risk of aerosolization; requires draft-free handling.
Chemical Class Substituted Pyridine / Organic AcidIncompatible with strong oxidizers and strong bases.
Waste Stream Non-Halogenated Organic SolidMust not be mixed with halogenated solvents or heavy metals.
Primary Hazard Skin/Eye/Respiratory IrritantMandates standard laboratory PPE (gloves, goggles, lab coat).

Standard Operating Procedure: Disposal Protocol

To maintain a self-validating safety system, the disposal of 4-(Cyclopentylamino)nicotinic acid must follow a strict chain of custody from the point of generation to final destruction. Under no circumstances should organic pharmaceutical intermediates be disposed of via aqueous sink drains or standard municipal trash.

Step 1: Waste Segregation at the Source
  • Action: Collect all residual solid 4-(Cyclopentylamino)nicotinic acid, including contaminated consumables (e.g., weighing papers, spatulas, Kimwipes), into a designated, chemically compatible waste receptacle (typically a high-density polyethylene (HDPE) container).

  • Causality: Segregating this compound into a "Non-Halogenated Organic Solid Waste" stream prevents dangerous cross-reactions with incompatible chemicals (like nitric acid or reactive metals) and reduces the cost of final downstream processing.

Step 2: Labeling and Inventory Logging
  • Action: Affix a standardized hazardous waste label to the container immediately upon the first addition of waste. The label must explicitly state "4-(Cyclopentylamino)nicotinic acid" and "Non-Halogenated Organic Solid".

  • Causality: Accurate nomenclature prevents "unknown waste" classifications, which pose severe risks to waste handlers and require expensive, specialized analytical testing prior to disposal.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed waste container in a designated SAA within the laboratory. The area must have secondary containment (e.g., a spill tray) and be kept away from heat sources and direct sunlight.

  • Causality: Secondary containment ensures that if the primary HDPE container fails, the chemical does not contaminate the laboratory environment or mix with adjacent stored chemicals.

Step 4: Final Transfer and Licensed Incineration
  • Action: Once the container is full or reaches the institutional time limit (e.g., 90 days), transfer it to the facility's central waste accumulation area. The institution's Environmental Health and Safety (EHS) department will contract a licensed hazardous waste disposal facility.

  • Causality: The mandated method of destruction for complex nitrogenous organic compounds is high-temperature commercial incineration . Incineration ensures the complete thermal breakdown of the pyridine ring into simple, scrubbable gases (CO2, H2O, NOx), preventing the active pharmaceutical ingredient (API) precursor from persisting in the environment or contaminating water tables.

Spill Response and Decontamination Workflow

In the event of an accidental release during weighing or transfer, immediate and methodical action is required to minimize exposure.

  • Isolate the Area: Restrict access to the spill zone. Ensure all personnel in the vicinity are wearing appropriate PPE (N95/P100 particulate respirator if dust is suspended, nitrile gloves, and safety goggles).

  • Containment (Dry Cleanup): Do not use water initially, as this can spread the compound or create a sticky, hard-to-clean residue. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently sweep the powder using a damp absorbent pad to suppress dust generation.

  • Surface Decontamination: Once the bulk solid is removed, wash the affected surface with a mild detergent and water, followed by an ethanol or isopropanol wipe down to remove any residual organic traces.

  • Waste Consolidation: Place all cleanup materials (pads, gloves, collected powder) into the solid organic waste container as detailed in the disposal protocol.

Waste Management Logical Workflow

The following diagram illustrates the validated lifecycle of 4-(Cyclopentylamino)nicotinic acid waste within a professional research facility.

G Start Waste Generation 4-(Cyclopentylamino)nicotinic acid Segregate Waste Segregation (Non-Halogenated Solid Stream) Start->Segregate Label Labeling & Logging (Regulatory Compliance) Segregate->Label Store Satellite Accumulation (Secondary Containment) Label->Store Dispose Licensed Incineration (Final Thermal Destruction) Store->Dispose

Laboratory waste management workflow for organic solid intermediates.

References

  • Title: WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators Source: Google Patents URL

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.